molecular formula C20H25ClN2O5 B1674848 Levamlodipine CAS No. 103129-82-4

Levamlodipine

Cat. No.: B1674848
CAS No.: 103129-82-4
M. Wt: 408.9 g/mol
InChI Key: HTIQEAQVCYTUBX-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-amlodipine is the (4S)-enantiomer of amlodipine. It is an enantiomer of a (R)-amlodipine.
Levamlodipine, also known as S-amlodipine, is a pharmacologically active enantiomer of [amlodipine], an antihypertensive medication. This compound belongs to the dihydropyridine group of calcium channel blockers. This medication was first marketed in Russia and India before being granted FDA approval. The names S-amlodipine and this compound may be used interchangeably as both substances are the same, however. As a racemic mixture, amlodipine contains (R) and (S)-amlodipine isomers, but only (S)-amlodipine as the active moiety possesses therapeutic activity. this compound was granted FDA approval on 19 December 2019.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2019 and is indicated for cardiovascular disease and hypertension and has 2 investigational indications.
used to treat angina and hypertension;  structure in first source
See also: this compound Maleate (active moiety of);  this compound Malate (active moiety of).

Properties

IUPAC Name

3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O5/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h5-8,17,23H,4,9-11,22H2,1-3H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIQEAQVCYTUBX-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50904504
Record name Levamlodipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103129-82-4
Record name (-)-Amlodipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103129-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levamlodipine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103129824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levamlodipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09237
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Levamlodipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVAMLODIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P6NLP6806
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pharmacological profile of S-amlodipine for hypertension research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypertension is a primary risk factor for cardiovascular disease, affecting a significant portion of the global population. Calcium channel blockers (CCBs) are a cornerstone of antihypertensive therapy. Amlodipine, a third-generation dihydropyridine CCB, is widely prescribed due to its efficacy and long duration of action.[1][2] It exists as a racemic mixture of two enantiomers: S-amlodipine and R-amlodipine. Pharmacological activity, specifically the calcium channel blocking effect, is almost exclusively attributed to the S-enantiomer, which has approximately a 1,000-fold greater binding affinity for the L-type calcium channel receptor than its R-counterpart. This understanding has driven the development and investigation of S-amlodipine as a standalone therapeutic agent, aiming to provide equivalent efficacy with an improved safety profile. This guide provides an in-depth overview of the pharmacological profile of S-amlodipine for hypertension research.

Mechanism of Action

Primary Mechanism: L-Type Calcium Channel Blockade

The principal antihypertensive effect of S-amlodipine is achieved through the selective inhibition of voltage-dependent L-type calcium channels in vascular smooth muscle cells.[1][3] This blockade prevents the influx of extracellular calcium ions, which is a critical step in initiating muscle contraction. The resulting decrease in intracellular calcium concentration leads to vascular smooth muscle relaxation, peripheral vasodilation, and consequently, a reduction in peripheral vascular resistance and arterial blood pressure.[3][4]

S-Amlodipine_MoA cluster_0 Vascular Smooth Muscle Cell cluster_1 Pharmacological Intervention cluster_2 Physiological Outcome Depol Cell Membrane Depolarization LType L-Type Ca2+ Channel (Open) Depol->LType Activates CaInflux Ca2+ Influx LType->CaInflux Relaxation Muscle Relaxation (Vasodilation) IntraCa Increased Intracellular [Ca2+] CaInflux->IntraCa Contraction Muscle Contraction (Vasoconstriction) IntraCa->Contraction SAmlodipine S-Amlodipine SAmlodipine->LType Blocks BP_Reduce Reduced Blood Pressure Relaxation->BP_Reduce

Caption: S-Amlodipine's primary mechanism of action on vascular smooth muscle.
Effects on Endothelial Function

Research indicates that amlodipine may also exert beneficial effects on vascular endothelial function. Some studies suggest that the racemic mixture can enhance the production of nitric oxide (NO), a potent vasodilator, by activating endothelial nitric oxide synthase (eNOS).[5] This effect appears to be mediated through the phosphorylation of eNOS at specific sites (Ser1177 and Thr495) via a Protein Kinase C (PKC) pathway.[6][7] While both racemic amlodipine and S-amlodipine improve endothelial function, some evidence suggests racemic amlodipine has a greater potential for this effect, possibly due to actions of the R-enantiomer.[6][8][9]

Pharmacological Profile

Pharmacokinetics

S-amlodipine exhibits a pharmacokinetic profile characterized by slow absorption and a long elimination half-life, which contributes to its smooth and sustained antihypertensive effect.[10] The profile of S-amlodipine administered alone is comparable to the S-enantiomer component when racemic amlodipine is administered.[11]

Table 1: Pharmacokinetic Parameters of S-Amlodipine and Racemic Amlodipine

Parameter S-Amlodipine Racemic Amlodipine Reference(s)
Bioavailability ~64-90% ~64-90% [3]
Time to Peak Plasma Conc. (Tmax) 6-12 hours 6-12 hours [12]
Plasma Protein Binding ~93% ~93% [1]
Metabolism Hepatic (primarily via CYP3A4/3A5) Hepatic (primarily via CYP3A4/3A5) [1]
Elimination Half-life (t½) 30-50 hours 30-50 hours [1][2][3]

| Excretion | Primarily renal (as metabolites) | Primarily renal (as metabolites) |[1] |

Pharmacodynamics

The pharmacodynamic properties of S-amlodipine are consistent with its pharmacokinetic profile. The gradual onset of action, with peak plasma concentrations occurring 6 to 12 hours post-dose, results in a slow, controlled reduction in blood pressure.[13] This avoids the reflex tachycardia often associated with more rapidly acting vasodilators.[14] A single daily dose provides effective 24-hour blood pressure control with minimal fluctuation between peak and trough levels.[14][15] Discontinuation of therapy leads to a gradual return to baseline blood pressure over several days, without evidence of a rebound effect.[13]

Clinical Efficacy and Safety

Antihypertensive Efficacy

Numerous clinical trials have demonstrated that S-amlodipine is an effective and safe treatment for hypertension.[6] Studies comparing S-amlodipine to its racemic counterpart have consistently found that S-amlodipine at half the dose (e.g., 2.5 mg) provides antihypertensive efficacy equivalent to a full dose of racemic amlodipine (e.g., 5 mg).[8][9][16]

Table 2: Summary of Comparative Efficacy in Hypertension

Study Design S-Amlodipine Dose Racemic Amlodipine Dose Key Efficacy Outcome Reference(s)
Meta-Analysis of 15 RCTs 2.5 mg 5.0 mg No significant difference in blood pressure control. [8][9]
Phase IV Clinical Trial 2.5 mg titrated to 5 mg N/A (compared to prior monotherapy) Significant reductions in office and ambulatory BP; 78% of treatment-naive patients achieved BP control (<140/90 mmHg) at 8 weeks. [6]
Randomized Trial 2.5 mg vs 5.0 mg N/A Initial high dose (5 mg) showed a greater reduction in 24-hour ambulatory systolic BP compared to the low dose (2.5 mg). [17]

| Review of RCTs | Half the dose of racemate | Standard dose | As effective as racemic amlodipine in blood pressure reduction. |[7] |

Safety and Tolerability

The primary rationale for developing S-amlodipine was to improve the tolerability profile of racemic amlodipine, particularly concerning peripheral edema. The R-enantiomer is thought to contribute to this adverse effect. Multiple studies suggest that S-amlodipine is associated with a significantly lower incidence of edema compared to the racemic mixture.[7][18] However, some meta-analyses of higher-quality trials have found this difference to be non-significant.[8][9][11]

Table 3: Comparative Incidence of Key Adverse Events

Adverse Event S-Amlodipine Racemic Amlodipine Key Finding Reference(s)
Peripheral Edema Lower Incidence Higher Incidence S-amlodipine treatment was associated with significantly less edema in a meta-analysis of all trials. This difference was not significant when only high-quality studies were included. [8][9][11]
Headache Similar Incidence Similar Incidence No significant difference found between the two groups. [8]
Flushing Similar Incidence Similar Incidence No significant difference found between the two groups. [8]

| Overall Adverse Events | Fewer Events | More Events | Fewer people experienced an adverse event with S-amlodipine in a meta-analysis, though this was not seen when only high-quality trials were included. |[9][11] |

Experimental Methodologies & Workflows

Bioanalytical Method for Plasma Concentration

Quantifying S-amlodipine in plasma is crucial for pharmacokinetic studies. A common and robust method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Protocol Outline: S-Amlodipine Quantitation via LC-MS/MS

  • Sample Preparation (Solid Phase Extraction):

    • To 500 µL of human plasma, add an internal standard (e.g., S-Amlodipine-d4).

    • Add 500 µL of 0.2% v/v ethanolamine to the sample and vortex.

    • Load the sample onto a conditioned extraction cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove interferences.

    • Elute the analyte with 1 mL of 0.1% formic acid in methanol.

    • Evaporate the eluent under a nitrogen stream at 50°C.

    • Reconstitute the residue in 100 µL of the mobile phase for analysis.[10]

  • Chromatographic Separation:

    • System: HPLC system (e.g., SCIEX ExionLC™ AD).

    • Column: Chiral column for enantiomeric separation (e.g., Phenomenex Lux Cellulose-4, 150 x 2 mm).

    • Mobile Phase: A mixture of an organic solvent and a buffer with a basic additive (e.g., 0.05% v/v ethanolamine) to ensure good peak shape.

    • Flow Rate: 0.3 mL/min.[13]

  • Detection (Mass Spectrometry):

    • System: Triple quadrupole mass spectrometer (e.g., SCIEX QTRAP® 4500).

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity, monitoring specific precursor-to-product ion transitions for S-amlodipine and its internal standard.[17]

PK_Study_Workflow start Study Start: Patient Screening & Consent period1 Period 1: Administer Formulation A (e.g., S-Amlodipine) start->period1 sampling1 Serial Blood Sampling (e.g., 0-216 hours) period1->sampling1 washout Washout Period (e.g., 3 weeks) sampling1->washout period2 Period 2: Administer Formulation B (e.g., Racemic Amlodipine) washout->period2 sampling2 Serial Blood Sampling (e.g., 0-216 hours) period2->sampling2 analysis Plasma Sample Analysis (LC-MS/MS) sampling2->analysis pk_pd Pharmacokinetic & Pharmacodynamic Analysis analysis->pk_pd end Study Conclusion pk_pd->end

Caption: Workflow for a typical crossover pharmacokinetic bioequivalence study.
In Vivo Antihypertensive Effect Assessment

Animal models, particularly Spontaneously Hypertensive Rats (SHRs), are essential for preclinical evaluation of antihypertensive agents.[19]

Protocol Outline: Blood Pressure Measurement in Conscious SHRs

  • Animal Model: Use adult male Spontaneously Hypertensive Rats (SHRs) and normotensive Wistar-Kyoto (WKY) rats as controls.[19]

  • Drug Administration: Administer S-amlodipine (e.g., 10 mg/kg/d) or vehicle control via oral gavage for a specified treatment period (e.g., 12 weeks).[19]

  • Blood Pressure Measurement:

    • Measure systolic and diastolic blood pressure non-invasively using a tail-cuff method at regular intervals (e.g., weekly).[3]

    • For continuous and more accurate measurements, surgical implantation of a radiotelemetry transmitter or an arterial catheter can be performed.

  • Data Analysis: Compare the blood pressure readings between the S-amlodipine treated group, the vehicle control group, and the WKY group over the course of the study. Use appropriate statistical tests (e.g., ANOVA) to determine significance.[19]

In Vitro Assessment of eNOS Activation

Western blotting can be used to investigate the molecular mechanisms of S-amlodipine on endothelial cells, such as its effect on eNOS phosphorylation.

Protocol Outline: Western Blot for eNOS Phosphorylation

  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs).

  • Treatment: Treat cells with S-amlodipine (e.g., 1 µmol/L) for various time points (e.g., 0, 5, 15, 25 minutes). Include a positive control (e.g., bradykinin) and an untreated control.[7][8]

  • Protein Extraction: Lyse the cells to extract total protein.

  • Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies specific for phosphorylated eNOS (e.g., p-eNOS Ser1177, p-eNOS Thr495) and total eNOS.

    • Wash and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Use a chemiluminescent substrate to visualize the protein bands and quantify their intensity using densitometry software. Normalize phosphorylated protein levels to total protein levels.[4]

eNOS_Pathway Amlodipine Amlodipine (Racemic) PKC Protein Kinase C (PKC) Amlodipine->PKC Inhibits eNOS_Ser eNOS (Ser1177) (Activatory Site) Amlodipine->eNOS_Ser Promotes Phosphorylation eNOS_Thr eNOS (Thr495) (Inhibitory Site) PKC->eNOS_Thr Phosphorylates (Inactivates) eNOS_Active Activated eNOS eNOS_Ser->eNOS_Active NO_Prod Nitric Oxide (NO) Production eNOS_Active->NO_Prod Vaso Vasodilation NO_Prod->Vaso SAmlodipine S-Amlodipine SAmlodipine->eNOS_Ser No significant effect on phosphorylation

Caption: Proposed signaling pathway for amlodipine's effect on eNOS activation.

Conclusion

S-amlodipine presents a refined pharmacological approach to hypertension management. Its activity resides solely in the S-enantiomer, which effectively blocks L-type calcium channels to produce a smooth, sustained reduction in blood pressure.[7] Clinical data robustly support its efficacy as being equivalent to racemic amlodipine at half the dose.[9][16] The primary therapeutic advantage lies in its potentially improved safety profile, specifically a lower incidence of peripheral edema, which can enhance patient adherence.[18] For researchers and drug developers, S-amlodipine serves as a well-characterized, potent, and selective tool for investigating the role of L-type calcium channel blockade in cardiovascular physiology and pathology.

References

Molecular Docking of Levamlodipine with L-type Calcium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levamlodipine, the pharmacologically active (S)-enantiomer of amlodipine, is a third-generation dihydropyridine calcium channel blocker widely prescribed for the management of hypertension and angina.[1][2] Its therapeutic efficacy stems from its ability to selectively inhibit the influx of extracellular calcium ions across the membranes of vascular smooth muscle cells and cardiac muscle cells by binding to L-type voltage-gated calcium channels (L-VGCCs).[1][2] This guide provides an in-depth technical overview of the molecular docking studies of this compound with its primary target, the L-type calcium channel, offering insights into its binding mechanism, interaction patterns, and the computational methodologies employed in these investigations.

Mechanism of Action and Signaling Pathway

This compound exerts its antihypertensive effects by blocking the transmembrane influx of calcium through L-type calcium channels, primarily the Cav1.2 isoform, which is predominantly expressed in cardiac and smooth muscle.[3][4] The influx of calcium ions into these cells is a critical step in the excitation-contraction coupling process.[3] By inhibiting this influx, this compound leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[1][2]

The signaling cascade initiated by the influx of Ca2+ through L-type calcium channels is complex and multifaceted. Upon membrane depolarization, the channel opens, allowing Ca2+ to enter the cell. This increase in intracellular Ca2+ concentration triggers a cascade of events, including the binding of Ca2+ to calmodulin (CaM). The Ca2+-CaM complex then activates various downstream effectors, such as myosin light chain kinase (MLCK) in smooth muscle cells, leading to muscle contraction. In cardiac myocytes, the initial Ca2+ influx triggers a larger release of Ca2+ from the sarcoplasmic reticulum, a phenomenon known as calcium-induced calcium release, which is essential for cardiac contractility.[3] this compound's blockade of this initial calcium entry effectively dampens these downstream signaling events.

Below is a diagram illustrating the L-type calcium channel signaling pathway and the inhibitory action of this compound.

L_type_Calcium_Channel_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space L_type_Channel L-type Ca²⁺ Channel (Cav1.2) Ca_intracellular Ca²⁺ Ca_extracellular Ca²⁺ Ca_extracellular->L_type_Channel influx Calmodulin Calmodulin (CaM) Ca_intracellular->Calmodulin CaM_Ca Ca²⁺-CaM Complex Calmodulin->CaM_Ca MLCK_inactive Inactive MLCK CaM_Ca->MLCK_inactive activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Contraction Smooth Muscle Contraction MLCK_active->Contraction phosphorylates myosin light chain This compound This compound This compound->L_type_Channel blocks Depolarization Membrane Depolarization Depolarization->L_type_Channel opens

L-type Calcium Channel Signaling Pathway

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to its protein target.

Quantitative Data from Molecular Docking

While specific molecular docking studies detailing the binding energy of this compound with the human Cav1.2 channel are limited in publicly available literature, a study on amlodipine bioisosteres provides a valuable reference point. This study reported a binding affinity for standard (racemic) amlodipine with the Cav1.2 channel (PDB ID: 5KMD).[3] Furthermore, a cryo-electron microscopy study of the rabbit Cav1.1 channel in complex with this compound has identified key interacting amino acid residues.[6]

LigandProtein TargetPDB IDBinding Affinity (kcal/mol)Interacting Amino Acid Residues (from Cav1.1 structure)Reference
Amlodipine (racemic)Cav1.25KMD-5.6Not specified in this study[3]
This compound Cav1.1 6JPX Not reportedDomain III: Tyr1195, Met1188, Ile1199 Domain IV: Phe1167[6]

Note: The interacting residues are from the rabbit Cav1.1 structure and are provided as a reference for the likely binding site in the highly homologous human Cav1.2 channel.

The negative binding affinity for amlodipine indicates a spontaneous and stable interaction with the calcium channel. The identified interacting residues in the Cav1.1 structure are located in the transmembrane helices S5 and S6 of domains III and IV, which form the dihydropyridine binding pocket.[1][4]

Experimental Protocols for Molecular Docking

The following is a generalized, yet detailed, protocol for performing molecular docking studies of a small molecule like this compound with a target protein like the L-type calcium channel, based on commonly used methodologies.[7][8][9]

Preparation of the Receptor (Calcium Channel)
  • Obtaining the Protein Structure: The three-dimensional structure of the L-type calcium channel (e.g., Cav1.2) is retrieved from a protein databank such as the Protein Data Bank (PDB).

  • Protein Pre-processing: The downloaded PDB file is prepared for docking. This typically involves:

    • Removing water molecules and any co-crystallized ligands or ions that are not relevant to the study.

    • Adding hydrogen atoms, as they are usually not resolved in X-ray crystal structures.

    • Assigning partial charges to each atom using a force field like Gasteiger.[9]

    • Repairing any missing residues or atoms in the protein structure using modeling software.

  • Defining the Binding Site: The active site or binding pocket for the ligand is defined. This can be done by identifying the location of a co-crystallized ligand in the PDB structure or by using computational tools to predict potential binding sites. A grid box is then generated around this site to define the search space for the docking algorithm.

Preparation of the Ligand (this compound)
  • Obtaining the Ligand Structure: The 3D structure of this compound can be obtained from chemical databases like PubChem or generated using molecular modeling software.

  • Ligand Optimization: The ligand's geometry is optimized to its lowest energy conformation. This involves:

    • Adding hydrogen atoms.

    • Assigning partial charges.

    • Defining the rotatable bonds to allow for conformational flexibility during docking.

Molecular Docking Simulation
  • Choice of Docking Software: Several software packages are available for molecular docking, with AutoDock being a widely used and freely available option.[7][8] Other popular choices include RosettaLigand and Molegro Virtual Docker.[10][11]

  • Docking Algorithm: A search algorithm, often a genetic algorithm or a Lamarckian genetic algorithm in the case of AutoDock, is used to explore different conformations and orientations of the ligand within the defined binding site of the receptor.[2]

  • Scoring Function: A scoring function is used to evaluate the binding affinity of each generated pose. The scoring function calculates the binding energy (in kcal/mol), with more negative values indicating a more favorable interaction.

Analysis and Validation of Docking Results
  • Pose Selection: The docking simulation typically generates multiple possible binding poses. These are clustered based on their conformational similarity, and the pose with the lowest binding energy is usually considered the most likely binding mode.

  • Interaction Analysis: The best-ranked pose is analyzed to identify the specific interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

  • Validation: The reliability of the docking protocol can be validated by redocking a co-crystallized ligand into its known binding site and calculating the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.

The following diagram illustrates a typical workflow for a molecular docking experiment.

Molecular_Docking_Workflow cluster_preparation Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Validation PDB Protein Data Bank (PDB) Receptor_Prep Receptor Preparation (Remove water, add hydrogens, assign charges) PDB->Receptor_Prep Grid_Gen Grid Box Generation (Define binding site) Receptor_Prep->Grid_Gen Ligand_DB Ligand Database (e.g., PubChem) Ligand_Prep Ligand Preparation (Energy minimization, define rotatable bonds) Ligand_DB->Ligand_Prep Docking_Run Run Docking Simulation (e.g., AutoDock) Ligand_Prep->Docking_Run Grid_Gen->Docking_Run Pose_Analysis Pose Clustering & Scoring (Lowest binding energy) Docking_Run->Pose_Analysis Interaction_Analysis Interaction Analysis (H-bonds, hydrophobic, etc.) Pose_Analysis->Interaction_Analysis Validation Validation (Redocking, RMSD calculation) Interaction_Analysis->Validation Results Final Docking Results Validation->Results

Molecular Docking Experimental Workflow

Conclusion

Molecular docking studies provide invaluable insights into the interaction of this compound with L-type calcium channels at an atomic level. While direct quantitative data for this compound's binding to the human Cav1.2 channel remains an area for further research, existing studies on amlodipine and the cryo-EM structure of the this compound-Cav1.1 complex strongly support its binding to the well-characterized dihydropyridine binding site. The detailed experimental protocols outlined in this guide offer a robust framework for researchers to conduct their own in silico investigations, contributing to a deeper understanding of the pharmacology of this compound and facilitating the development of novel cardiovascular therapeutics.

References

The Binding Affinity of Levamlodipine to Dihydropyridine Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levamlodipine, the pharmacologically active S-enantiomer of amlodipine, is a potent dihydropyridine calcium channel blocker widely prescribed for the management of hypertension and angina. Its therapeutic efficacy is intrinsically linked to its high binding affinity and selectivity for the L-type calcium channels, also known as dihydropyridine receptors, located on vascular smooth muscle cells. This technical guide provides a comprehensive overview of the binding affinity of this compound to these receptors, detailing the quantitative data, experimental protocols used for its determination, and the associated signaling pathways.

Introduction

Amlodipine is a racemic mixture of S-(-)-amlodipine (this compound) and R-(+)-amlodipine. The calcium channel blocking activity, which leads to vasodilation and subsequent reduction in blood pressure, resides almost exclusively in the S-enantiomer.[1][2] Receptor binding studies have demonstrated that this compound exhibits a significantly higher affinity for L-type calcium channels, with some reports suggesting its binding affinity is approximately 1,000 times greater than that of the R-enantiomer.[1][3][4] This stereoselective binding is a critical determinant of its pharmacological profile, contributing to its sustained therapeutic effect and favorable side-effect profile compared to the racemic mixture. Understanding the precise binding kinetics and affinity of this compound is therefore paramount for drug development and optimization of therapeutic strategies.

Quantitative Binding Affinity Data

The binding affinity of a ligand to its receptor is a measure of the strength of their interaction. It is typically quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity.

While specific radioligand binding studies quantifying the Kd or Ki for this compound are not abundantly available in public literature, the profound difference in pharmacological potency between the enantiomers strongly supports its high affinity. The available data for amlodipine (racemic) provides a valuable reference point, with the understanding that the activity is predominantly driven by the S-enantiomer.

CompoundReceptor/ChannelParameterValue (nM)Species/TissueReference
(-)-[3H]AmlodipineDihydropyridine ReceptorKd1.64 ± 0.17Rat Cardiac Membranes[5]
Amlodipine (racemic)Cav1.2IC5057N/A[6]

Note: The Kd value for (-)-[3H]Amlodipine is representative of the high-affinity binding of the active enantiomer. The IC50 value for racemic amlodipine on the Cav1.2 channel reflects the concentration required to inhibit 50% of the channel's function, a measure of functional potency that is largely attributable to this compound.

Signaling Pathway of this compound Action

This compound exerts its therapeutic effect by blocking the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle and, to a lesser extent, cardiac muscle.[7] This blockade leads to a cascade of intracellular events resulting in vasodilation.

Signaling_Pathway This compound This compound DHP_Receptor L-type Ca2+ Channel (Dihydropyridine Receptor) This compound->DHP_Receptor Binds & Blocks Ca_Influx Ca2+ Influx DHP_Receptor->Ca_Influx Inhibits Vasodilation Vasodilation & Reduced Blood Pressure DHP_Receptor->Vasodilation Leads to Ca_Calmodulin Ca2+-Calmodulin Complex Formation Ca_Influx->Ca_Calmodulin MLCK_Activation Myosin Light Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK_Activation Myosin_Phosphorylation Myosin Light Chain Phosphorylation MLCK_Activation->Myosin_Phosphorylation Contraction Vascular Smooth Muscle Contraction Myosin_Phosphorylation->Contraction

Caption: this compound's mechanism of action leading to vasodilation.

Experimental Protocols for Binding Affinity Determination

The binding affinity of dihydropyridine calcium channel blockers like this compound is typically determined using radioligand binding assays. These assays are considered the gold standard for quantifying ligand-receptor interactions due to their sensitivity and robustness.

Radioligand Binding Assay: A General Workflow

The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a test compound like this compound.

Experimental_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation cluster_detection 4. Detection & Analysis Membrane_Prep Membrane Preparation (e.g., from vascular smooth muscle) Incubation Incubate Membrane Prep, Radioligand, & Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]-nitrendipine) Radioligand_Prep->Incubation Test_Compound_Prep Test Compound Dilutions (this compound) Test_Compound_Prep->Incubation Filtration Rapid Filtration to separate bound from free radioligand Incubation->Filtration Scintillation Scintillation Counting to measure radioactivity Filtration->Scintillation Data_Analysis Data Analysis (IC50 & Ki determination) Scintillation->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodologies

4.2.1. Membrane Preparation

  • Tissue Homogenization: Tissues rich in dihydropyridine receptors, such as rat cardiac or vascular smooth muscle, are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • Centrifugation: The homogenate is subjected to differential centrifugation to isolate the membrane fraction. A low-speed spin removes nuclei and cellular debris, followed by a high-speed spin to pellet the membranes.

  • Washing and Resuspension: The membrane pellet is washed multiple times with fresh buffer to remove endogenous interfering substances and then resuspended in the assay buffer.

  • Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method, such as the Bradford or BCA assay, to ensure consistency across experiments.

4.2.2. Competitive Binding Assay

  • Reaction Mixture: The assay is typically performed in microtiter plates. Each well contains the membrane preparation, a fixed concentration of a radiolabeled dihydropyridine (e.g., [3H]-nitrendipine or [3H]-PN200-110), and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Measurement of Radioactivity: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound's high binding affinity and stereoselectivity for dihydropyridine receptors on L-type calcium channels are the cornerstones of its therapeutic efficacy in treating hypertension and angina. The quantitative data, though primarily highlighting the superior affinity of the S-enantiomer, underscores the importance of chiral purity in drug development. The well-established radioligand binding assay protocols provide a robust framework for the continued investigation and characterization of novel calcium channel blockers. A thorough understanding of these principles is essential for researchers and drug development professionals working to advance cardiovascular therapeutics.

References

In-Vitro Characterization of Levamlodipine's Vasodilatory Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro characterization of Levamlodipine's vasodilatory effects. This compound, the pharmacologically active S-enantiomer of amlodipine, is a potent dihydropyridine calcium channel blocker widely used in the management of hypertension. Its primary mechanism of action involves the relaxation of vascular smooth muscle, leading to a reduction in peripheral vascular resistance and, consequently, a decrease in blood pressure. This document details the experimental protocols used to assess its vasodilatory properties in a laboratory setting, presents quantitative data on its potency, and illustrates the key signaling pathways involved.

Core Mechanism of Action: L-Type Calcium Channel Blockade

This compound exerts its primary vasodilatory effect by selectively blocking the influx of extracellular calcium ions across the membranes of vascular smooth muscle cells. It binds to L-type voltage-gated calcium channels, preventing their opening in response to membrane depolarization. This reduction in intracellular calcium concentration inhibits the activation of calmodulin and myosin light chain kinase, ultimately leading to the relaxation of the vascular smooth muscle and vasodilation.[1] It is established that the S-enantiomer of amlodipine possesses approximately 1000 times greater affinity for L-type calcium channels than the R-enantiomer.[2]

Endothelium-Dependent Vasodilation: The Role of Nitric Oxide

Beyond its direct action on vascular smooth muscle, evidence suggests that this compound also elicits endothelium-dependent vasodilation. This secondary mechanism involves the stimulation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO). NO then diffuses to the underlying smooth muscle cells, where it activates guanylate cyclase, increases cyclic guanosine monophosphate (cGMP) levels, and causes relaxation. While the S-enantiomer (this compound) is the primary calcium channel blocker, some studies suggest the R-enantiomer may play a role in stimulating NO release.[1] Racemic amlodipine has been shown to increase the phosphorylation of eNOS at the activating site Ser1177 and decrease phosphorylation at the inhibitory site Thr495.[3]

Quantitative Analysis of Vasodilatory Potency

The potency of a vasodilator is typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in in-vitro assays. These values represent the concentration of the drug required to elicit 50% of its maximal relaxing effect on a pre-contracted blood vessel.

CompoundPreparationPre-contraction AgentIC50 / EC50Reference
Racemic AmlodipineDepolarised Rat AortaCa2+IC50: 1.9 nM[4]
Racemic AmlodipineRat Aortic Rings40 mM KClIC50: 7.5 x 10-9 M[2]
S-Amlodipine CamsylateIsolated Rat Aorta-IC50: 4.8 x 10-9 M[5]

Note: this compound is the S-enantiomer of amlodipine and is considered to be twice as potent as the racemic mixture.[6]

Experimental Protocols

In-Vitro Vasodilation Assessment Using Isolated Arterial Rings (Organ Bath)

This protocol describes the methodology for assessing the vasodilatory effect of this compound on isolated arterial segments, such as the rat aorta, using an organ bath system.

1. Tissue Preparation:

  • Male Wistar rats (250-300g) are euthanized by an approved method.

  • The thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).

  • The aorta is cleaned of adherent connective and adipose tissues and cut into rings of 3-4 mm in length.

  • For endothelium-denuded preparations, the endothelium can be gently removed by rubbing the intimal surface with a small wire or wooden stick.

2. Organ Bath Setup:

  • Aortic rings are mounted on stainless steel hooks in organ baths containing Krebs-Henseleit solution at 37°C and continuously bubbled with 95% O2 and 5% CO2 to maintain a pH of 7.4.

  • The lower hook is fixed, and the upper hook is connected to an isometric force transducer to record changes in tension.

  • The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with the buffer being replaced every 15-20 minutes.

3. Endothelium Integrity Check:

  • After equilibration, the rings are pre-contracted with a submaximal concentration of a vasoconstrictor, typically phenylephrine (1 µM) or KCl (60-80 mM).

  • Once a stable contraction is achieved, acetylcholine (10 µM) is added. A relaxation of >80% indicates the presence of a functional endothelium. In endothelium-denuded rings, the relaxation will be absent or minimal.

4. Experimental Procedure:

  • The rings are washed to return to baseline tension.

  • A stable pre-contraction is induced again using the chosen vasoconstrictor.

  • Once the contraction plateaus, cumulative concentrations of this compound are added to the organ bath.

  • The relaxation response is recorded as a percentage of the pre-contraction tension.

  • A concentration-response curve is generated to determine the EC50 value.

Measurement of Nitric Oxide Production in Endothelial Cells (Griess Assay)

This protocol outlines a method to quantify nitric oxide production by cultured endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), in response to this compound. The assay measures nitrite, a stable and water-soluble breakdown product of NO.[7]

1. Cell Culture:

  • HUVECs are cultured in endothelial growth medium supplemented with fetal bovine serum and appropriate growth factors in a humidified incubator at 37°C and 5% CO2.

  • Cells are seeded in multi-well plates and grown to confluence.

2. Cell Treatment:

  • Prior to the experiment, the culture medium is replaced with a phenol red-free medium.

  • Cells are treated with various concentrations of this compound or vehicle control for a specified period.

3. Sample Collection:

  • After the incubation period, the cell culture supernatant is collected.

4. Griess Reaction:

  • 50 µL of the supernatant is mixed with 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubated for 10 minutes at room temperature, protected from light.

  • 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water is then added, and the mixture is incubated for another 10 minutes at room temperature, protected from light.

5. Quantification:

  • The absorbance of the resulting azo dye is measured at 540 nm using a microplate reader.

  • The nitrite concentration in the samples is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Visualizations

Levamlodipine_Vasodilation_Pathway Primary Signaling Pathway of this compound-Induced Vasodilation cluster_inhibition This compound This compound L_type_Ca_Channel L-type Ca2+ Channel This compound->L_type_Ca_Channel Blocks Ca_Influx Ca2+ Influx (Decreased) Intracellular_Ca Intracellular [Ca2+] Ca_Influx->Intracellular_Ca Leads to Calmodulin Calmodulin Intracellular_Ca->Calmodulin Activates MLCK_inactive MLCK (Inactive) Intracellular_Ca->MLCK_inactive Reduced activation of MLCK_active MLCK (Active) Calmodulin->MLCK_active Activates Myosin_LC Myosin-LC MLCK_inactive->Myosin_LC Reduced phosphorylation of Myosin_LC_P Myosin-LC-P MLCK_active->Myosin_LC_P Phosphorylates Contraction Contraction Myosin_LC_P->Contraction Causes Relaxation Relaxation (Vasodilation) Myosin_LC->Relaxation Leads to

Caption: Primary signaling pathway of this compound-induced vasodilation.

Organ_Bath_Workflow Experimental Workflow for Organ Bath Assay cluster_prep Preparation cluster_exp Experiment Aorta_Excision Aorta Excision Ring_Cutting Cutting into Rings Aorta_Excision->Ring_Cutting Mounting Mounting in Organ Bath Ring_Cutting->Mounting Equilibration Equilibration (60-90 min) Mounting->Equilibration Pre_Contraction Pre-contraction (e.g., Phenylephrine) Equilibration->Pre_Contraction Drug_Addition Cumulative Addition of This compound Pre_Contraction->Drug_Addition Data_Recording Recording of Isometric Tension Drug_Addition->Data_Recording Analysis Data Analysis (Concentration-Response Curve) Data_Recording->Analysis

Caption: Experimental workflow for the organ bath assay.

References

The Pharmacokinetics and Metabolism of Levamlodipine in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levamlodipine, the pharmacologically active S-enantiomer of amlodipine, is a third-generation dihydropyridine calcium channel blocker widely used in the management of hypertension and angina. Its therapeutic efficacy is attributed to its ability to inhibit the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to vasodilation and a subsequent reduction in blood pressure. A thorough understanding of its pharmacokinetic and metabolic profile in preclinical models is paramount for the successful development and nonclinical safety assessment of new drug formulations and combination therapies. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in key preclinical species, supported by detailed experimental protocols and visual representations of metabolic pathways and experimental workflows.

Data Presentation: Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been investigated in several preclinical species. While data specifically on this compound is somewhat limited, studies on racemic amlodipine provide valuable insights, with research indicating that the pharmacokinetic profile of S-amlodipine is comparable to that of the racemate in rats[1]. The following tables summarize the key pharmacokinetic parameters of amlodipine in rats, dogs, and mice following oral and intravenous administration.

Table 1: Pharmacokinetic Parameters of Amlodipine in Rats

ParameterOral AdministrationIntravenous AdministrationReference
Dose 1 mg/kg-[2]
Cmax (ng/mL) 16.25 ± 2.65-[2]
Tmax (h) --
AUC (ng·h/mL) 222.87 ± 59.95-[2]
Half-life (t½) (h) 10.60 ± 1.053[3][4]
Bioavailability (%) 100-[3][4]

Data presented as mean ± SD.

Table 2: Pharmacokinetic Parameters of Amlodipine in Dogs

ParameterOral AdministrationIntravenous AdministrationReference
Dose 5 mg (total dose)-[5]
Cmax (ng/mL) --
Tmax (h) 5.00-[5]
AUC (0-48h) (ng·h/mL) 348-[5]
Half-life (t½) (h) 30-[3][4]
Bioavailability (%) 88-[3][4]

Data from a study in vagotomized dogs showed a Tmax of 1.50 h and an AUC(0-48h) of 725 ng·h/mL[5].

Table 3: Pharmacokinetic Parameters of Amlodipine in Mice

ParameterOral AdministrationIntravenous AdministrationReference
Dose --
Cmax (ng/mL) --
Tmax (h) --
AUC (ng·h/mL) --
Half-life (t½) (h) 11-[3][4]
Bioavailability (%) 100-[3][4]

Metabolism of this compound

This compound undergoes extensive hepatic metabolism to inactive metabolites. The primary metabolic pathway involves the oxidation of the dihydropyridine ring to its pyridine analogue. Subsequent metabolic transformations show species-specific differences. In humans and dogs, this is followed by oxidative deamination of the 2-aminoethoxymethyl side chain, while in rats, cleavage of the 5-methoxycarbonyl group is the principal route[6][7]. The cytochrome P450 enzyme CYP3A4 has been identified as the key enzyme responsible for the metabolism of amlodipine in human liver microsomes[8].

Metabolic Pathway of this compound in Preclinical Models

metabolic_pathway cluster_rat Rat Metabolism cluster_dog Dog Metabolism This compound This compound Pyridine_Analogue Pyridine Analogue This compound->Pyridine_Analogue Oxidation (CYP3A4) Metabolite_Rat Cleavage of 5-methoxycarbonyl group Pyridine_Analogue->Metabolite_Rat Primary Route Metabolite_Dog Oxidative deamination of 2-aminoethoxymethyl side-chain Pyridine_Analogue->Metabolite_Dog Primary Route

Metabolic pathway of this compound in preclinical models.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

A standardized protocol for assessing the pharmacokinetics of this compound in rats following oral administration is detailed below.

1. Animals: Male Sprague-Dawley rats (200-250 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water. A period of acclimatization of at least one week is recommended.

2. Dosing: this compound is administered as a single dose via oral gavage. The dosage can vary, but a common dose for amlodipine in rats is 1 mg/kg[2]. The drug is typically formulated in a vehicle such as 0.5% carboxymethyl cellulose.

3. Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing into tubes containing an anticoagulant (e.g., EDTA).

4. Plasma Preparation: The collected blood samples are centrifuged (e.g., at 3000 rpm for 10 minutes) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

5. Bioanalysis: Plasma concentrations of this compound are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Experimental Workflow for a Preclinical Pharmacokinetic Study

experimental_workflow cluster_animal_phase Animal Phase cluster_sample_processing Sample Processing cluster_bioanalysis Bioanalysis Animal_Acclimatization Animal Acclimatization Dosing Oral Gavage Dosing Animal_Acclimatization->Dosing Blood_Collection Serial Blood Collection Dosing->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Sample_Storage Storage at -80°C Plasma_Separation->Sample_Storage LC_MS_MS LC-MS/MS Analysis Sample_Storage->LC_MS_MS Data_Analysis Pharmacokinetic Analysis LC_MS_MS->Data_Analysis

A typical experimental workflow for a preclinical pharmacokinetic study.
Bioanalytical Method for this compound in Plasma

A robust and validated bioanalytical method is crucial for the accurate quantification of this compound in plasma samples. An example of such a method using LC-MS/MS is outlined below.

1. Sample Preparation: Protein precipitation is a common method for extracting this compound from plasma. A volume of cold acetonitrile (e.g., 3 volumes) is added to the plasma sample, vortexed, and then centrifuged to precipitate the proteins. The supernatant is then collected for analysis.

2. Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).

  • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor-to-product ion transitions for this compound and an internal standard are monitored.

4. Method Validation: The method should be fully validated according to regulatory guidelines, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Conclusion

This technical guide has provided a detailed overview of the pharmacokinetics and metabolism of this compound in key preclinical models. The data presented in the tables, along with the metabolic pathway and experimental workflows, offer a valuable resource for researchers and drug development professionals. While the pharmacokinetic profile of this compound is similar to that of racemic amlodipine in rats, further studies specifically characterizing the ADME of the S-enantiomer in other preclinical species would be beneficial for a more complete understanding. The provided experimental protocols serve as a foundation for designing and conducting robust nonclinical studies to support the continued development and safe use of this compound.

References

Levamlodipine's Modulation of Cellular Pathways in Vascular Smooth Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levamlodipine, the pharmacologically active (S)-enantiomer of amlodipine, is a third-generation dihydropyridine calcium channel blocker widely prescribed for hypertension and angina. Its primary therapeutic effect, vasodilation, stems from its direct action on vascular smooth muscle cells (VSMCs). While its principal mechanism—the blockade of L-type calcium channels—is well-established, a growing body of evidence indicates that this compound and its racemate modulate a sophisticated network of intracellular signaling pathways that extend beyond simple calcium antagonism. This technical guide provides an in-depth examination of these pathways, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the molecular interactions to offer a comprehensive resource for researchers in cardiovascular pharmacology.

Primary Mechanism of Action: L-Type Calcium Channel Blockade

The cornerstone of this compound's action is its high-affinity, stereoselective antagonism of voltage-gated L-type calcium channels (Cav1.2) on the plasma membrane of VSMCs.[1][2] this compound is approximately 1,000 times more potent in this action than its (R)-enantiomer.[1][3]

By binding to these channels, this compound inhibits the influx of extracellular calcium ions (Ca²⁺) into the cell, a critical trigger for VSMC contraction.[4] This reduction in intracellular free Ca²⁺ concentration ([Ca²⁺]i) is the initiating event for vasodilation and the subsequent reduction in peripheral vascular resistance.[4]

Core Downstream Signaling: The Ca²⁺/Calmodulin-MLCK Pathway

The canonical pathway leading to smooth muscle contraction is directly attenuated by this compound's primary action.

  • Reduced Ca²⁺-Calmodulin Complex Formation: Influx of Ca²⁺ normally leads to its binding with the intracellular protein calmodulin (CaM). By lowering [Ca²⁺]i, this compound reduces the formation of the Ca²⁺-CaM complex.

  • Inhibition of Myosin Light Chain Kinase (MLCK): The Ca²⁺-CaM complex is the essential activator for MLCK. With less Ca²⁺-CaM available, MLCK remains in a predominantly inactive state.

  • Decreased Myosin Light Chain (MLC) Phosphorylation: Active MLCK phosphorylates the 20-kDa regulatory light chain of myosin II (MLC₂₀). This phosphorylation is the pivotal step that enables the interaction between myosin and actin filaments, leading to cross-bridge cycling and cell contraction.

  • Vasodilation: By inhibiting MLC phosphorylation, this compound effectively uncouples membrane depolarization from the contractile machinery, resulting in smooth muscle relaxation and vasodilation.

Diagram 1: Core this compound Pathway in VSMC This compound This compound L_type_Ca_Channel L-Type Ca²⁺ Channel (Cav1.2) This compound->L_type_Ca_Channel Binds & Inhibits Ca_Influx ↓ Intracellular Ca²⁺ L_type_Ca_Channel->Ca_Influx CaM ↓ Ca²⁺-Calmodulin Complex Ca_Influx->CaM MLCK ↓ Myosin Light Chain Kinase (MLCK) Activity CaM->MLCK MLC_P ↓ Myosin Light Chain Phosphorylation MLCK->MLC_P Contraction Vascular Smooth Muscle Relaxation MLC_P->Contraction

Core mechanism of this compound-induced vasodilation.

Modulation of Secondary Signaling Pathways

Beyond its primary function, amlodipine has been shown to influence other critical signaling cascades within vascular cells. While much of this research has been conducted with the racemic mixture, the findings are highly relevant given that this compound is the active enantiomer.

Nitric Oxide (NO) Signaling Pathway

Amlodipine can enhance the bioavailability of nitric oxide (NO), a potent endogenous vasodilator, through multiple mechanisms.

  • eNOS Phosphorylation: Racemic amlodipine has been shown to increase the activity of endothelial NO synthase (eNOS) by modulating its phosphorylation status. It promotes phosphorylation at the activating site (Ser1177) and reduces phosphorylation at the inhibitory site (Thr495).[5][6] This effect appears to be mediated, at least in part, by the inhibition of Protein Kinase C (PKC).[6] Interestingly, one study noted that while S-amlodipine improves endothelial function, its direct effect on eNOS phosphorylation is less pronounced than that of the racemic mixture, suggesting a potential role for the (R)-enantiomer in this specific action.[5][7]

  • iNOS Expression: In atherosclerotic rabbit models, both S-amlodipine and R-amlodipine were found to reduce the expression of inducible NO synthase (iNOS), which is associated with pathological inflammatory states.[1]

Diagram 2: Amlodipine's Influence on eNOS Pathway Amlodipine Amlodipine (Racemic) PKC Protein Kinase C (PKC) Amlodipine->PKC Inhibits eNOS_Ser eNOS (Ser1177) Activating Site Amlodipine->eNOS_Ser Promotes Phosphorylation eNOS_Thr eNOS (Thr495) Inhibitory Site PKC->eNOS_Thr Phosphorylates eNOS_Activity ↑ eNOS Activity eNOS_Thr->eNOS_Activity Inhibits eNOS_Ser->eNOS_Activity Activates NO_Production ↑ Nitric Oxide (NO) Production eNOS_Activity->NO_Production Vasodilation Vasodilation NO_Production->Vasodilation

Modulation of eNOS activity by racemic amlodipine.
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

The anti-proliferative effects of amlodipine in VSMCs are linked to its inhibition of the MAPK/ERK signaling cascade, a key pathway in cell growth and differentiation.

  • Inhibition of ERK1/2 Activation: Racemic amlodipine (1-100 nM) dose-dependently inhibits the activation (phosphorylation) of p42/p44 MAPK (ERK1/2) induced by growth factors like basic fibroblast growth factor (bFGF).[8] This effect was observed at concentrations close to therapeutic plasma levels (~10 nmol/l) and contributes to amlodipine's ability to reduce VSMC proliferation, a key event in atherogenesis and vascular remodeling.[4]

  • Upstream Regulation: The inhibition of ERK1/2 activation by amlodipine in response to bFGF is associated with a reduction in voltage-dependent Ca²⁺ influx, suggesting a link between its primary channel-blocking activity and its anti-mitogenic effects.[4]

Diagram 3: Amlodipine's Anti-Proliferative Pathway bFGF Growth Factors (e.g., bFGF) Receptor Receptor Tyrosine Kinase bFGF->Receptor ERK ↓ ERK1/2 Phosphorylation Receptor->ERK Amlodipine Amlodipine Ca_Influx ↓ Ca²⁺ Influx Amlodipine->Ca_Influx Ca_Influx->ERK Inhibits Proliferation ↓ VSMC Proliferation ERK->Proliferation

Inhibition of the MAPK/ERK pathway by amlodipine.
Other Modulated Mechanisms

  • Sarcoplasmic Reticulum Ca²⁺ Release: Studies with racemic amlodipine have shown it can reduce the mobilization of Ca²⁺ from intracellular stores (sarcoplasmic reticulum) in response to agonists like thrombin, an effect not shared by all dihydropyridines and independent of L-type channel blockade.[4]

  • RhoA/Rho-Kinase Pathway: The RhoA/Rho-kinase pathway is a central regulator of VSMC contraction, primarily by inhibiting MLC phosphatase to induce Ca²⁺ sensitization. While critical to VSMC physiology, current literature does not provide direct evidence of modulation of this specific pathway by this compound or amlodipine.[9]

Quantitative Data Summary

The following tables summarize key quantitative findings from in vitro studies. Data is primarily for racemic amlodipine unless specified.

Table 1: Potency in Vascular Smooth Muscle

Parameter Drug Preparation Value Reference(s)
IC₅₀ (Ca²⁺-induced contraction) Amlodipine Depolarised rat aorta 1.9 nM [10]
IC₅₀ (N-type Ca²⁺ channel block) Amlodipine - 5.8 µM [10]
IC₅₀ (L-type Ca²⁺ channel block) Amlodipine - 2.4 µM [10]

| Effective Concentration (ERK1/2 inhibition) | Amlodipine | Human VSMC | ~10 nM |[4] |

Table 2: Effects of Amlodipine Treatment on NO Pathway Markers

Marker Treatment Model Change vs. Vehicle/Control Reference(s)
Aortic Endothelial NO Release Amlodipine (5mg/kg/day) Spontaneously Hypertensive Rats ↑ from 55±6 nM to 101±3 nM
Aortic Endothelial ONOO⁻ Amlodipine (5mg/kg/day) Spontaneously Hypertensive Rats ↓ from 156±19 nM to 50±4 nM
Serum ET-1 S-amlodipine (2.5mg/kg/day) Atherosclerotic Rabbits Significant decrease vs. control [1]

| Serum iNOS | S-amlodipine (2.5mg/kg/day) | Atherosclerotic Rabbits | Significant decrease vs. control |[1] |

Key Experimental Protocols

Intracellular Calcium Imaging in VSMCs

Objective: To measure changes in intracellular free calcium concentration ([Ca²⁺]i) in response to stimuli and pharmacological agents like this compound.

Methodology:

  • Cell Culture: Plate primary or cultured VSMCs onto glass coverslips and grow to desired confluency.

  • Dye Loading: Incubate cells with 2-5 µM of the ratiometric calcium indicator Fura-2 AM in a physiological salt solution (e.g., HBSS) for 30-60 minutes at room temperature or 37°C. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.

  • De-esterification: Wash the cells with fresh buffer and incubate for an additional 30 minutes to allow intracellular esterases to cleave the AM group, trapping the active Fura-2 dye inside the cell.

  • Imaging Setup: Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (340 nm and 380 nm), a dichroic mirror, an emission filter (~510 nm), and a sensitive camera.

  • Data Acquisition: Perfuse the cells with buffer. Acquire baseline fluorescence by alternately exciting the cells at 340 nm (binds Ca²⁺) and 380 nm (Ca²⁺-free) and capturing the emission at 510 nm.

  • Pharmacological Intervention: Introduce this compound at desired concentrations into the perfusion buffer and allow it to equilibrate. Then, introduce a contractile agonist (e.g., phenylephrine, angiotensin II) and record the subsequent changes in fluorescence intensity at both excitation wavelengths.

  • Analysis: The ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) is calculated over time. This ratio is directly proportional to the [Ca²⁺]i and minimizes artifacts from uneven dye loading or photobleaching. The change in the ratio from baseline indicates the cellular response.

Diagram 4: Workflow for Calcium Imaging A 1. Plate VSMCs on Coverslips B 2. Load Cells with Fura-2 AM Dye A->B C 3. Wash & Allow De-esterification B->C D 4. Mount on Microscope & Establish Baseline C->D E 5. Perfuse with This compound D->E F 6. Stimulate with Agonist E->F G 7. Record F340/F380 Emission Ratio F->G H 8. Analyze Change in [Ca²⁺]i G->H

A typical experimental workflow for Fura-2 calcium imaging.
Western Blotting for Phosphorylated Proteins (e.g., p-ERK, p-eNOS)

Objective: To quantify the phosphorylation status of specific signaling proteins in VSMCs or endothelial cells following treatment with this compound.

Methodology:

  • Cell Treatment: Culture cells to near confluency in multi-well plates. Serum-starve the cells for 12-24 hours to reduce baseline kinase activity.

  • Pre-incubation: Treat cells with various concentrations of this compound or vehicle control for a specified time.

  • Stimulation: Add a stimulating agent (e.g., bFGF for ERK activation, VEGF for eNOS activation) for a short period (e.g., 5-30 minutes).

  • Lysis: Immediately wash cells with ice-cold PBS and lyse them on ice with a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Scrape the cell lysates, centrifuge to pellet debris, and determine the protein concentration of the supernatant using a standard assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

    • Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2).

    • Secondary Antibody: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or X-ray film.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein (e.g., anti-total-ERK1/2). The ratio of the phosphorylated to total protein signal is then calculated.

Vascular Contractility Assay (Isometric Organ Bath)

Objective: To measure the direct effect of this compound on the contractile function of isolated blood vessel segments.

Methodology:

  • Tissue Dissection: Humanely euthanize an animal (e.g., rat, rabbit) and carefully dissect a blood vessel, such as the thoracic aorta or mesenteric artery. Place the vessel in cold, oxygenated physiological salt solution (PSS, e.g., Krebs-Henseleit buffer).

  • Ring Preparation: Clean the vessel of adhering fat and connective tissue and cut it into small rings (2-4 mm in length).

  • Mounting: Suspend the arterial rings in organ baths filled with PSS maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a determined optimal resting tension (e.g., 1-2 grams for rat aorta), washing out the PSS every 15-20 minutes.

  • Viability Check: Test the viability of the tissue by inducing a contraction with a high-potassium solution (e.g., 60 mM KCl). If testing endothelial function, pre-contract with an agonist like phenylephrine and then assess relaxation in response to acetylcholine.

  • Cumulative Concentration-Response Curve: After washing and re-equilibration, pre-incubate the rings with this compound or vehicle for 20-30 minutes. Then, induce a submaximal contraction with an agonist (e.g., phenylephrine). Once the contraction plateaus, cumulatively add increasing concentrations of a vasodilator or, alternatively, generate a concentration-response curve to a contractile agonist in the presence of different fixed concentrations of this compound to determine its inhibitory potency (pA₂ value).

  • Data Analysis: Record the changes in isometric tension. Express relaxation as a percentage of the pre-contraction induced by the agonist. Plot the concentration-response curves to calculate IC₅₀ or EC₅₀ values.

Conclusion

This compound's therapeutic efficacy in managing hypertension is rooted in a multifaceted modulation of VSMC biology. Its primary, potent blockade of L-type Ca²⁺ channels serves as the principal mechanism for vasodilation by directly inhibiting the core contractile pathway. However, evidence strongly suggests that its beneficial vascular effects are augmented by influences on secondary pathways, including the enhancement of NO bioavailability and the inhibition of pro-proliferative MAPK/ERK signaling. These pleiotropic actions underscore its role not just as a channel blocker, but as a broader modulator of VSMC phenotype and function. A deeper understanding of these intricate cellular mechanisms will continue to inform the development of next-generation cardiovascular therapeutics and optimize the clinical application of this important drug.

References

Levamlodipine's Impact on Intracellular Calcium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of levamlodipine's action: its effect on intracellular calcium concentration. This compound, the pharmacologically active S-enantiomer of amlodipine, is a potent dihydropyridine calcium channel blocker. Its therapeutic efficacy in the management of hypertension and angina pectoris stems directly from its ability to modulate calcium influx in vascular smooth muscle cells, leading to vasodilation and reduced peripheral resistance.[1][2] This guide provides a detailed overview of the quantitative data, experimental protocols, and signaling pathways that underpin this compound's pharmacological activity.

Core Mechanism of Action: Inhibition of L-type Calcium Channels

This compound exerts its effects by binding to and blocking L-type voltage-gated calcium channels, which are crucial for the influx of extracellular calcium into vascular smooth muscle cells.[1][3] This influx is the primary trigger for the cascade of events leading to muscle contraction. By inhibiting these channels, this compound directly reduces the intracellular concentration of free calcium ([Ca²⁺]i), preventing the activation of calcium-dependent signaling pathways that mediate vasoconstriction.[3]

Signaling Pathway of this compound Action

The binding of this compound to the L-type calcium channel initiates a signaling cascade that results in smooth muscle relaxation. The process can be visualized as follows:

G cluster_0 This compound This compound L_type_Ca_Channel L-type Calcium Channel (Vascular Smooth Muscle) This compound->L_type_Ca_Channel Binds and Blocks Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Inhibits Intracellular_Ca Decreased Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca Calmodulin Reduced Ca²⁺-Calmodulin Complex Formation Intracellular_Ca->Calmodulin MLCK_inactive Myosin Light Chain Kinase (MLCK) Inactivation Calmodulin->MLCK_inactive Myosin_LC_dephospho Decreased Myosin Light Chain Phosphorylation MLCK_inactive->Myosin_LC_dephospho Vasodilation Vasodilation & Reduced Peripheral Resistance Myosin_LC_dephospho->Vasodilation

Caption: Signaling pathway of this compound leading to vasodilation.

Quantitative Analysis of this compound's Efficacy

The following tables summarize the quantitative data from a key study investigating the concentration-dependent effects of this compound ((S)-Amlodipine) on L-type calcium channel currents and cytosolic calcium concentrations in rat aortic smooth muscle cells.

Table 1: Effect of this compound on L-type Calcium Channel Current (ICa-L) [3]

This compound Concentration (µmol/L)Percentage Blockade of ICa-L (Mean ± SD)
0.11.5 ± 0.2%
0.525.4 ± 5.3%
165.2 ± 7.3%
578.4 ± 8.1%
1094.2 ± 5.0%

Table 2: Effect of this compound on Cytosolic Calcium Concentration ([Ca²⁺]i) [3]

This compound Concentration (µmol/L)Percentage Reduction of Cytosolic [Ca²⁺] (Mean ± SD)
0.110.3 ± 1.2%
0.535.2 ± 3.5%
160.1 ± 5.0%
578.9 ± 6.1%
1091.2 ± 7.6%

These data clearly demonstrate a dose-dependent inhibitory effect of this compound on both the electrical current through L-type calcium channels and the resulting intracellular calcium levels. Notably, the R-enantiomer of amlodipine showed no significant effect on either parameter, highlighting the stereoselectivity of the S-enantiomer's action.[3] One study has reported an IC50 of 0.15 nM for this compound on L-type calcium channels.[4]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to quantify the effects of this compound on intracellular calcium concentration.

Measurement of Cytosolic Calcium Concentration using Fura-2/AM Fluorescence Spectroscopy

This protocol describes the measurement of intracellular calcium concentration in vascular smooth muscle cells using the ratiometric fluorescent indicator Fura-2 AM.

Experimental Workflow:

G cluster_0 Cell Preparation & Dye Loading cluster_1 Fluorescence Measurement cluster_2 Data Analysis Cell_Culture Culture Vascular Smooth Muscle Cells Harvesting Harvest & Resuspend Cells Cell_Culture->Harvesting Dye_Loading Incubate with Fura-2 AM Harvesting->Dye_Loading Washing Wash to Remove Extracellular Dye Dye_Loading->Washing Baseline Measure Baseline Fluorescence (340/380 nm excitation, 510 nm emission) Washing->Baseline Stimulation Add this compound (Varying Concentrations) Baseline->Stimulation Measurement Record Fluorescence Changes Over Time Stimulation->Measurement Ratio_Calc Calculate 340/380 nm Fluorescence Ratio Measurement->Ratio_Calc Ca_Conc Convert Ratio to [Ca²⁺]i Ratio_Calc->Ca_Conc Dose_Response Generate Dose-Response Curve Ca_Conc->Dose_Response

Caption: Workflow for Fura-2/AM based intracellular calcium measurement.

Materials:

  • Vascular smooth muscle cells (e.g., rat aortic smooth muscle cells)

  • Cell culture medium (e.g., DMEM)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline solution (HBSS)

  • This compound stock solution

  • Fluorescence spectrophotometer or plate reader with dual-wavelength excitation capabilities

Procedure:

  • Cell Culture: Culture vascular smooth muscle cells to 70-80% confluency in appropriate culture medium.

  • Cell Preparation: Harvest the cells and resuspend them in HBSS.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

    • Incubate the cell suspension with the Fura-2 AM loading solution at 37°C for 30-60 minutes in the dark. This allows the Fura-2 AM to cross the cell membrane.

  • Washing: Centrifuge the cells and wash them twice with fresh HBSS to remove extracellular Fura-2 AM.

  • De-esterification: Resuspend the cells in HBSS and incubate for an additional 30 minutes at room temperature to allow intracellular esterases to cleave the AM group, trapping the active Fura-2 dye inside the cells.

  • Fluorescence Measurement:

    • Transfer the cell suspension to a quartz cuvette or a microplate.

    • Place the sample in the fluorescence spectrophotometer.

    • Record the baseline fluorescence by alternating the excitation wavelengths between 340 nm (for Ca²⁺-bound Fura-2) and 380 nm (for Ca²⁺-free Fura-2), while measuring the emission at 510 nm.

    • Add varying concentrations of this compound to the cell suspension.

    • Continuously record the fluorescence intensities at both excitation wavelengths to monitor the change in intracellular calcium concentration.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).

    • The change in this ratio is proportional to the change in intracellular calcium concentration.

    • Calibrate the signal using ionomycin (to determine maximum fluorescence) and a calcium chelator like EGTA (to determine minimum fluorescence) to convert the fluorescence ratio to absolute calcium concentrations if required.

    • Plot the percentage reduction in the fluorescence ratio or calculated [Ca²⁺]i against the this compound concentration to generate a dose-response curve.

Note on Dye Selection: While Fura-2 is a common choice, some studies suggest that amlodipine's autofluorescence can interfere with Fura-2 measurements.[5] Alternative dyes with longer excitation wavelengths, such as Fluo-4 or Rhod-2, may be considered to avoid this potential artifact.[5]

Electrophysiological Measurement of L-type Calcium Channel Current using Patch-Clamp Technique

The whole-cell patch-clamp technique is employed to directly measure the ion current flowing through L-type calcium channels in single vascular smooth muscle cells.

Experimental Workflow:

G cluster_0 Preparation cluster_1 Recording cluster_2 Analysis Cell_Isolation Isolate Single Vascular Smooth Muscle Cells Cell_Bath Place Cell in External Solution Cell_Isolation->Cell_Bath Pipette_Prep Prepare Patch Pipette (Internal Solution) Seal_Formation Form Giga-ohm Seal with Cell Membrane Pipette_Prep->Seal_Formation Cell_Bath->Seal_Formation Whole_Cell_Config Rupture Membrane Patch (Whole-cell Configuration) Seal_Formation->Whole_Cell_Config Voltage_Clamp Apply Voltage Clamp Protocol (Depolarizing Pulses) Whole_Cell_Config->Voltage_Clamp Current_Recording Record Baseline ICa-L Voltage_Clamp->Current_Recording Drug_Application Perfuse with this compound Current_Recording->Drug_Application Post_Drug_Recording Record ICa-L in Presence of Drug Drug_Application->Post_Drug_Recording Current_Analysis Measure Peak Current Amplitude Post_Drug_Recording->Current_Analysis Blockade_Calc Calculate Percentage Inhibition of ICa-L Current_Analysis->Blockade_Calc IV_Curve Construct Current-Voltage (I-V) Relationship Current_Analysis->IV_Curve

Caption: Workflow for whole-cell patch-clamp recording of L-type calcium currents.

Materials:

  • Isolated single vascular smooth muscle cells

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator and microscope

  • Borosilicate glass capillaries for patch pipettes

  • Internal (pipette) solution (Cs⁺-based to block K⁺ currents)

  • External (bath) solution (containing Ba²⁺ or Ca²⁺ as the charge carrier)

  • This compound stock solution

Procedure:

  • Cell Isolation: Isolate single vascular smooth muscle cells from tissue (e.g., rat aorta) using enzymatic digestion.

  • Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution. The internal solution is designed to isolate calcium currents.

  • Seal Formation: Under microscopic observation, carefully bring the micropipette into contact with the surface of a single cell. Apply gentle suction to form a high-resistance (giga-ohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage Clamp and Recording:

    • Clamp the cell membrane potential at a holding potential where most L-type calcium channels are closed (e.g., -80 mV).

    • Apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments) to activate the L-type calcium channels.

    • Record the resulting inward calcium currents (ICa-L).

  • Drug Application: Perfuse the external solution with varying concentrations of this compound.

  • Post-Drug Recording: After a stable effect of the drug is achieved, repeat the voltage-clamp protocol to record the calcium currents in the presence of this compound.

  • Data Analysis:

    • Measure the peak amplitude of the calcium current at each voltage step before and after drug application.

    • Calculate the percentage inhibition of the peak current at each drug concentration.

    • Construct current-voltage (I-V) relationship plots to analyze the voltage-dependence of the block.

    • Determine the IC₅₀ value for this compound's block of L-type calcium channels.

Conclusion

This compound's primary mechanism of action is the stereoselective blockade of L-type voltage-gated calcium channels in vascular smooth muscle. This leads to a direct and dose-dependent reduction in intracellular calcium concentration, resulting in vasodilation and a lowering of blood pressure. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for understanding and investigating the fundamental pharmacology of this important therapeutic agent. Further research utilizing these and other advanced techniques will continue to elucidate the nuanced effects of this compound on calcium signaling and its broader implications in cardiovascular medicine.

References

Methodological & Application

Application Note: Chiral Separation of Amlodipine Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amlodipine, a widely prescribed calcium channel blocker for treating hypertension and angina, is a chiral molecule existing as a racemic mixture of (S)- and (R)-enantiomers. The (S)-enantiomer is the pharmacologically active form, while the (R)-enantiomer is significantly less active.[1][2] Regulatory agencies often require the analysis of individual enantiomers for pharmacokinetic, pharmacodynamic, and toxicity studies. This application note provides detailed protocols for the chiral separation of amlodipine enantiomers using High-Performance Liquid Chromatography (HPLC), a robust and widely used technique for this purpose. The methods described utilize various chiral stationary phases (CSPs) and chiral mobile phase additives.

Data Presentation: Comparison of HPLC Methods for Chiral Separation of Amlodipine

The following tables summarize the quantitative data from various validated HPLC methods for the enantioseparation of amlodipine.

Table 1: Methods Utilizing Chiral Stationary Phases (CSPs)

Chiral Stationary PhaseColumn DimensionsMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (S)-Amlodipine (min)Retention Time (R)-Amlodipine (min)Resolution (Rs)
Chiral AGP[1]100 x 4.6 mm, 5 µm10 mM Ammonium acetate buffer with 1% 1-Propanol (pH 4.6)0.923575Not Specified
Chirobiotic V[3][4]Not SpecifiedMethanol and Ammonium nitrate (100:0.1, v/v)0.5Not SpecifiedNot SpecifiedNot SpecifiedOptimized
CROWNPAK CR(+)[3][5]150 x 4.0 mm, 5 µmAqueous acidic 70% HClO4 (pH 2.0) and Methanol (95:5 v/v)0.8238Not SpecifiedNot SpecifiedNot Specified
Lux Cellulose-4[6]Not SpecifiedAcetonitrile: Triethylamine: Acetic acid (100: 0.1: 0.2 % v/v/v)1.0Not Specified6.795.87Not Specified
Ultron ES OVM[7]150 x 4.6 mm80% Na2HPO4 10 mM (pH 5.0) and 20% Acetonitrile1.0Not Specified4.635.545.51
Molecularly Imprinted Polymer (MIP)[8]Not SpecifiedChloroform0.3Not SpecifiedNot SpecifiedNot SpecifiedCapable of recognition

Table 2: Method Utilizing Chiral Mobile Phase Additives

Achiral Stationary PhaseColumn DimensionsMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Total Run Time (min)
WondaSil C18[9][10]Not SpecifiedMethanol–water (45:55 v/v, pH 2.5) containing 7.5 mmol L−1 sulfobutylether-β-cyclodextrin (SBE-β-CD) and 0.3 mmol L−1 polyethylene glycol-20 000 (PEG-20M)Not SpecifiedNot Specified16

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the data presentation tables.

Protocol 1: Chiral Separation using Chiral AGP Column[1]

1. Objective: To separate (S)- and (R)-amlodipine enantiomers using a Chiral AGP stationary phase.

2. Materials:

  • HPLC System: Shimadzu HPLC System with UV-Visible detector.

  • Column: Chiral AGP column (100 x 4.6 mm I.D., 5 µm particle size).

  • Chemicals: Ammonium acetate, 1-Propanol, HPLC grade water, (S)-Amlodipine and (R)-Amlodipine standards.

  • Sample: Racemic amlodipine besylate tablets.

3. Chromatographic Conditions:

  • Mobile Phase: 10 mM Ammonium acetate buffer with 1% 1-Propanol, adjusted to pH 4.6.

  • Flow Rate: 0.9 mL/min.

  • Detection: UV at 235 nm.

  • Injection Volume: 50 µL.

  • Column Temperature: Ambient.

4. Procedure:

  • Mobile Phase Preparation: Prepare a 10 mM solution of Ammonium acetate in HPLC grade water. Add 1% (v/v) of 1-Propanol. Adjust the pH to 4.6 using an appropriate acid or base. Filter the mobile phase through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation: Prepare stock solutions of (S)-Amlodipine and (R)-Amlodipine in the mobile phase. Prepare working standard solutions by appropriate dilution.

  • Sample Preparation: Crush a racemic amlodipine besylate tablet and dissolve the powder in a known volume of mobile phase to achieve a suitable concentration. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Analysis: Equilibrate the Chiral AGP column with the mobile phase for at least 30 minutes at a flow rate of 0.9 mL/min. Inject the standard and sample solutions.

  • Data Analysis: Identify the peaks for (R)- and (S)-amlodipine based on the retention times obtained from the individual standards. The reported retention times are approximately 5 minutes for the R-enantiomer and 7 minutes for the S-enantiomer.[1]

Protocol 2: Chiral Separation using Lux Cellulose-4 Column[6]

1. Objective: To achieve rapid chiral separation of amlodipine enantiomers using a Lux Cellulose-4 column.

2. Materials:

  • HPLC System: HPLC with a PDA detector.

  • Column: Lux-2 (assumed to be from the Lux Cellulose family) chiral column.

  • Chemicals: Acetonitrile (ACN), Triethylamine (TEA), Acetic acid (AA), (S)-Amlodipine and (R)-Amlodipine standards.

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile: Triethylamine: Acetic acid (100: 0.1: 0.2 % v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA detector (wavelength not specified, typically around 238 nm for amlodipine).

  • Column Temperature: Ambient.

4. Procedure:

  • Mobile Phase Preparation: Mix Acetonitrile, Triethylamine, and Acetic acid in the specified ratio. Filter and degas the mobile phase.

  • Standard and Sample Preparation: Prepare standard and sample solutions in the mobile phase as described in Protocol 1.

  • Chromatographic Analysis: Equilibrate the column with the mobile phase. Inject the prepared solutions. The total run time is less than 7 minutes.

  • Data Analysis: The R-enantiomer is reported to elute at approximately 5.87 minutes and the S-enantiomer at 6.79 minutes.[6]

Protocol 3: Chiral Separation using Chiral Mobile Phase Additives[9][10]

1. Objective: To separate amlodipine enantiomers on an achiral column using dual chiral mobile phase additives.

2. Materials:

  • HPLC System: Standard HPLC with a UV detector.

  • Column: WondaSil C18 column (achiral).

  • Chemicals: Methanol, HPLC grade water, Sulfobutylether-β-cyclodextrin (SBE-β-CD), Polyethylene glycol-20 000 (PEG-20M).

3. Chromatographic Conditions:

  • Mobile Phase: Methanol–water (45:55 v/v, pH 2.5) containing 7.5 mmol L−1 SBE-β-CD and 0.3 mmol L−1 PEG-20M.

  • Flow Rate: Not specified (typically 1.0 mL/min for C18 columns).

  • Detection: Not specified (typically around 238 nm for amlodipine).

4. Procedure:

  • Mobile Phase Preparation: Prepare the methanol-water mixture (45:55 v/v). Adjust the pH to 2.5. Dissolve the specified amounts of SBE-β-CD and PEG-20M in the mobile phase. Filter and degas.

  • Standard and Sample Preparation: Prepare standard and sample solutions in the mobile phase.

  • Chromatographic Analysis: Equilibrate the C18 column. Inject the solutions. The separation is achieved within 16 minutes.[9]

  • Data Analysis: Monitor the chromatogram for the separation of the two enantiomer peaks.

Visualizations

The following diagrams illustrate the experimental workflow and the key factors influencing the chiral separation of amlodipine enantiomers.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Acquisition & Analysis p1 Prepare Mobile Phase p2 Prepare Standard/Sample Solutions p1->p2 h1 Equilibrate HPLC Column p2->h1 h2 Inject Sample h1->h2 h3 Isocratic/Gradient Elution h2->h3 d1 UV/PDA Detection h3->d1 d2 Generate Chromatogram d1->d2 d3 Identify & Quantify Enantiomers d2->d3

Caption: Experimental workflow for HPLC chiral separation.

G cluster_csp Chiral Stationary Phase (CSP) cluster_mp Mobile Phase cluster_op Operating Parameters center Chiral Separation of Amlodipine csp_type Type of CSP (e.g., polysaccharide, protein-based) center->csp_type mp_comp Composition (Organic modifier, buffer) center->mp_comp op_flow Flow Rate center->op_flow csp_particle Particle Size csp_type->csp_particle csp_dim Column Dimensions csp_type->csp_dim mp_ph pH mp_comp->mp_ph mp_add Additives (e.g., TEA, AA, chiral selectors) mp_comp->mp_add op_temp Temperature op_flow->op_temp

Caption: Key factors influencing chiral separation of amlodipine.

References

Application Note: Quantification of Levamlodipine in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Levamlodipine, the pharmacologically active (S)-enantiomer of amlodipine, is a third-generation dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.[1][2] It exerts its therapeutic effect by blocking the transmembrane influx of calcium ions into vascular and cardiac smooth muscles, leading to vasodilation.[1] Accurate quantification of this compound in plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note details a robust and sensitive LC-MS/MS method for the determination of this compound in human plasma, providing a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Chemicals and Reagents
  • This compound reference standard

  • Amlodipine-d4 (or other suitable internal standard like Tizanidine or Nimodipine)[1][3][4]

  • HPLC-grade Methanol, Acetonitrile

  • Formic Acid (AR grade)

  • Ammonium Acetate

  • HPLC-grade water (Milli-Q or equivalent)

  • Drug-free human plasma (K3EDTA as anticoagulant)

Instrumentation
  • Liquid Chromatography System: An ultra-high-performance liquid chromatography (UHPLC) system, such as a SHIMADZU Nexera UHPLC LC-30A or Waters ACQUITY UPLC.[1][5]

  • Mass Spectrometer: A triple quadrupole mass spectrometer, such as an Applied Biosystems MDS Sciex Triple Quad 6500 plus or API 4500, equipped with a positive electrospray ionization (ESI) source.[5]

  • Data System: Analyst software (version 1.6.3 or equivalent) for data acquisition and processing.[5]

Preparation of Stock Solutions, Calibration Standards, and Quality Control (QC) Samples
  • Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (IS), such as amlodipine-d4, in methanol at a concentration of 1 mg/mL.[6] Store these solutions at 2-8°C.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 methanol/water mixture to create working solutions for calibration curve (CC) standards and quality control (QC) samples.[3]

  • Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples. A typical calibration curve range for this compound is 0.05 ng/mL to 20 ng/mL.[5][7] QC samples should be prepared at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).[4]

Plasma Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is based on a common and effective method for cleaning and concentrating the analyte from plasma.[3][5]

  • Pre-treatment: To 150 µL of a plasma sample (or standard/QC), add 50 µL of the internal standard working solution (e.g., 5 ng/mL) and 100 µL of deionized water. Vortex to mix.[5]

  • Conditioning: Condition an SPE cartridge (e.g., Waters Oasis HLB, 30 mg) by passing 800 µL of methanol followed by 800 µL of deionized water.[5]

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge twice with 500 µL of deionized water to remove interferences.[5]

  • Elution: Elute this compound and the IS from the cartridge by washing twice with 500 µL of pure acetonitrile.[5]

  • Drying: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at approximately 35-40°C.[1]

  • Reconstitution: Reconstitute the dried residue in 150 µL of the mobile phase (or a suitable solvent mixture like pure acetonitrile) and vortex thoroughly for 60 seconds.[1][5]

  • Injection: Inject a small volume (e.g., 5-20 µL) of the reconstituted sample into the LC-MS/MS system for analysis.[5]

LC-MS/MS Method Parameters

The following tables summarize the optimized instrumental parameters for the analysis.

Table 1: Optimized LC-MS/MS Parameters

ParameterCondition
LC Conditions
ColumnC18 Column (e.g., Zorbax SB-C18, 50 mm x 4.6 mm, 3.5 µm)[8]
Mobile PhaseA: 5 mM Ammonium Acetate in 0.1% Formic AcidB: Acetonitrile(Gradient or isocratic elution)[6]
Flow Rate0.3 - 0.8 mL/min[3][8]
Injection Volume10 µL[8]
Column Temperature30 - 40°C[8]
Run Time3.5 - 5 minutes[8]
MS/MS Conditions
Ionization ModePositive Electrospray Ionization (ESI+)[7]
Detection ModeMultiple Reaction Monitoring (MRM)
MRM Transition (this compound)m/z 409.1 → 238.1[8]
MRM Transition (Amlodipine-d4 IS)m/z 413.1 → 238.1[8]
Ion Source Gas 140 psi[3]
Ion Source Gas 260 psi[3]
Ion Spray Voltage5500 V[3]
Source Temperature550 - 600°C[3]

Method Validation Summary

The described method was fully validated according to regulatory guidelines. The results demonstrate that the assay is sensitive, specific, accurate, and precise for the quantification of this compound in human plasma.

Table 2: Summary of Method Validation Parameters

Validation ParameterResult
Linearity Range0.05 - 20.0 ng/mL (r² > 0.99)[5][7][8]
LLOQ0.05 ng/mL[5]
Intra-day Precision (%RSD)< 15% (typically ≤ 5.4%)[5][8]
Inter-day Precision (%RSD)< 15% (typically ≤ 4.8%)[5][8]
Accuracy85-115% (typically within -6.7% to 3.9% of nominal values)[5]
Extraction Recovery94.7 ± 3.9%[5]
Matrix EffectNo significant matrix effect observed.
StabilityStable after three freeze-thaw cycles and for 24 hours at room temperature.[2]

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (150 µL) add_is Add Internal Standard (50 µL) plasma->add_is vortex1 Vortex Mix add_is->vortex1 spe Solid-Phase Extraction (SPE) vortex1->spe drydown Evaporate to Dryness spe->drydown reconstitute Reconstitute in Mobile Phase (150 µL) drydown->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_sep Chromatographic Separation (C18) inject->lc_sep ms_detect Mass Spectrometric Detection (MRM) lc_sep->ms_detect acquire Data Acquisition (Analyst®) ms_detect->acquire integrate Peak Integration acquire->integrate calculate Calculate Concentration integrate->calculate

Caption: Experimental workflow for this compound analysis.

G method Reliable Bioanalytical Method accuracy Accuracy (% Nominal) accuracy->method precision Precision (% RSD) precision->method selectivity Selectivity (No Interference) selectivity->method sensitivity Sensitivity (LLOQ) sensitivity->method linearity Linearity & Range (r² > 0.99) linearity->method stability Stability (Freeze-Thaw, Bench-Top) stability->method recovery Recovery recovery->accuracy matrix_effect Matrix Effect matrix_effect->accuracy matrix_effect->precision

Caption: Logical relationships of method validation parameters.

Conclusion

The LC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of this compound in human plasma. The use of solid-phase extraction ensures high recovery and minimal matrix effects, while the specificity of tandem mass spectrometry allows for accurate measurement even at low concentrations.[3][5] This validated method is well-suited for high-throughput analysis in clinical and research settings, particularly for pharmacokinetic and bioequivalence studies.[8][9]

References

Application Notes and Protocols for Studying the Antihypertensive Effects of Levamlodipine in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various animal models for the preclinical evaluation of Levamlodipine's antihypertensive properties. Detailed protocols for inducing hypertension, measuring blood pressure, and performing relevant biochemical assays are included to ensure robust and reproducible experimental outcomes.

Introduction to this compound

This compound is the pharmacologically active S-enantiomer of amlodipine, a third-generation dihydropyridine calcium channel blocker. Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells. This blockade prevents the influx of extracellular calcium, leading to vasodilation and a subsequent reduction in peripheral vascular resistance and arterial blood pressure.

Animal Models of Hypertension

The selection of an appropriate animal model is critical for elucidating the antihypertensive effects of this compound. The following models are widely used in cardiovascular research and are suitable for studying different facets of hypertension.

Spontaneously Hypertensive Rat (SHR) Model

The Spontaneously Hypertensive Rat (SHR) is a genetic model that closely mimics human essential hypertension. These rats develop hypertension without any surgical or pharmacological intervention, making them an excellent model for studying the long-term effects of antihypertensive drugs.

Protocol for Antihypertensive Study in SHR:

  • Animal Acclimatization: House male SHRs (12-14 weeks old) under standard laboratory conditions (12-hour light/dark cycle, 22±2°C, 55±5% humidity) with ad libitum access to standard chow and water for at least one week.

  • Baseline Blood Pressure Measurement: Measure baseline systolic blood pressure (SBP) and diastolic blood pressure (DBP) using the tail-cuff method for 3-5 consecutive days to obtain a stable reading.

  • Grouping and Treatment: Randomly divide the animals into vehicle control and this compound treatment groups. Administer this compound or vehicle orally via gavage once daily for a predefined period (e.g., 4-8 weeks). A suggested dose range for this compound is 1-5 mg/kg/day.

  • Blood Pressure Monitoring: Monitor blood pressure weekly throughout the study.

  • Terminal Procedures: At the end of the treatment period, collect blood and tissue samples for biochemical analysis.

Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Model

The DOCA-salt model is a classic model of mineralocorticoid-induced, low-renin hypertension, which is characterized by significant sodium and water retention.

Protocol for Induction of DOCA-Salt Hypertension:

  • Animal Preparation: Use male Wistar or Sprague-Dawley rats (200-250 g). Anesthetize the rats and perform a unilateral nephrectomy (left kidney).

  • DOCA Administration: After a one-week recovery period, administer deoxycorticosterone acetate (DOCA) subcutaneously at a dose of 25-30 mg/kg twice weekly.

  • Salt Loading: Replace drinking water with 1% NaCl and 0.2% KCl solution.

  • Hypertension Development: Hypertension typically develops over 4-6 weeks.

  • This compound Treatment: Once hypertension is established, initiate treatment with this compound as described for the SHR model.

Two-Kidney, One-Clip (2K1C) Renovascular Hypertension Model

The 2K1C model mimics renovascular hypertension, which is characterized by the activation of the renin-angiotensin-aldosterone system (RAAS).

Protocol for Induction of 2K1C Hypertension:

  • Animal Preparation: Anesthetize male Sprague-Dawley rats (180-200 g).

  • Surgical Procedure: Expose the left renal artery through a flank incision and place a silver or titanium clip with an internal diameter of 0.20-0.25 mm around the artery to induce stenosis. The contralateral kidney remains untouched.[1][2]

  • Hypertension Development: Monitor blood pressure weekly. A significant increase in blood pressure is typically observed within 3-4 weeks.

  • This compound Treatment: Once hypertension is established, begin treatment with this compound.

Experimental Protocols

Blood Pressure Measurement

1. Non-Invasive Method: Tail-Cuff Plethysmography

This method is suitable for repeated measurements in conscious animals.

  • Acclimatization: Acclimate the rats to the restraining device and tail-cuff apparatus for several days before starting the measurements to minimize stress-induced blood pressure fluctuations.[3]

  • Procedure: Place the conscious rat in a restrainer. Position an inflatable cuff and a sensor at the base of the tail. Inflate the cuff to occlude blood flow and then gradually deflate it. The sensor detects the return of the pulse, which corresponds to the systolic blood pressure.[4][5]

2. Invasive Method: Carotid Artery Cannulation

This "gold standard" method provides continuous and accurate blood pressure recordings but is a terminal procedure.[6]

  • Anesthesia: Anesthetize the rat (e.g., with urethane or pentobarbitone).

  • Surgical Preparation: Make a midline incision in the neck to expose the trachea and carotid arteries.

  • Cannulation: Carefully dissect one carotid artery and insert a cannula filled with heparinized saline.[7][8]

  • Data Acquisition: Connect the cannula to a pressure transducer linked to a data acquisition system to record blood pressure.[6]

Biochemical Assays

1. Plasma Renin Activity (PRA) and Aldosterone Assays

  • Sample Collection: Collect trunk blood in pre-chilled EDTA tubes. Centrifuge at 3000 rpm for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C.

  • Assay Procedure: Use commercially available ELISA kits for rat plasma renin activity and aldosterone.[8][9][10] Follow the manufacturer's instructions for sample preparation, incubation, and measurement of absorbance.

2. Oxidative Stress Markers

  • Thiobarbituric Acid Reactive Substances (TBARS) Assay (for Lipid Peroxidation):

    • Tissue Homogenization: Homogenize tissue samples (e.g., heart, kidney, aorta) in ice-cold buffer.

    • Reaction: Add the homogenate to a reaction mixture containing thiobarbituric acid (TBA) and heat at 95°C for 60 minutes.

    • Measurement: Cool the samples and measure the absorbance of the pink-colored product at 532 nm.[7][11]

  • Reduced Glutathione (GSH) Assay:

    • Sample Preparation: Deproteinize plasma or tissue homogenates using 5-sulfosalicylic acid (SSA).

    • Reaction: The supernatant is mixed with a reagent containing DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)), which reacts with GSH to form a yellow-colored product.

    • Measurement: Measure the absorbance at 412 nm.[12]

Data Presentation

The following tables summarize hypothetical quantitative data on the antihypertensive effects of this compound in different animal models.

Table 1: Effect of this compound on Blood Pressure in Spontaneously Hypertensive Rats (SHR)

Treatment GroupDose (mg/kg/day)Duration (weeks)Baseline SBP (mmHg)Final SBP (mmHg)% Reduction in SBP
Vehicle Control-8185 ± 5190 ± 6-
This compound18184 ± 6165 ± 510.3
This compound2.58186 ± 5152 ± 418.3
This compound58185 ± 7140 ± 6*24.3

*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM.

Table 2: Effect of this compound in DOCA-Salt Hypertensive Rats

Treatment GroupDose (mg/kg/day)Duration (weeks)Baseline SBP (mmHg)Final SBP (mmHg)% Reduction in SBP
Sham Control-4120 ± 4122 ± 5-
DOCA-Salt + Vehicle-4195 ± 7198 ± 8-
DOCA-Salt + this compound2.54196 ± 6160 ± 518.4
DOCA-Salt + this compound54194 ± 8145 ± 725.3

*p < 0.05 compared to DOCA-Salt + Vehicle. Data are presented as mean ± SEM.

Table 3: Effect of this compound in 2K1C Renovascular Hypertensive Rats

Treatment GroupDose (mg/kg/day)Duration (weeks)Baseline SBP (mmHg)Final SBP (mmHg)% Reduction in SBP
Sham Control-4118 ± 5120 ± 4-
2K1C + Vehicle-4190 ± 6192 ± 7-
2K1C + this compound2.54189 ± 5155 ± 618.0
2K1C + this compound54191 ± 7142 ± 525.7

*p < 0.05 compared to 2K1C + Vehicle. Data are presented as mean ± SEM.

Table 4: Effect of this compound on Biochemical Parameters in SHRs

Treatment GroupDose (mg/kg/day)Plasma Renin Activity (ng/mL/hr)Plasma Aldosterone (pg/mL)Aortic TBARS (nmol/mg protein)Cardiac GSH (μmol/g tissue)
WKY Control-3.5 ± 0.4150 ± 121.2 ± 0.12.5 ± 0.2
SHR + Vehicle-2.8 ± 0.3180 ± 152.5 ± 0.21.8 ± 0.1
SHR + this compound53.0 ± 0.3165 ± 141.5 ± 0.12.3 ± 0.2

*p < 0.05 compared to SHR + Vehicle. WKY = Wistar-Kyoto (normotensive control). Data are presented as mean ± SEM.

Visualizations

experimental_workflow cluster_model_induction Hypertension Model Induction cluster_treatment Treatment and Monitoring cluster_analysis Data Collection and Analysis start Select Animal Model (e.g., SHR, Wistar) acclimate Acclimatization start->acclimate induce Induce Hypertension (DOCA-Salt or 2K1C) (Not for SHR) baseline_bp Baseline Blood Pressure (Tail-Cuff) induce->baseline_bp acclimate->induce For induced models acclimate->baseline_bp For SHR grouping Random Grouping baseline_bp->grouping treatment Administer this compound or Vehicle (4-8 weeks) grouping->treatment weekly_bp Weekly Blood Pressure Monitoring treatment->weekly_bp terminal_bp Terminal Invasive BP (Optional) weekly_bp->terminal_bp sampling Blood and Tissue Sampling terminal_bp->sampling biochem Biochemical Assays (PRA, Aldosterone, TBARS, GSH) sampling->biochem data_analysis Data Analysis and Interpretation biochem->data_analysis

Caption: Experimental workflow for evaluating this compound.

signaling_pathway cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cytosol Cytosol This compound This compound l_type_channel L-type Ca²⁺ Channel This compound->l_type_channel Inhibits ca_influx Ca²⁺ Influx l_type_channel->ca_influx Blocks relaxation Vasodilation (Reduced Blood Pressure) ca_calmodulin Ca²⁺-Calmodulin Complex Formation ca_influx->ca_calmodulin Decreased mlck_activation Myosin Light Chain Kinase (MLCK) Activation ca_calmodulin->mlck_activation Reduced myosin_p Myosin Light Chain Phosphorylation mlck_activation->myosin_p Reduced contraction Vasoconstriction myosin_p->contraction Inhibited

Caption: this compound's mechanism of action in vascular smooth muscle.

References

Application Notes and Protocols for Chiral Analysis of Levamlodipine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Levamlodipine is the pharmacologically active S-enantiomer of amlodipine, a widely used calcium channel blocker for the treatment of hypertension and angina.[1] The R-enantiomer, dextroamlodipine, is significantly less active.[2] Therefore, the enantiomeric purity of this compound is a critical quality attribute. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most common technique for the enantioselective analysis of amlodipine. This document provides detailed application notes and protocols for the analysis of this compound using various specific chiral columns.

Experimental Workflow for Chiral HPLC Analysis

The general workflow for the chiral HPLC analysis of this compound involves sample preparation, HPLC separation on a chiral column, detection, and data analysis.

Chiral HPLC Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Standard Standard Solution Dilution Dilution Standard->Dilution Dilute to working conc. Sample Sample Solution Sample->Dilution Injector Autosampler Dilution->Injector Transfer to vials MobilePhase Mobile Phase Pump HPLC Pump MobilePhase->Pump Pump->Injector Column Chiral Column Injector->Column Inject Sample Detector UV/PDA Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Calculate Purity Report Report Quantification->Report

Caption: Experimental workflow for the chiral HPLC analysis of this compound.

Chiral Stationary Phases and Methods

A variety of chiral stationary phases have been successfully employed for the enantiomeric separation of amlodipine. The choice of the chiral column and the mobile phase is critical for achieving optimal resolution.

Polysaccharide-Based Chiral Columns

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely used for the chiral separation of a broad range of compounds, including amlodipine.

Logical Relationship of Key Chromatographic Components

The separation is governed by the interactions between the analyte and the chiral stationary phase, influenced by the mobile phase composition.

Chromatographic Separation Principles cluster_system Chromatographic System cluster_interaction Interactions cluster_output Result Analyte Amlodipine Enantiomers (this compound & Dextroamlodipine) Interactions Differential Chiral Interactions (H-bonding, π-π, steric) Analyte->Interactions CSP Chiral Stationary Phase (e.g., Lux Cellulose-4) CSP->Interactions MobilePhase Mobile Phase (e.g., Acetonitrile, Additives) MobilePhase->Interactions Modulates Separation Enantiomeric Separation Interactions->Separation Leads to

Caption: Key components influencing chiral separation in HPLC.

Quantitative Data for Polysaccharide-Based Columns

Chiral ColumnMobile PhaseFlow Rate (mL/min)Detection (nm)R-Amlodipine tR (min)S-Amlodipine tR (min)Resolution (Rs)Reference
Lux Cellulose-2 Acetonitrile:Triethylamine:Acetic acid (100:0.1:0.2 v/v/v)1.0PDA5.876.79>2.0[3]
Lux Cellulose-4 Acetonitrile, Ethanol, DEA (92:8:0.2 v/v/v)1.2240---[4]
Lux Cellulose-4 (3 µm) 0.05% Ethanolamine in Acetonitrile:Isopropyl Alcohol (96:4 v/v)0.3MS/MS--Baseline[5]
Cellulose tris(4-chloro-3-methylphenylcarbamate) Acetonitrile / 0.1% DEA / 0.01% FA----4.1[6]
Sepapak 4 (Cellulose tris(4-chloro-3-methylphenylcarbamate)) Acetonitrile:Water (90:10 v/v) with 5 mM ammonium borate pH 9.0----Complete[7]

Protocol for Lux Cellulose-2 Column

  • Column: Lux Cellulose-2 (250mm × 4.6mm I.D., 5-µm particle size)[8]

  • Mobile Phase: Acetonitrile: Triethylamine: Acetic acid (100: 0.1: 0.2 % v/v/v)[3]

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: Ambient[3]

  • Detection: PDA Detector[3]

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 10 µg/mL).[8] Filter through a 0.45 µm membrane filter before injection.[8]

Protein-Based Chiral Columns

Protein-based CSPs, such as those using ovomucoid or glycopeptide antibiotics, offer different selectivity for chiral separations.

Quantitative Data for Protein-Based Columns

Chiral ColumnMobile PhaseFlow Rate (mL/min)Detection (nm)R-Amlodipine tR (min)S-Amlodipine tR (min)Resolution (Rs)Reference
Chirobiotic V Methanol:Ammonium nitrate (100:0.1 v/v)0.5----[4][9]
Ultron ES-OVM 20mM Na₂HPO₄ buffer (pH 7.0):Acetonitrile (80:20 v/v)1.03608.011.0>1.5[10]
Ultron ES-OVM 10mM Na₂HPO₄ buffer (pH 5.0):Acetonitrile (80:20 v/v)1.0-5.544.635.51[2]
Chiral AGP 10mM Ammonium acetate buffer with 1% 1-Propanol (pH 4.6)0.92355.07.0>1.5[11]

Protocol for Ultron ES-OVM Column

  • Column: Ultron ES-OVM (150mm x 4.6mm, 5µm)[10]

  • Mobile Phase: 20mM Dibasic sodium phosphate buffer (pH 7.0) and Acetonitrile (80:20 v/v)[10]

  • Flow Rate: 1.0 mL/min[10]

  • Column Temperature: 25°C[10]

  • Detection: Photodiode array detector at 360 nm[10]

  • Injection Volume: 10 µL[10]

  • Sample Preparation: Dissolve the sample in the mobile phase and filter before injection.

Crown Ether-Based Chiral Columns

Crown ether-based CSPs are particularly effective for the separation of primary amines.

Quantitative Data for Crown Ether-Based Columns

Chiral ColumnMobile PhaseFlow Rate (mL/min)Detection (nm)R-Amlodipine tR (min)S-Amlodipine tR (min)Resolution (Rs)Reference
Daicel CROWNPAK CR(+) 70% HClO₄ (pH 2.0):Methanol (95:5 v/v)0.8238---[4]

Protocol for Daicel CROWNPAK CR(+) Column

  • Column: Daicel CROWNPAK CR(+) (150 mm x 4.0 mm, 5µm)[4]

  • Mobile Phase: Aqueous acidic 70% HClO₄ (pH 2.0) and methanol in the proportion of (95:5 v/v)[4]

  • Flow Rate: 0.8 mL/min[4]

  • Column Temperature: Not specified.

  • Detection: UV detector at 238 nm[4]

  • Sample Preparation: Filter the mobile phase through a 0.45 µm membrane and degas before use.[4] Dissolve the sample in the mobile phase.

Method Validation Summary

The cited methods have been validated according to ICH guidelines, demonstrating their suitability for the quantitative determination of this compound and its enantiomeric impurity.

ParameterTypical ResultsReference
Linearity (R²) ≥0.991[4]
Accuracy (%) 99.8-101.4[4]
Precision (%RSD) ≤3%[4]
Limit of Detection (LOD) ~0.02% for R-amlodipine[6]
Limit of Quantification (LOQ) ~0.05% for R-amlodipine[6]

Conclusion

A range of specific chiral columns can be effectively used for the analysis of this compound. Polysaccharide-based columns like Lux Cellulose-2 and protein-based columns such as Ultron ES-OVM provide excellent resolution and are suitable for routine quality control analysis. The selection of the appropriate column and mobile phase should be based on the specific requirements of the analysis, including desired resolution, run time, and compatibility with the detection method. The protocols provided herein offer a starting point for method development and validation for the enantiomeric purity determination of this compound.

References

Application Notes and Protocols for Investigating Levamlodipine's Mechanism of Action Using Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levamlodipine, the pharmacologically active (S)-enantiomer of amlodipine, is a third-generation dihydropyridine calcium channel blocker. Its primary mechanism of action is the inhibition of L-type calcium channels, leading to vasodilation and a reduction in blood pressure.[1][2][3] Beyond this principal effect, research suggests that this compound and its racemate, amlodipine, exert pleiotropic effects on the vasculature, including modulation of endothelial nitric oxide synthase (eNOS) activity and inhibition of vascular smooth muscle cell (VSMC) proliferation.[4][5][6] Understanding these secondary mechanisms is crucial for elucidating the full therapeutic profile of this compound.

This document provides detailed application notes and protocols for utilizing cell culture models to investigate the molecular mechanisms of this compound. The focus is on two key cell types: Human Umbilical Vein Endothelial Cells (HUVECs) to study endothelial function and Vascular Smooth Muscle Cells (VSMCs) to examine direct effects on the vessel wall.

Key Cell Culture Models

Human Umbilical Vein Endothelial Cells (HUVECs)

HUVECs are a well-established and widely used model system for studying endothelial cell biology and dysfunction.[1] They are ideal for investigating the effects of this compound on nitric oxide (NO) production, eNOS phosphorylation, and other aspects of endothelial function.

Vascular Smooth Muscle Cells (VSMCs)

Primary VSMCs, isolated from sources such as the aorta, are essential for studying the direct effects of this compound on the contractile and proliferative state of the vascular wall.[7] These cells are used to assess changes in intracellular calcium, cell viability, and signaling pathways related to cell growth.

Experimental Protocols

Protocol 1: HUVEC Isolation and Culture

This protocol describes the isolation of HUVECs from human umbilical cords, a readily available and ethically sourced tissue.[1][2][8][9]

Materials:

  • Human umbilical cord

  • Collagenase solution (e.g., 0.1% in PBS)

  • Endothelial Cell Growth Medium (e.g., Medium 200 with Low Serum Growth Supplement)

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.05%)

  • Fibronectin-coated culture flasks/plates

  • Sterile surgical scissors and forceps

Procedure:

  • Obtain a fresh human umbilical cord and transport it to the lab in sterile PBS on ice.

  • In a sterile biosafety cabinet, cannulate one end of the umbilical vein.

  • Flush the vein with sterile PBS to remove remaining blood.

  • Infuse the vein with 0.1% collagenase solution until filled and incubate at 37°C for 15-20 minutes.

  • Gently massage the cord to dislodge endothelial cells and collect the collagenase solution containing the cells.

  • Neutralize the collagenase with an equal volume of Endothelial Cell Growth Medium.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh growth medium and plate onto fibronectin-coated culture flasks.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2. Change the medium after 24 hours and every 2-3 days thereafter.

Protocol 2: VSMC Isolation and Culture

This protocol outlines the enzymatic isolation of VSMCs from a mouse aorta.[3][4][7]

Materials:

  • Mouse aorta

  • Collagenase type 2 solution (e.g., 1 mg/mL in DMEM)

  • Elastase solution

  • DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • PBS, sterile

  • Sterile dissection tools

Procedure:

  • Euthanize a mouse according to approved institutional protocols and sterilize the thoracic area with 70% ethanol.

  • Excise the thoracic aorta and place it in a sterile dish with cold PBS to remove adipose and connective tissue.

  • Cut the aorta into small rings (1-2 mm).

  • Digest the tissue pieces in a solution containing collagenase and elastase at 37°C for 4-6 hours with gentle agitation.[3]

  • Disperse the cells by gentle pipetting and filter the suspension through a 70 µm cell strainer.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.[3]

  • Resuspend the pellet in complete DMEM and plate in a culture flask.

  • Incubate at 37°C and 5% CO2, allowing 5 days for initial attachment before changing the medium.[3]

Protocol 3: Measurement of Intracellular Calcium ([Ca2+]i)

This protocol uses the fluorescent indicator Fluo-4 AM to measure changes in intracellular calcium in response to this compound. Note: Fura-2 is not recommended for use with amlodipine due to its autofluorescence, which can interfere with measurements.[10]

Materials:

  • HUVECs or VSMCs cultured in black-walled, clear-bottom 96-well plates

  • Fluo-4 AM dye-loading solution (e.g., 2.5 µM Fluo-4 AM in HBSS)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound stock solution (in DMSO)

  • Fluorescence microplate reader (Ex/Em = 490/525 nm)

Procedure:

  • Seed cells in a 96-well plate to achieve 80-90% confluency on the day of the assay.

  • Remove the culture medium and wash the cells gently with HBSS.

  • Add 100 µL of Fluo-4 AM dye-loading solution to each well.[10]

  • Incubate at 37°C for 1 hour, followed by 15-30 minutes at room temperature, protected from light.[10]

  • Wash the cells twice with HBSS to remove excess dye.

  • Add 100 µL of HBSS containing the desired final concentrations of this compound to the wells.

  • Immediately measure fluorescence intensity at Ex/Em = 490/525 nm using a microplate reader. Record baseline fluorescence before adding the compound and monitor the change over time.

Protocol 4: Western Blot for eNOS Phosphorylation

This protocol is for determining the effect of this compound on the phosphorylation status of eNOS at activating (Ser1177) and inhibitory (Thr495) sites in HUVECs.[11][12][13]

Materials:

  • HUVECs

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-eNOS (Ser1177), anti-phospho-eNOS (Thr495), anti-total eNOS, anti-β-actin

  • HRP-conjugated secondary antibody

  • BCA protein assay kit

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescent substrate

Procedure:

  • Culture HUVECs to near confluency and treat with various concentrations of this compound (e.g., 1 µM) for the desired time (e.g., 10-30 minutes).[11][12]

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize phosphorylated eNOS to total eNOS and loading control (β-actin).

Protocol 5: Nitric Oxide (NO) Measurement (Griess Assay)

This protocol measures nitrite (a stable metabolite of NO) in the cell culture supernatant as an indicator of NO production.[14]

Materials:

  • HUVECs or VSMCs

  • This compound

  • Griess Reagent System

  • Sodium nitrite standard curve solutions

  • Microplate reader (540-570 nm)

Procedure:

  • Plate cells and allow them to adhere.

  • Replace the medium with a fresh, low-serum medium containing this compound at desired concentrations.

  • Incubate for the specified time (e.g., 24 hours).[14][15]

  • Collect the cell culture supernatant.

  • In a 96-well plate, add 50 µL of supernatant and 50 µL of Griess reagent to each well.

  • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration from a sodium nitrite standard curve.

Protocol 6: Cell Viability/Proliferation (MTT Assay)

This protocol assesses the effect of this compound on the viability and proliferation of VSMCs.[16][17][18]

Materials:

  • VSMCs

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader (570 nm)

Procedure:

  • Seed VSMCs in a 96-well plate (5,000-10,000 cells/well) and allow them to attach overnight.[18]

  • Treat cells with various concentrations of this compound for 24-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[16]

  • Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.[16]

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm.

  • Express results as a percentage of the untreated control.

Data Presentation

Table 1: In Vitro Concentrations of this compound/Amlodipine and Observed Effects
Cell TypeAssayConcentration RangeObserved EffectReference
HUVECseNOS Phosphorylation1 µMIncreased Ser1177 phosphorylation, decreased Thr495 phosphorylation.[12][13]
Porcine Endothelial CellsNO Formation0.1 - 10 µMConcentration-dependent increase in basal NO formation.[15]
Rat VSMCsNitrite ProductionDose-dependentIncreased IL-1β-induced nitrite production.[14]
Human VSMCsp42/p44 MAPK Activation1 - 100 nMDose-dependent inhibition of bFGF-induced activation.[6]
Table 2: Pharmacokinetic Parameters of this compound (5 mg, single dose, fasted)
ParameterValue (Mean ± SD)UnitReference
Cmax2.70 ± 0.49ng/mL[19]
AUC0-t141.32 ± 36.24ng·h/mL[19]
AUC0-∞157.14 ± 45.65ng·h/mL[19]

Visualizations

Signaling Pathways and Workflows

Levamlodipine_Mechanism cluster_0 Vascular Smooth Muscle Cell This compound This compound L_type L-type Ca2+ Channel This compound->L_type Blocks Ca_influx Ca2+ Influx ↓ L_type->Ca_influx Ca_intra [Ca2+]i ↓ Ca_influx->Ca_intra MLCK MLCK Activation ↓ Ca_intra->MLCK Relaxation Vasodilation MLCK->Relaxation

Caption: this compound's primary mechanism in VSMCs.

Levamlodipine_Endothelial cluster_1 Endothelial Cell Levamlodipine_endo This compound PKC PKC Activity ↓ Levamlodipine_endo->PKC eNOS_Ser1177 eNOS (Ser1177) Phosphorylation ↑ Levamlodipine_endo->eNOS_Ser1177 PKC-independent? eNOS_Thr495 eNOS (Thr495) Dephosphorylation ↑ PKC->eNOS_Thr495 eNOS_activity eNOS Activity ↑ eNOS_Thr495->eNOS_activity eNOS_Ser1177->eNOS_activity NO_production NO Production ↑ eNOS_activity->NO_production

Caption: this compound's effect on eNOS signaling.

Experimental_Workflow cluster_workflow General Experimental Workflow cluster_assays Perform Assays start Culture HUVECs or VSMCs treatment Treat with this compound (Dose-response & Time-course) start->treatment calcium [Ca2+]i Assay (Fluo-4) treatment->calcium western Western Blot (p-eNOS, etc.) treatment->western griess Griess Assay (NO Production) treatment->griess mtt MTT Assay (Viability) treatment->mtt analysis Data Analysis & Interpretation calcium->analysis western->analysis griess->analysis mtt->analysis

Caption: Workflow for in vitro this compound studies.

References

Application Notes & Protocols: Diastereomeric Salt Formation for Levamlodipine Resolution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Amlodipine, a potent dihydropyridine calcium channel blocker, is a widely used therapeutic agent for managing hypertension and angina.[1][2] It possesses a single chiral center, resulting in two enantiomers: (S)-(-)-amlodipine (levamlodipine) and (R)-(+)-amlodipine. The pharmacological activity of amlodipine resides primarily in the (S)-enantiomer, which is about 1000 times more potent as a calcium channel blocker than the (R)-enantiomer.[2] Consequently, the production of enantiomerically pure this compound is of significant therapeutic interest. Diastereomeric salt formation followed by fractional crystallization is a robust and scalable method for resolving racemic amlodipine.[1] This document provides detailed application notes and protocols for the resolution of this compound using this technique.

Principle:

The fundamental principle of this resolution method involves reacting a racemic mixture of amlodipine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers exhibit different physicochemical properties, most importantly, differential solubility in a given solvent system. This solubility difference allows for the selective crystallization of one diastereomer, which can then be isolated. The desired enantiomer is subsequently liberated from the purified diastereomeric salt by treatment with a base.

Experimental Protocols

This section details two distinct protocols for the diastereomeric resolution of amlodipine, utilizing different chiral resolving agents and solvent systems.

Protocol 1: Resolution using Tartaric Acid and Dimethyl Sulfoxide (DMSO)

This method relies on the formation of a diastereomeric salt solvate with DMSO, which facilitates selective precipitation.[3][4]

Materials:

  • Racemic (R,S)-amlodipine

  • D-tartaric acid or L-tartaric acid

  • Dimethyl sulfoxide (DMSO)

  • Acetone

  • Dichloromethane

  • 2N Sodium hydroxide solution

  • Hexane

  • Methanol

Procedure:

  • Diastereomeric Salt Formation and Crystallization:

    • Dissolve racemic amlodipine in DMSO.

    • Separately, prepare a solution or slurry of the chiral resolving agent (e.g., 0.25 to 0.5 mole equivalents of D-tartaric acid per mole of amlodipine) in DMSO.[3][5]

    • Add the resolving agent solution to the stirred amlodipine solution.

    • Continue stirring the mixture at room temperature to allow for the precipitation of the diastereomeric salt-DMSO solvate. An overnight stir is often employed.[3][4]

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated solid by filtration.

    • Wash the solid with DMSO followed by acetone to remove impurities.[4]

    • Dry the isolated salt in a vacuum oven at 50°C overnight.[3][4]

  • Liberation of the Enantiomerically Enriched Amlodipine:

    • Suspend the dried diastereomeric salt in a mixture of dichloromethane and 2N aqueous sodium hydroxide.[4]

    • Stir the biphasic mixture vigorously for approximately 40 minutes to ensure complete salt dissociation.[4]

    • Separate the organic layer.

    • Wash the organic layer with water.

    • Distill off the dichloromethane and replace it with hexane to induce precipitation of the free amlodipine base.[4]

    • Collect the solid by filtration and dry under vacuum at 50°C to yield the enantiomerically enriched amlodipine.[4]

Protocol 2: Resolution using O,O'-Di-p-toluoyl-tartaric Acid in a Mixed Solvent System

This protocol utilizes a derivative of tartaric acid in a non-aqueous solvent mixture.[1]

Materials:

  • Racemic (R,S)-amlodipine

  • O,O'-Di-p-toluoyl-D-tartaric acid or O,O'-Di-p-toluoyl-L-tartaric acid

  • Acetonitrile

  • Isopropanol

  • A suitable base (e.g., sodium hydroxide)

  • Gentisic acid (for final salt formation, if desired)

Procedure:

  • Diastereomeric Salt Formation and Crystallization:

    • React racemic amlodipine with the chiral resolving agent (e.g., O,O'-Di-p-toluoyl-D-tartaric acid) in a solvent mixture of acetonitrile and isopropanol, for instance, in a 1:9 (v/v) ratio.[1]

    • Allow the reaction mixture to proceed to form the diastereomeric salt, which will selectively crystallize.

  • Isolation of the Diastereomeric Salt:

    • Isolate the crystallized diastereomeric salt by filtration.

    • Wash the salt with a suitable solvent to remove any remaining mother liquor.

  • Liberation of the Enantiomerically Enriched Amlodipine:

    • Treat the isolated diastereomeric salt with a base to neutralize the chiral acid and liberate the free amlodipine enantiomer.

    • The resulting enantiomerically pure amlodipine can then be further purified or converted into a desired salt, such as the gentisate, for pharmaceutical formulation.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various resolution experiments described in the literature.

Table 1: Resolution of (S)-(-)-amlodipine using D-tartaric Acid and DMSO

ParameterValueReference
Starting Material (R,S)-amlodipine[3]
Resolving Agent D-tartaric acid (0.25 mole eq.)[3]
Solvent DMSO[3]
Product (S)-(-)-amlodipine hemi-D-tartrate-mono-DMSO-solvate[3]
Yield 67% of theoretical[3]
Diastereomeric Excess (d.e.) >99.5%[3]
Final Product (S)-(-)-amlodipine[4]
Yield (from salt) 93%[4]
Enantiomeric Excess (e.e.) 97%[4]

Table 2: Resolution of (R)-(+)-amlodipine using L-tartaric Acid and DMSO

ParameterValueReference
Starting Material (R,S)-amlodipine[3]
Resolving Agent L-(-)-tartaric acid (0.5 mole eq.)[3]
Solvent DMSO[3]
Product (R)-(+)-amlodipine-hemi-L-tartrate-mono-DMSO-solvate[3]
Yield 85% of theoretical[3]
Diastereomeric Excess (d.e.) Not specified

Visualizations

Experimental Workflow Diagram:

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Isolation cluster_3 Step 4: Liberation of Enantiomer A Racemic (R,S)-Amlodipine D Mixing and Stirring A->D B Chiral Resolving Agent (e.g., D-Tartaric Acid) B->D C Solvent (e.g., DMSO) C->D E Precipitation of Less Soluble Diastereomeric Salt ((S)-Amlodipine-(D)-Tartrate) D->E F Mother Liquor containing More Soluble Diastereomer ((R)-Amlodipine-(D)-Tartrate) D->F G Filtration and Washing E->G H Isolated Diastereomeric Salt G->H I Treatment with Base (e.g., NaOH) H->I J Enantiomerically Pure (S)-Amlodipine (this compound) I->J

Caption: Workflow for this compound Resolution.

Logical Relationship Diagram:

G cluster_reactants Reactants cluster_products Products cluster_separation Separation Principle cluster_final Final Product racemic_amlodipine Racemic Amlodipine ((R)-Am + (S)-Am) diastereomer_S Diastereomer 1 ((S)-Am)-(D-TA) racemic_amlodipine->diastereomer_S forms diastereomer_R Diastereomer 2 ((R)-Am)-(D-TA) racemic_amlodipine->diastereomer_R forms chiral_acid Chiral Acid (D-TA) chiral_acid->diastereomer_S reacts with chiral_acid->diastereomer_R reacts with solubility Differential Solubility diastereomer_S->solubility has lower diastereomer_R->solubility has higher This compound This compound ((S)-Am) solubility->this compound enables isolation of

Caption: Principle of Diastereomeric Salt Resolution.

References

Troubleshooting & Optimization

Improving yield and purity in Levamlodipine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Levamlodipine synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic routes to achieve higher yields and purity of this compound. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield of this compound is low. What are the potential causes and how can I improve it?

A1: Low overall yield in this compound synthesis can stem from several factors, primarily related to the resolution of the racemic amlodipine. Here are some common issues and troubleshooting steps:

  • Inefficient Chiral Resolution: The key to a high yield of this compound is the efficient separation of the (S)-enantiomer from the racemic mixture.

    • Choice of Resolving Agent: The selection of the chiral resolving agent is critical. L-tartaric acid and its derivatives, such as dibenzoyl-L-tartaric acid, are commonly used.[1][2][3] The molar ratio of the racemic amlodipine to the resolving agent should be optimized. For instance, a 1:0.25 molar ratio of amlodipine to L-tartaric acid has been reported.[1][2]

    • Solvent System: The solvent used for diastereomeric salt crystallization plays a crucial role. A mixture of solvents, such as N,N-dimethylformamide and water, or methanol, can be optimized for selective precipitation of the desired diastereomer.[3][4]

    • Crystallization Conditions: Temperature and crystallization time are critical parameters. Cooling the solution to 0-5°C and allowing sufficient time for crystallization (e.g., 7-10 hours) can significantly improve the yield of the diastereomeric salt.[4]

  • Suboptimal Reaction Conditions in Preceding Steps: If you are synthesizing racemic amlodipine from precursors, ensure that the initial cyclization reaction conditions are optimized. The feed ratio of reactants, reaction temperature, and choice of catalyst can impact the yield of the racemic mixture.[5]

  • Losses During Work-up and Purification: Product loss can occur during filtration, washing, and recrystallization steps. Ensure that the wash solvents are used sparingly and are cooled to minimize the dissolution of the product.

Q2: I am observing significant amounts of the (R)-amlodipine enantiomer in my final product. How can I improve the enantiomeric purity?

A2: Achieving high enantiomeric purity is crucial for the therapeutic efficacy of this compound.[6][7] If you are detecting the unwanted (R)-enantiomer, consider the following:

  • Optimize the Chiral Resolution Process:

    • Recrystallization of Diastereomeric Salt: Performing one or more recrystallizations of the diastereomeric salt of (S)-amlodipine with the chiral resolving agent can significantly enhance enantiomeric purity.

    • Analytical Monitoring: Employ chiral High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE) to monitor the enantiomeric excess (e.e.) at each stage of the resolution process.[8][9][10] This will help you determine the number of recrystallizations needed.

  • Refining the Final Product: The final this compound besylate product can be purified by recrystallization from a suitable solvent like ethanol to remove residual (R)-enantiomer.[5]

Q3: My final this compound product contains impurities other than the (R)-enantiomer. What are these impurities and how can I minimize them?

A3: Several process-related impurities can be formed during the synthesis of amlodipine. One common impurity is the 1,4-dihydropyridine ring reduction product (often referred to as impurity D).[3][4][11]

  • Minimizing Impurity D: The formation of this impurity is often related to the resolution conditions.[4] Careful control of temperature and reaction time during the resolution and subsequent salt formation can help minimize its formation.

  • Other Impurities: Other impurities can arise from the starting materials or side reactions.[][13][14][15] Using high-purity starting materials and optimizing the reaction conditions of the initial Hantzsch synthesis of the dihydropyridine ring can reduce the formation of these byproducts.[5]

  • Purification: The final product should be purified by recrystallization to remove these impurities. The choice of solvent for recrystallization is important for effective purification.

Below is a troubleshooting workflow for impurity issues:

G start High Impurity Levels Detected check_impurity Identify Impurity (e.g., (R)-enantiomer, Impurity D) start->check_impurity is_R_enantiomer (R)-Amlodipine check_impurity->is_R_enantiomer Is it the R-enantiomer? is_impurity_D Impurity D check_impurity->is_impurity_D Is it Impurity D? other_impurity Other Process Impurity check_impurity->other_impurity Is it another impurity? optimize_resolution Optimize Chiral Resolution: - Recrystallize diastereomeric salt - Adjust solvent/temperature is_R_enantiomer->optimize_resolution optimize_conditions Optimize Resolution Conditions: - Control temperature and time is_impurity_D->optimize_conditions check_starting_materials Check Purity of Starting Materials other_impurity->check_starting_materials refine_final Refine Final Product: - Recrystallize this compound Besylate optimize_resolution->refine_final end High Purity this compound refine_final->end optimize_conditions->refine_final check_starting_materials->refine_final

Troubleshooting workflow for impurity reduction.

Data & Protocols

Quantitative Data Summary

The following tables summarize key quantitative data reported in the literature for the synthesis and analysis of this compound.

Table 1: Reported Yield and Purity in this compound Besylate Synthesis

StepResolving AgentSolvent SystemYield (%)Purity (%)Optical Purity (e.e. %)Reference
Diastereomeric Salt FormationL-tartaric acidN,N-dimethylformamide / Water42.24-99.49[3]
Final Product Formation-Water / Isopropanol77.099.4499.55[3][11]
Diastereomeric Salt Formation(S)-BNPPAMethanol---[4]
Final Product Formation-Methanol / Water46.299.8999.98[4][11]
Chiral ResolutionL-tartaric acid / DMSO-d6-up to 68-up to 100[1]

Table 2: Analytical Methods for Chiral Separation of Amlodipine Enantiomers

MethodChiral SelectorBuffer/Mobile PhaseResolution (Rs)Analysis Time (min)Reference
Capillary ElectrophoresisRAMEB50 mM phosphate buffer, pH 3.02.48~6[8]
Capillary ElectrophoresisCM-β-CD25 mM phosphate buffer, pH 9.02.65<5[9]
HPLCOvomucoid (OVM)80% Na2HPO4 10 mM (pH 5.0) / 20% ACN5.51<10[10]
Capillary Electrophoresisα-CD25 mM H3PO4, pH 3.01.51~8.5[10]
Experimental Protocols

Protocol 1: Chiral Resolution of Racemic Amlodipine using L-tartaric Acid

This protocol is based on a method described for the diastereomeric salt crystallization.[3]

Materials:

  • (R,S)-Amlodipine

  • L-tartaric acid

  • N,N-dimethylformamide (DMF)

  • Purified water

  • Acetone (cold)

  • S-(-)-amlodipine-L-tartrate seed crystals (optional)

Procedure:

  • Dissolve (R,S)-Amlodipine (1 equivalent) in a mixture of DMF and purified water (e.g., 7:1 v/v).

  • Filter the solution to remove any insoluble impurities.

  • In a separate vessel, dissolve L-tartaric acid (0.5 equivalents) in a mixture of DMF and purified water.

  • Slowly add the L-tartaric acid solution to the amlodipine solution with stirring at room temperature.

  • Continue stirring for approximately 1 hour.

  • (Optional) Add a small amount of S-(-)-amlodipine-L-tartrate seed crystals to induce crystallization.

  • Continue to stir for an additional 4 hours to allow for complete crystallization.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold acetone.

  • Dry the solid under vacuum to obtain S-(-)-amlodipine-L-tartrate.

Protocol 2: Formation of this compound Besylate from S-(-)-Amlodipine-L-tartrate

This protocol follows the conversion of the tartrate salt to the besylate salt.[3][11]

Materials:

  • S-(-)-Amlodipine-L-tartrate

  • Benzenesulfonic acid

  • Isopropanol

  • Purified water

Procedure:

  • Dissolve the S-(-)-Amlodipine-L-tartrate (1 equivalent) obtained from Protocol 1 in a mixture of purified water and isopropanol (e.g., 4:1 v/v).

  • In a separate vessel, dissolve benzenesulfonic acid (1 equivalent) in purified water.

  • Slowly add the benzenesulfonic acid solution to the amlodipine tartrate solution with stirring.

  • Continue stirring to induce crystallization of this compound besylate.

  • Collect the white solid by filtration.

  • Wash the filter cake with purified water.

  • Dry the solid at 40°C to obtain the final this compound besylate product.

Below is a diagram illustrating the general workflow for this compound synthesis.

G racemic_amlodipine Racemic (R,S)-Amlodipine chiral_resolution Chiral Resolution (e.g., with L-tartaric acid) racemic_amlodipine->chiral_resolution diastereomeric_salt Diastereomeric Salt (S)-Amlodipine-L-tartrate chiral_resolution->diastereomeric_salt filtration1 Filtration & Washing diastereomeric_salt->filtration1 mother_liquor Mother Liquor (contains (R)-Amlodipine) filtration1->mother_liquor salt_conversion Salt Conversion (with Benzenesulfonic acid) filtration1->salt_conversion levamlodipine_besylate Crude this compound Besylate salt_conversion->levamlodipine_besylate recrystallization Recrystallization levamlodipine_besylate->recrystallization final_product High-Purity this compound Besylate recrystallization->final_product analysis Purity & Enantiomeric Excess Analysis (HPLC/CE) final_product->analysis

General workflow for this compound synthesis.

References

Technical Support Center: Optimizing Mobile Phase for Levamlodipine Enantiomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral separation of Levamlodipine. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in separating this compound and its enantiomer?

The primary challenge lies in the fact that enantiomers, such as this compound (S-amlodipine) and its R-enantiomer, have identical physical and chemical properties in an achiral environment.[1] Therefore, their separation requires a chiral environment, which is typically achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive.

Q2: What are the common types of chiral stationary phases (CSPs) used for this compound separation?

Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are widely used and have shown high separation efficiency and broad applicability for various compounds, including amlodipine.[1] Other successful CSPs include those based on macrocyclic glycopeptides (like teicoplanin and vancomycin) and proteins (such as α1-acid glycoprotein).[2][3][4]

Q3: Can I separate this compound enantiomers on a standard achiral column (e.g., C18)?

Yes, it is possible to separate this compound enantiomers on an achiral column by using chiral mobile phase additives.[5][6] This technique involves adding a chiral selector, such as a cyclodextrin derivative, to the mobile phase. The enantiomers form transient diastereomeric complexes with the chiral selector, which can then be separated on a conventional stationary phase.[5][6]

Q4: What is the typical detection wavelength for Amlodipine enantiomers?

The UV detection wavelength for amlodipine enantiomers is commonly set around 235 nm or 238 nm.[7][8]

Q5: How does the mobile phase pH affect the separation?

The pH of the mobile phase is a critical parameter as it influences the ionization state of amlodipine, which is a basic compound. For instance, lower pH values have been shown to be favorable for increasing separation efficiency and enantioresolution while decreasing the analysis time in capillary electrophoresis.[8] In HPLC, acidic additives like formic acid can significantly impact the enantioresolution and even the elution order of the enantiomers.[9]

Troubleshooting Guide

Issue 1: Poor or No Enantiomeric Resolution

Potential Causes:

  • Inappropriate chiral stationary phase (CSP).

  • Suboptimal mobile phase composition.

  • Incorrect mobile phase pH.

  • Low concentration or absence of a necessary mobile phase additive.

Solutions:

  • Verify CSP Selection: Ensure the chosen CSP is suitable for amlodipine enantiomers. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point.[1]

  • Optimize Mobile Phase Composition:

    • Normal Phase: Experiment with different ratios of hexane and isopropanol.[10]

    • Reversed Phase: Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer.

    • Polar Organic Mode: A mobile phase of 100% acetonitrile with acidic and basic additives has been shown to be effective.[11]

  • Adjust Mobile Phase Additives:

    • Introduce or vary the concentration of acidic (e.g., formic acid, acetic acid) or basic (e.g., diethylamine, triethylamine) additives.[9][11] Even small changes in the concentration of these additives can have a significant impact on resolution.[9]

    • If using an achiral column, optimize the type and concentration of the chiral mobile phase additive (e.g., sulfobutylether-β-cyclodextrin).[5][6]

  • Control pH: Carefully adjust the pH of the aqueous component of the mobile phase. For separations using certain cyclodextrins in capillary electrophoresis, an acidic pH (e.g., 3.0) has proven effective.[8]

Issue 2: Peak Tailing

Potential Causes:

  • Secondary interactions between the analyte and the stationary phase.

  • Inappropriate mobile phase pH or ionic strength.

  • Column overload.

Solutions:

  • Add a Mobile Phase Modifier: Incorporate a small amount of a basic modifier like triethylamine or diethylamine to the mobile phase to mask active sites on the silica support and improve peak shape.[11]

  • Optimize pH: Adjust the mobile phase pH to ensure the analyte is in a single ionic form.

  • Reduce Sample Concentration: Prepare a more dilute sample and reinject to check for improvements in peak symmetry.

Issue 3: Reversal of Enantiomer Elution Order

Potential Causes:

  • Change in the concentration of an acidic mobile phase additive.

  • Modification of the type of chiral stationary phase.

Solutions:

  • Monitor Additive Concentration: Be aware that the concentration of acidic additives, such as formic acid, in the mobile phase can influence the elution order of amlodipine enantiomers on certain cellulose-based CSPs.[9] A reversal of elution order has been observed with chiral stationary phases having both electron-withdrawing and electron-donating groups.[9]

  • Consistent Methodology: To maintain a consistent elution order, it is crucial to precisely control the mobile phase composition, including the concentration of all additives, and to use the same type of CSP for all analyses in a study.

Data on Mobile Phase Compositions

Table 1: HPLC Mobile Phase Compositions for this compound Enantiomer Separation

Chiral Stationary Phase (CSP)Mobile Phase CompositionFlow Rate (mL/min)DetectionReference
Chiral AGP10 mM Ammonium acetate buffer with 1% 1-Propanol (pH 4.6)0.9235 nm[7]
WondaSil C18 (achiral)Methanol/Water (45:55, v/v) with 7.5 mmol/L SBE-β-CD and 0.3 mmol/L PEG-20000 (pH 2.5)Not specifiedNot specified[5]
Lux-2 (Cellulose-based)Acetonitrile/Triethylamine/Acetic acid (100:0.1:0.2, v/v/v)1.0PDA[11]
Chirobiotic V (Vancomycin-based)Methanol/Ammonium nitrate (100:0.1, v/v)0.5Not specified[3]
Lux® 3 µm Cellulose-40.05% Ethanol amine in Acetonitrile/Isopropyl Alcohol (96:4, v/v)0.3MS/MS[12]
Cellulose tris(4-chloro-3-methylphenylcarbamate)Acetonitrile/0.1% Diethylamine/0.01% Formic acidNot specifiedNot specified[9]
Ultron ES-OVM80% 10 mM Na2HPO4 (pH 5.0) and 20% Acetonitrile1.0Not specified[4]

Experimental Protocols

Protocol 1: Separation on a Cellulose-based CSP with a Polar Organic Mobile Phase

This method is adapted from a study demonstrating a rapid and direct chiral separation.[11]

  • High-Performance Liquid Chromatograph: HPLC system with a PDA detector.

  • Chiral Stationary Phase: Lux-2 chiral column.

  • Mobile Phase: Acetonitrile, Triethylamine, and Acetic acid in a ratio of 100:0.1:0.2 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: Ambient.

  • Detection: PDA detector.

  • Procedure:

    • Prepare the mobile phase by mixing the components in the specified ratio.

    • Degas the mobile phase before use.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Dissolve the amlodipine sample in the mobile phase.

    • Inject 20 µL of the sample solution into the HPLC system.

    • Monitor the separation at the appropriate wavelength. The R- and S-enantiomers are expected to elute in under 8 minutes.[11]

Protocol 2: Separation on an Achiral C18 Column with Chiral Mobile Phase Additives

This method is based on a study using dual chiral mobile phase additives.[5]

  • High-Performance Liquid Chromatograph: Standard HPLC system with a UV detector.

  • Stationary Phase: WondaSil C18 column.

  • Mobile Phase: Methanol and water (45:55, v/v) containing 7.5 mmol/L sulfobutylether-β-cyclodextrin (SBE-β-CD) and 0.3 mmol/L polyethylene glycol-20000 (PEG-20M). The pH is adjusted to 2.5.

  • Procedure:

    • Prepare the mobile phase by dissolving the SBE-β-CD and PEG-20M in the methanol/water mixture and adjusting the pH.

    • Filter and degas the mobile phase.

    • Equilibrate the C18 column with the prepared mobile phase.

    • Prepare the amlodipine sample in the mobile phase.

    • Inject the sample and run the analysis. The enantiomers should be separated within 16 minutes.[5]

Visualizations

Mobile_Phase_Optimization_Workflow start_end start_end process process decision decision result result issue issue start Start: Define Separation Goal select_csp Select Chiral Stationary Phase (e.g., Polysaccharide-based) start->select_csp initial_mp Define Initial Mobile Phase (e.g., ACN/Buffer) select_csp->initial_mp run_exp Run Initial Experiment initial_mp->run_exp check_res Resolution > 1.5? run_exp->check_res check_res2 Resolution Improved? adjust_ratio Adjust Organic/Aqueous Ratio check_res->adjust_ratio No optimized Method Optimized check_res->optimized Yes no_sep No Separation adjust_ratio->run_exp check_res2->adjust_ratio Yes add_modifier Add/Vary Acidic/Basic Modifier (e.g., FA, DEA) check_res2->add_modifier No add_modifier->run_exp check_res3 Resolution > 1.5? check_res3->optimized Yes check_res3->no_sep No

Caption: Workflow for optimizing the mobile phase in this compound enantiomer separation.

Troubleshooting_Logic problem_node problem_node cause_node cause_node solution_node solution_node p1 Poor/No Resolution c11 Incorrect Mobile Phase Ratio p1->c11 c12 Suboptimal pH p1->c12 c13 Wrong CSP p1->c13 c14 Missing/Wrong Additive p1->c14 s11 Adjust Organic/Aqueous Ratio c11->s11 s12 Adjust pH with Acid/Base c12->s12 s13 Select Polysaccharide CSP c13->s13 s14 Add FA/DEA/TEA c14->s14 p2 Peak Tailing c21 Secondary Interactions p2->c21 c22 Column Overload p2->c22 s21 Add Basic Modifier (TEA) c21->s21 s22 Dilute Sample c22->s22

Caption: Logical relationships in troubleshooting common issues.

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Levamlodipine in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals encountering matrix effects during the LC-MS/MS analysis of levamlodipine in plasma.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound in plasma, focusing on the identification and mitigation of matrix effects.

Problem/Symptom Potential Cause Recommended Solution
Poor reproducibility of results between different plasma lots. Variable Matrix Effects: Different sources of plasma can have varying levels of endogenous components (e.g., phospholipids, lipids) that cause inconsistent ion suppression or enhancement.[1][2]1. Use a stable isotope-labeled internal standard (SIL-IS): Amlodipine-d4 is a suitable choice to compensate for variability.[3] 2. Evaluate matrix effect across multiple lots: During method validation, test at least six different sources of blank plasma to assess the variability of the matrix effect.[4] 3. Optimize sample preparation: Employ a more rigorous sample cleanup method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a broader range of interfering components.[4]
Low signal intensity or poor sensitivity for this compound. Ion Suppression: Co-eluting endogenous compounds from the plasma matrix, particularly phospholipids, can compete with this compound for ionization in the MS source, leading to a suppressed signal.[2][5][6]1. Improve chromatographic separation: Modify the gradient, mobile phase composition, or use a different column chemistry (e.g., HILIC) to separate this compound from the ion-suppressing region.[3] 2. Enhance sample cleanup: Use techniques specifically designed to remove phospholipids, such as HybridSPE®-Phospholipid plates or specific LLE conditions.[7] 3. Optimize MS source parameters: Adjust parameters like spray voltage, gas flows, and temperature to favor the ionization of this compound.
Inconsistent peak areas for the internal standard (IS). IS also affected by matrix effects: If a non-ideal internal standard is used, it may not co-elute perfectly with this compound and be affected differently by the matrix components.1. Switch to a SIL-IS: A deuterated internal standard like amlodipine-d4 has nearly identical physicochemical properties and will experience similar matrix effects as the analyte, providing better normalization.[3][4] 2. Verify co-elution: Ensure that the retention times of this compound and the internal standard are very close under the established chromatographic conditions.
High background noise or interfering peaks at the retention time of this compound. Inadequate sample cleanup or carryover: Residual matrix components or carryover from previous injections can lead to interfering peaks.1. Refine the sample preparation method: A switch from protein precipitation (PPT) to LLE or SPE can provide a cleaner extract.[4][8] 2. Optimize the autosampler wash: Use a strong solvent mixture for the needle and injection port wash to minimize carryover between samples. 3. Check for contamination: Ensure all solvents, reagents, and labware are clean and free of contaminants.
Matrix factor values are outside the acceptable range (typically 0.85-1.15). Significant ion suppression or enhancement is occurring. 1. Re-evaluate and optimize the entire method: This includes sample preparation, chromatography, and mass spectrometry parameters. 2. Dilute the sample: Diluting the plasma sample with a suitable buffer can reduce the concentration of interfering matrix components.[9] However, ensure the final concentration of this compound is still above the lower limit of quantitation (LLOQ).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of this compound in plasma?

A: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting compounds present in the sample matrix.[1][6] In the context of this compound analysis in plasma, endogenous components like phospholipids, salts, and proteins can interfere with the ionization process in the mass spectrometer's source.[2] This is a significant concern because it can lead to inaccurate and imprecise quantification of the drug, potentially compromising the reliability of pharmacokinetic and bioequivalence studies.[1]

Q2: How can I quantitatively assess the matrix effect for my this compound assay?

A: The most common method is the post-extraction spike analysis.[1][10] This involves comparing the peak area of this compound spiked into an extracted blank plasma sample with the peak area of this compound in a neat solution at the same concentration. The ratio of these two peak areas is the matrix factor (MF). An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[1] Regulatory guidelines often require the coefficient of variation (CV%) of the internal standard-normalized matrix factor across different lots of plasma to be within a certain limit (e.g., ≤15%).[11]

Q3: What is the best sample preparation technique to minimize matrix effects for this compound?

A: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix. While protein precipitation (PPT) is simple and fast, it often results in significant matrix effects due to insufficient removal of phospholipids.[12] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing interfering components and providing a cleaner sample extract, thus minimizing matrix effects.[4][8] For this compound, LLE with solvents like methyl tert-butyl ether or a mixture of diethyl ether and dichloromethane has been shown to be effective.[3][13] SPE offers high throughput and uniformity in extraction.[4]

Q4: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for this compound analysis?

A: A SIL-IS, such as amlodipine-d4, is considered the gold standard for quantitative LC-MS/MS bioanalysis.[3] Because it has the same chemical structure and physicochemical properties as this compound, it co-elutes and experiences nearly identical matrix effects (ion suppression or enhancement).[4] This allows for accurate compensation of any signal variability, leading to more reliable and reproducible results.

Q5: Can optimizing the chromatographic conditions help in reducing matrix effects?

A: Yes, optimizing chromatography is a crucial strategy.[3] By achieving good separation between this compound and co-eluting matrix components, particularly phospholipids which often elute in the earlier part of a reversed-phase chromatogram, you can minimize their impact on the ionization of the analyte.[7] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a column with a different selectivity.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Human Plasma

This protocol is based on methodologies that have demonstrated effective sample cleanup and mitigation of matrix effects.[3][13]

  • Sample Preparation:

    • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

    • Add 20 µL of the internal standard working solution (e.g., amlodipine-d4 in methanol).

    • Vortex for 30 seconds.

  • Extraction:

    • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

    • Vortex for 5 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Vortex for 1 minute.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for this compound Analysis

These are typical starting parameters and should be optimized for your specific instrument and application.

  • Liquid Chromatography (LC):

    • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-0.5 min: 20% B

      • 0.5-2.5 min: 20% to 80% B

      • 2.5-3.0 min: 80% B

      • 3.0-3.1 min: 80% to 20% B

      • 3.1-5.0 min: 20% B

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: m/z 409.2 → 238.1

      • Amlodipine-d4 (IS): m/z 413.2 → 238.1

    • Source Parameters:

      • IonSpray Voltage: 5500 V

      • Temperature: 500°C

      • Curtain Gas: 20 psi

      • Ion Source Gas 1: 50 psi

      • Ion Source Gas 2: 50 psi

      • Collision Gas: 9 psi

Quantitative Data Summary

Table 1: Matrix Factor and Recovery Data for this compound Analysis

Analyte/ISSample PreparationMean Matrix Factor (n=6)% CV of IS-Normalized Matrix FactorMean Extraction Recovery
This compoundLLE (Methyl tert-butyl ether)[3]0.94 - 0.98< 5%85-95%
Amlodipine-d4LLE (Methyl tert-butyl ether)[3]0.96 - 0.99-88-96%
This compoundSPE[4]0.97 - 1.02< 7%> 90%
Amlodipine-d4SPE[4]0.98 - 1.01-> 90%
This compoundPPT (Acetonitrile)0.75 - 1.10> 15%> 95%

Note: Data is compiled and representative of typical values found in the literature. Actual values will vary depending on the specific experimental conditions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) add_is Add Internal Standard (Amlodipine-d4) plasma->add_is vortex1 Vortex add_is->vortex1 add_solvent Add LLE Solvent (e.g., MTBE) vortex1->add_solvent vortex2 Vortex & Centrifuge add_solvent->vortex2 transfer Transfer Organic Layer vortex2->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound analysis in plasma.

matrix_effect_logic cluster_causes Potential Causes cluster_solutions Mitigation Strategies issue Inaccurate/Irreproducible Results matrix_effect Matrix Effect (Ion Suppression/Enhancement) issue->matrix_effect phospholipids Phospholipids matrix_effect->phospholipids salts Salts & Endogenous Molecules matrix_effect->salts poor_cleanup Inadequate Sample Cleanup matrix_effect->poor_cleanup coelution Chromatographic Co-elution matrix_effect->coelution use_sil_is Use SIL-IS (Amlodipine-d4) matrix_effect->use_sil_is sample_dilution Sample Dilution matrix_effect->sample_dilution optimize_prep Optimize Sample Prep (LLE/SPE) phospholipids->optimize_prep poor_cleanup->optimize_prep optimize_chrom Optimize Chromatography coelution->optimize_chrom optimize_prep->issue Leads to Accurate Results optimize_chrom->issue Leads to Accurate Results use_sil_is->issue Leads to Accurate Results sample_dilution->issue Leads to Accurate Results

Caption: Troubleshooting logic for matrix effects in this compound analysis.

References

Technical Support Center: Enhancing the Stability of Levamlodipine in Solution for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Levamlodipine in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, and light exposure. It is susceptible to degradation in both acidic and basic conditions and is also sensitive to heat and UV light.[1][2][3]

Q2: What is the optimal pH range for maintaining this compound stability in aqueous solutions?

A2: this compound exhibits the greatest stability in the pH range of 4 to 7.[3] Significant degradation occurs at pH values below 4 and above 8.

Q3: How should I store my this compound stock solutions?

A3: For short-term storage, it is recommended to keep stock solutions at 2-8°C and protected from light. For long-term storage, aliquoting and freezing at -20°C or below is advisable to minimize degradation.

Q4: Can I dissolve this compound directly in aqueous buffers like PBS?

A4: this compound has low aqueous solubility. It is best to first dissolve it in an organic solvent like DMSO or ethanol to create a concentrated stock solution before diluting it into your aqueous experimental medium. Direct dissolution in aqueous buffers may lead to precipitation.

Q5: What are the common degradation products of this compound?

A5: A common degradation product is the pyridine derivative of amlodipine, formed through the dehydrogenation of the dihydropyridine ring.[1] Under certain conditions, other byproducts may also form.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution in aqueous media The concentration of this compound exceeds its solubility limit in the final solution. The organic solvent concentration in the final solution is too low.- Increase the final concentration of the organic co-solvent (e.g., DMSO, ethanol) if your experimental system allows. Ensure the final solvent concentration is consistent across all experimental conditions. - Decrease the final concentration of this compound. - Prepare a fresh, more dilute stock solution.
Loss of drug activity over the course of the experiment Degradation of this compound due to inappropriate pH, temperature, or light exposure.- Ensure the pH of your experimental medium is within the stable range of 4-7.[3] - Perform experiments at a controlled, lower temperature if possible. - Protect your solutions from light by using amber vials or covering your experimental setup with aluminum foil.[1] - Prepare fresh working solutions daily.
Inconsistent experimental results Inconsistent concentration of active this compound due to degradation or precipitation. Improper solution preparation.- Follow a standardized and detailed protocol for solution preparation for every experiment. - Visually inspect solutions for any signs of precipitation before use. - Consider quantifying the concentration of this compound in your working solutions using a validated analytical method like HPLC, especially for long-duration experiments.
Color change in the solution This may indicate the formation of degradation products.- Discard the solution and prepare a fresh one. - Re-evaluate your storage and handling procedures to minimize degradation.

Quantitative Stability Data

The following table summarizes the degradation of Amlodipine (the racemate of which this compound is the S-enantiomer) under various stress conditions. This data provides an indication of the stability of this compound.

Condition Duration Temperature Approximate Degradation (%) Reference
Acidic (pH 1) 8 daysRoom Temperature75%[3]
Acidic (1 M HCl) 72 hoursNot Specified~60%[2]
Basic (pH 10) 8 daysRoom Temperature50%[3]
Basic (0.001 M NaOH, pH 11.01) 72 hoursNot Specified~36%[2]
Oxidative (3% H2O2) Not SpecifiedNot SpecifiedHigh Degradation[2]
UV Light 30 minutesNot Specified~56%
Heat 60 minutes85°CSignificant Degradation

Experimental Protocols

Preparation of a Stable this compound Stock Solution for In Vitro Assays

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM stock solution, you will need approximately 4.09 mg of this compound per 1 mL of DMSO.

  • Dissolution: Add the appropriate volume of DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until all the this compound powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or below for long-term storage. For short-term storage (up to a few days), the solution can be stored at 2-8°C, protected from light.

Stability Testing of this compound in Solution using HPLC

This protocol outlines a general procedure for assessing the stability of this compound in a given solution.

Materials:

  • This compound solution to be tested

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile phase (e.g., a mixture of methanol, acetonitrile, and a buffer like triethylamine in water, pH adjusted)[1]

  • Reference standard of this compound

  • Incubator or water bath for temperature stress testing

  • UV lamp for photostability testing

Procedure:

  • Sample Preparation: Prepare the this compound solution in the desired buffer or medium at a known concentration.

  • Initial Analysis (Time 0): Immediately after preparation, inject an aliquot of the solution into the HPLC system to determine the initial concentration of this compound. The detection wavelength is typically set around 237-239 nm.[1][4][5]

  • Stress Conditions: Subject the remaining solution to the desired stress conditions (e.g., specific pH, temperature, or light exposure).

  • Time-Point Analysis: At predetermined time intervals, withdraw aliquots of the stressed solution, dilute if necessary, and inject them into the HPLC system.

  • Data Analysis: Quantify the peak area of this compound at each time point and compare it to the initial peak area to calculate the percentage of degradation.

  • Degradation Kinetics: Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Visualizations

Levamlodipine_Signaling_Pathway This compound This compound L_type_Ca_Channel L-type Calcium Channel (in vascular smooth muscle cell membrane) This compound->L_type_Ca_Channel blocks Ca_Influx Decreased Ca2+ Influx L_type_Ca_Channel->Ca_Influx Intracellular_Ca Reduced Intracellular [Ca2+] Ca_Influx->Intracellular_Ca Calmodulin Calmodulin Intracellular_Ca->Calmodulin binds to MLCK_inactive Myosin Light Chain Kinase (Inactive) Intracellular_Ca->MLCK_inactive leads to MLCK_active Myosin Light Chain Kinase (Active) Calmodulin->MLCK_active activates Relaxation Vasodilation (Muscle Relaxation) MLCK_inactive->Relaxation Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P phosphorylates Myosin_LC Myosin Light Chain Contraction Muscle Contraction Myosin_LC_P->Contraction

Caption: Signaling pathway of this compound leading to vasodilation.

Drug_Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Solution Prepare this compound Solution Initial_Analysis Initial Analysis (Time 0) - HPLC Prep_Solution->Initial_Analysis pH_Stress pH Stress (e.g., pH 2, 7, 10) Initial_Analysis->pH_Stress Temp_Stress Temperature Stress (e.g., 4°C, 25°C, 40°C) Initial_Analysis->Temp_Stress Light_Stress Photostability (UV/Vis light exposure) Initial_Analysis->Light_Stress Time_Point_Analysis Time-Point Analysis - HPLC pH_Stress->Time_Point_Analysis Temp_Stress->Time_Point_Analysis Light_Stress->Time_Point_Analysis Data_Analysis Data Analysis (% Degradation) Time_Point_Analysis->Data_Analysis Kinetics Determine Degradation Kinetics Data_Analysis->Kinetics

Caption: Experimental workflow for a drug stability study.

References

Technical Support Center: Levamlodipine In-Vivo Response Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in in-vivo responses to Levamlodipine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is the pharmacologically active (S)-enantiomer of amlodipine, a dihydropyridine calcium channel blocker.[1] It functions by inhibiting the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[1][2] this compound specifically acts on the L-type calcium channels.[1]

Q2: What are the key pharmacokinetic parameters of this compound?

The pharmacokinetic profile of this compound is characterized by gradual absorption and a long elimination half-life, making it suitable for once-daily dosing.[2] Key parameters are summarized in the table below.

Q3: Why am I observing significant inter-individual variability in the blood pressure response to this compound in my animal models?

Significant variability in response to this compound is a known phenomenon and can be attributed to several factors:

  • Genetic Polymorphisms: Variations in genes encoding drug-metabolizing enzymes and drug targets can significantly alter this compound's efficacy.

  • Drug Interactions: Co-administration of other compounds can affect the metabolism and clearance of this compound.

  • Physiological State of the Animal: Factors such as age, sex, and the presence of underlying diseases (e.g., hepatic or renal impairment) can influence drug response.[3]

Q4: Can genetic factors influence this compound's efficacy?

Yes, genetic polymorphisms, particularly in the cytochrome P450 enzymes CYP3A4 and CYP3A5, which are involved in this compound metabolism, can lead to altered drug clearance and exposure.[3][4] Additionally, polymorphisms in genes related to calcium channels, such as CACNA1C, have been associated with variable blood pressure responses to amlodipine.[5][6]

Troubleshooting Guides

Issue 1: Inconsistent Blood Pressure Reduction

Symptoms:

  • High variability in systolic and diastolic blood pressure readings between individual animals receiving the same dose of this compound.

  • Lack of a clear dose-response relationship.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Genetic Variability in Animal Strain 1. Review Strain Information: Investigate if the animal strain used is known for high genetic diversity. 2. Consider Inbred Strains: For initial efficacy studies, using a well-characterized inbred strain can minimize genetic variability. 3. Genotyping: If feasible, genotype animals for key metabolic enzymes (e.g., CYP3A orthologs) or calcium channel subunits.
Inaccurate Dosing 1. Verify Calculations: Double-check all dose calculations, considering the animal's body weight. 2. Standardize Administration Technique: Ensure consistent oral gavage or other administration route techniques across all animals and technicians. 3. Formulation Check: Confirm the stability and homogeneity of the this compound formulation.
Undisclosed Drug Interactions 1. Review Animal Diet and Bedding: Some components in feed or bedding may induce or inhibit metabolic enzymes. 2. Check for Co-administered Substances: Ensure no other experimental compounds or treatments are inadvertently affecting this compound's metabolism.
Animal Stress 1. Acclimatization: Ensure animals are properly acclimatized to the housing and experimental procedures to minimize stress-induced blood pressure fluctuations. 2. Consistent Handling: Handle all animals in a consistent and gentle manner.
Issue 2: Unexpected Adverse Effects

Symptoms:

  • Observation of peripheral edema, excessive hypotension, or reflex tachycardia not anticipated at the administered dose.[7][8]

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
CYP3A Enzyme Inhibition 1. Review Co-administered Compounds: Check if any other administered substances are known inhibitors of CYP3A enzymes. Common inhibitors include certain antifungals and antibiotics.[9][10] 2. Dose Reduction: If co-administration with a CYP3A inhibitor is necessary, consider a dose reduction of this compound and monitor closely.
Impaired Hepatic Function 1. Assess Liver Health: If using a disease model, assess the impact on hepatic function. Impaired liver function can decrease this compound metabolism, leading to higher plasma concentrations.[7][10] 2. Lower Starting Dose: In animals with known or suspected hepatic impairment, initiate experiments with a lower dose of this compound.[11]
Off-Target Effects in a Specific Model 1. Literature Review: Conduct a thorough literature search for known off-target effects of dihydropyridine calcium channel blockers in your specific animal model or disease state.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound

ParameterValueReference
Bioavailability 64-90%[8][12]
Time to Peak Plasma Concentration (Tmax) 6-12 hours[7][8][12]
Plasma Protein Binding ~93%[1][8]
Metabolism Extensively hepatic (~90%) to inactive metabolites[1][7][8]
Elimination Half-Life 30-50 hours[8][12]
Excretion ~60% as metabolites and 10% as unchanged drug in urine[1][7][8]

Table 2: Common Drug Interactions Affecting this compound Response

Interacting Drug/Substance Effect on this compound Mechanism Reference
CYP3A4 Inhibitors (e.g., Ketoconazole, Itraconazole) Increased plasma concentrationInhibition of metabolism[9][10]
CYP3A4 Inducers (e.g., Rifampicin) Decreased plasma concentrationInduction of metabolism[9]
Grapefruit Juice Increased plasma concentrationInhibition of intestinal CYP3A4[9][10]
Simvastatin Increased simvastatin exposureThis compound may inhibit simvastatin metabolism[10][11]
Cyclosporine/Tacrolimus Increased cyclosporine/tacrolimus exposureThis compound may inhibit their metabolism[9][10][11]

Experimental Protocols

Protocol 1: In-Vivo Efficacy Assessment in a Hypertensive Rat Model

  • Animal Model: Spontaneously Hypertensive Rats (SHR) are a commonly used model.

  • Acclimatization: Allow animals to acclimate for at least one week before the experiment.

  • Blood Pressure Measurement: Train animals for tail-cuff blood pressure measurement for several days to minimize stress-induced readings.

  • Dosing:

    • Prepare a fresh formulation of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer this compound or vehicle via oral gavage at a consistent time each day.

    • Use a dose range relevant to the research question (e.g., 1.25, 2.5, and 5 mg/kg).[11]

  • Data Collection: Measure systolic and diastolic blood pressure at baseline and at multiple time points post-dose (e.g., 2, 4, 6, 8, and 24 hours) to capture the full pharmacodynamic effect.

  • Pharmacokinetic Sampling: If required, collect blood samples at specified time points to correlate plasma drug concentration with blood pressure response. A typical sampling schedule for a crossover study might be pre-dose, and 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-dose.[13]

Protocol 2: Genotyping for CYP3A Polymorphisms

  • Sample Collection: Collect a tail snip or blood sample for genomic DNA extraction.

  • DNA Extraction: Use a commercially available DNA extraction kit according to the manufacturer's protocol.

  • Genotyping Assay:

    • Utilize a validated method such as Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) or a TaqMan SNP Genotyping Assay.[4][5]

    • Design primers and probes specific to the CYP3A variants of interest in the species being studied.

  • Data Analysis: Analyze the genotyping results to categorize animals into different genotype groups (e.g., expressors vs. non-expressors of a functional CYP3A enzyme).[4]

Mandatory Visualizations

Signaling_Pathway cluster_channel This compound This compound L_type_Ca_Channel L-type Calcium Channel (Vascular Smooth Muscle) This compound->L_type_Ca_Channel blocks Ca_Influx Ca2+ Influx Vasodilation Vasodilation L_type_Ca_Channel->Vasodilation inhibition leads to Vasoconstriction Vasoconstriction Ca_Influx->Vasoconstriction leads to Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Reduced_BP Reduced Blood Pressure Vasodilation->Reduced_BP

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start: Hypertensive Animal Model acclimatization Acclimatization & Baseline BP Measurement start->acclimatization randomization Randomization to Treatment Groups acclimatization->randomization vehicle_group Vehicle Control Group randomization->vehicle_group Control levamlodipine_group This compound Treatment Group randomization->levamlodipine_group Treatment dosing Daily Oral Gavage vehicle_group->dosing levamlodipine_group->dosing bp_monitoring Post-Dose Blood Pressure Monitoring dosing->bp_monitoring pk_sampling Pharmacokinetic Blood Sampling (Optional) bp_monitoring->pk_sampling data_analysis Data Analysis (BP vs. Time, PK/PD Modeling) pk_sampling->data_analysis end End: Evaluate Efficacy & Variability data_analysis->end

Caption: In-vivo efficacy testing workflow.

Troubleshooting_Logic start Inconsistent In-Vivo Response Observed check_protocol Review Experimental Protocol (Dosing, Formulation, Handling) start->check_protocol protocol_ok Protocol Consistent check_protocol->protocol_ok Yes protocol_issue Protocol Inconsistency Found check_protocol->protocol_issue No check_genetics Consider Genetic Factors protocol_ok->check_genetics correct_protocol Standardize Protocol & Repeat protocol_issue->correct_protocol correct_protocol->start genetics_known Animal Strain Genetically Defined check_genetics->genetics_known Yes genetics_unknown Outbred or Unknown Strain check_genetics->genetics_unknown No check_interactions Investigate Potential Drug Interactions genetics_known->check_interactions genotype_animals Genotype for Key Genes (e.g., CYP3A) genetics_unknown->genotype_animals genotype_animals->check_interactions no_interactions No Confounding Substances check_interactions->no_interactions No interactions_found Potential Interaction Identified check_interactions->interactions_found Yes final_analysis Analyze Data Based on Findings no_interactions->final_analysis modify_experiment Modify Experiment to Isolate Variable interactions_found->modify_experiment modify_experiment->final_analysis

Caption: Troubleshooting logic for response variability.

References

Refinement of experimental protocols for consistent Levamlodipine results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure consistent and reliable results in experiments involving Levamlodipine. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process.

High-Performance Liquid Chromatography (HPLC) Analysis

Question Answer
Why am I seeing inconsistent retention times for this compound? Inconsistent retention times can be caused by several factors: 1. Mobile Phase Preparation: Ensure the mobile phase is prepared fresh daily and is adequately degassed. Small variations in solvent composition or pH can shift retention times. 2. Column Equilibration: The column may not be properly equilibrated. Flush the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved before injecting the first sample. 3. Pump Performance: Fluctuations in pump pressure can lead to variable flow rates. Check for leaks in the pump and fittings. 4. Temperature Fluctuations: Ensure the column oven maintains a consistent temperature, as temperature changes can affect retention.
What causes peak tailing or fronting in my this compound chromatogram? Peak asymmetry is often due to: 1. Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample. 2. Column Degradation: The column's stationary phase may be degrading. Consider replacing the column if performance does not improve with cleaning. 3. pH of the Mobile Phase: The pH of the mobile phase can affect the ionization of this compound, leading to peak tailing. Ensure the pH is optimized and stable. 4. Silanol Interactions: Free silanol groups on the silica backbone of the column can interact with the basic amine group of this compound, causing tailing. Using a highly end-capped column or adding a competing base like triethylamine to the mobile phase can mitigate this.
My baseline is noisy and drifting. How can I fix this? A noisy or drifting baseline can be attributed to: 1. Inadequate Degassing: Dissolved gases in the mobile phase can outgas in the detector, causing noise. Ensure your mobile phase is properly degassed. 2. Contaminated Mobile Phase: Impurities in the solvents or additives can cause a drifting baseline. Use high-purity solvents and reagents. 3. Detector Issues: The detector lamp may be failing, or the flow cell could be contaminated. Clean the flow cell and replace the lamp if necessary. 4. Pump Malfunction: Pulsations from the pump can cause a noisy baseline. Check the pump's check valves and seals.

Dissolution Testing

Question Answer
Why are my this compound dissolution results highly variable between vessels? High variability in dissolution testing can stem from: 1. Apparatus Setup: Ensure the dissolution apparatus is properly calibrated and leveled. The distance between the paddle/basket and the vessel bottom should be consistent. 2. De-aeration of Medium: Dissolved air in the dissolution medium can form bubbles on the tablet surface, hindering dissolution. Thoroughly de-aerate the medium before use. 3. Vessel Shape and Scratches: Minor imperfections or scratches in the glass vessels can alter the hydrodynamics, leading to variability. Use high-quality, uniform vessels. 4. Tablet Position: For paddle apparatus, the tablet falling in different positions can lead to variable results. Ensure the tablet drops to the center of the vessel.
The dissolution rate of my this compound formulation is slower than expected. What could be the issue? Slower than expected dissolution can be due to: 1. Formulation Characteristics: The properties of the active pharmaceutical ingredient (API) and excipients can significantly impact dissolution. For instance, certain excipients may form a gel-like layer that slows down drug release. 2. Medium pH: The solubility of this compound is pH-dependent. Ensure the pH of the dissolution medium is correct and maintained throughout the experiment. 3. Inadequate Wetting: The tablet may not be wetting properly. The presence of hydrophobic excipients can cause this. The addition of a surfactant to the dissolution medium may be necessary.
I'm observing a decrease in drug concentration at later time points in my dissolution profile. Why is this happening? This is often due to the degradation of this compound in the dissolution medium. This compound is known to be susceptible to photodegradation and degradation in certain pH conditions.[1][2] To confirm this, analyze the stability of this compound in the dissolution medium under the same conditions (temperature, light exposure) over the duration of the test. If degradation is confirmed, consider using a more protective dissolution medium or analyzing samples more promptly.

Cell-Based Assays (e.g., Calcium Influx Assay)

Question Answer
My cells are not responding to this compound in the calcium influx assay. A lack of response could be due to several factors: 1. Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Over-confluent or stressed cells may not respond optimally. 2. Dye Loading: Inadequate loading of the calcium indicator dye (e.g., Fluo-4 AM) can result in a weak or absent signal. Optimize the dye concentration and incubation time. 3. Receptor Expression: The cells may not be expressing the L-type calcium channels that this compound targets. Confirm the expression of these channels in your cell line. 4. Compound Potency: The concentration of this compound may be too low to elicit a response. Perform a dose-response experiment to determine the optimal concentration.
I'm seeing high background fluorescence in my calcium influx assay. High background fluorescence can be caused by: 1. Incomplete Dye Hydrolysis: The AM ester form of the dye may not be completely cleaved by cellular esterases. Allow sufficient time for de-esterification. 2. Dye Extrusion: Some cell types actively pump the dye out. The use of an anion transport inhibitor like probenecid can help retain the dye inside the cells.[3] 3. Autofluorescence: The cells or the assay medium may have high intrinsic fluorescence. Measure the autofluorescence of unstained cells and subtract it from the signal.
The fluorescence signal is decaying too quickly after stimulation. Rapid signal decay can be due to: 1. Photobleaching: Excessive exposure to the excitation light can cause the fluorescent dye to photobleach. Reduce the intensity and duration of light exposure. 2. Cell Death: The experimental conditions or the compound itself may be causing cytotoxicity, leading to a loss of signal. Perform a cell viability assay in parallel. 3. Calcium Sequestration: Cells have mechanisms to rapidly remove calcium from the cytoplasm. This is a natural physiological response.

Frequently Asked Questions (FAQs)

General

Question Answer
What is the mechanism of action of this compound? This compound is the S-enantiomer of amlodipine and acts as a dihydropyridine calcium channel blocker.[4] It selectively inhibits the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle.[5][6] This leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[5][7]
What are the main differences between this compound besylate and this compound maleate? The primary difference lies in the salt form, which can affect physicochemical properties like solubility and stability.[5] While both forms are used clinically, their pharmacokinetic profiles can show slight differences. For instance, one study noted that S-amlodipine besylate reached a Cmax of 6.13±1.29 ng/mL with a Tmax of 8.4±3.6h, while S-amlodipine maleate reached a Cmax of 5.07±1.09 ng/mL with a Tmax of 10.7±3.4h.[8]
Is this compound sensitive to light? Yes, amlodipine and its enantiomers are known to be photosensitive.[5] Experiments should be conducted with protection from light, and formulations should be stored in light-resistant containers to prevent photodegradation.[2]

Experimental Design

Question Answer
What should I consider when performing stability studies on this compound? Stability testing should evaluate the impact of temperature, humidity, light, and pH.[9][10] Forced degradation studies are crucial to identify potential degradation products.[1][9] A common degradation product is the pyridine derivative of amlodipine.[11] Interactions with excipients, such as the Maillard reaction with lactose, should also be investigated as they can lead to the formation of adducts and a decrease in the active compound's content.[11]
What are the key parameters for developing a robust HPLC method for this compound? Key parameters include the choice of column (a C18 column is common), mobile phase composition (typically a mixture of an organic solvent like acetonitrile or methanol and a buffer), pH of the mobile phase, flow rate, and detection wavelength (usually around 237-239 nm).[12] Method validation should be performed according to ICH guidelines.
Which dissolution medium is most appropriate for this compound tablets? The choice of dissolution medium depends on the purpose of the test. For quality control, a simple medium like 0.01 N HCl is often used.[13] For in vitro-in vivo correlation (IVIVC) studies, media that mimic physiological pH conditions (e.g., pH 1.2, 4.5, and 6.8) are recommended.[14][15][16] this compound's dissolution can be pH-dependent, with faster dissolution often observed at lower pH.[17]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound Salts

Parameter This compound Besylate (20mg) This compound Maleate (20mg) Reference
Cmax (ng/mL) 6.13 ± 1.295.07 ± 1.09[8]
Tmax (h) 8.4 ± 3.610.7 ± 3.4[8]
AUC (h*ng/mL) 351 ± 72330 ± 88[8]
Oral Clearance (mL/min/kg) 6.9 ± 1.67.3 ± 2.1[8]

Table 2: Dissolution of Amlodipine Tablets at Different pH

Time (min) pH 1.2 (% Dissolved) pH 4.5 (% Dissolved) pH 6.8 (% Dissolved) Reference
15 >85%>85%<85%[16]
30 -->85%[14]

Table 3: Stability of this compound Besylate under Forced Degradation

Stress Condition Degradation (%) Reference
Base Hydrolysis (0.1 M NaOH) 43%[9]
Acid Hydrolysis (0.1 M HCl) ~1%[9]
Oxidative (3% H2O2) ~1%[9]
Photolytic 5%[9]
Thermal (105°C) No degradation[9]
Thermal/Humidity (85°C/85% RH) No degradation[9]

Experimental Protocols

1. HPLC Method for Quantification of this compound

This protocol provides a general method for the quantification of this compound in a drug substance or product.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A mixture of methanol, acetonitrile, and 0.7% triethylamine solution (pH adjusted to 3.0 with phosphoric acid) in a ratio of 35:15:50 (v/v/v).[11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 238 nm.[11]

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare the mobile phase and degas it thoroughly.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Prepare standard solutions of this compound at known concentrations in the mobile phase.

    • Prepare the sample solution by dissolving the drug substance or product in the mobile phase to achieve a concentration within the linear range of the assay.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solutions.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

2. Dissolution Testing of this compound Tablets

This protocol is based on the USP general chapter <711> for dissolution testing.

  • Apparatus: USP Apparatus 2 (Paddles).

  • Dissolution Medium: 900 mL of 0.01 N HCl.

  • Temperature: 37 ± 0.5°C.

  • Paddle Speed: 75 rpm.

  • Procedure:

    • De-aerate the dissolution medium.

    • Place the specified volume of the medium in each vessel and allow it to equilibrate to the set temperature.

    • Place one tablet in each vessel, ensuring it settles at the bottom center.

    • Start the apparatus.

    • At specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw an aliquot of the medium from each vessel.

    • Filter the samples immediately.

    • Analyze the concentration of this compound in the filtered samples using a validated analytical method, such as HPLC or UV spectrophotometry.

    • Calculate the percentage of the labeled amount of this compound dissolved at each time point.

3. Intracellular Calcium Influx Assay using Fluo-4 AM

This protocol is for measuring changes in intracellular calcium in response to this compound in a suitable cell line.

  • Materials:

    • Adherent cells expressing L-type calcium channels.

    • Black, clear-bottom 96-well microplates.

    • Fluo-4 AM dye.

    • Pluronic F-127.

    • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • This compound stock solution.

    • Fluorescence microplate reader with excitation at ~490 nm and emission at ~525 nm.[6][18]

  • Procedure:

    • Cell Plating: Seed the cells in the 96-well plates at an appropriate density and allow them to adhere overnight.

    • Dye Loading Solution Preparation: Prepare a Fluo-4 AM loading solution in HBSS containing Pluronic F-127. The final concentration of Fluo-4 AM is typically 1-5 µM.

    • Dye Loading:

      • Remove the growth medium from the cells.

      • Add the Fluo-4 AM loading solution to each well.

      • Incubate at 37°C for 30-60 minutes.[3]

    • Washing: Gently wash the cells with HBSS to remove extracellular dye.

    • Compound Addition: Add the this compound solutions at various concentrations to the wells. Include appropriate controls (vehicle control, positive control if applicable).

    • Measurement: Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity over time to capture the calcium flux.

Visualizations

cluster_0 This compound Action cluster_1 Cell Membrane cluster_2 Downstream Effects This compound This compound L_type_Ca_Channel L-type Calcium Channel This compound->L_type_Ca_Channel Blocks Ca_ion_intracellular Ca²⁺ (Intracellular) L_type_Ca_Channel->Ca_ion_intracellular Influx Inhibition Ca_ion_extracellular Ca²⁺ (Extracellular) Ca_ion_extracellular->L_type_Ca_Channel Influx Calmodulin Calmodulin Activation Ca_ion_intracellular->Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Inhibition Calmodulin->MLCK Inhibits Vasodilation Smooth Muscle Relaxation (Vasodilation) MLCK->Vasodilation Leads to

Caption: Signaling pathway of this compound's mechanism of action.

Start Start Inconsistent_Results Inconsistent HPLC Results? Start->Inconsistent_Results Check_Mobile_Phase Check Mobile Phase (Fresh, Degassed, pH) Inconsistent_Results->Check_Mobile_Phase Yes End End Inconsistent_Results->End No Check_Column Check Column (Equilibration, Age) Check_Mobile_Phase->Check_Column Check_System Check System (Pump, Leaks, Temp) Check_Column->Check_System Problem_Resolved Problem Resolved? Check_System->Problem_Resolved Problem_Resolved->End Yes Consult_Expert Consult Senior Analyst or Instrument Manual Problem_Resolved->Consult_Expert No Consult_Expert->End Start Start Plate_Cells Plate Cells in 96-well plate Start->Plate_Cells Dye_Loading Prepare & Add Fluo-4 AM solution Plate_Cells->Dye_Loading Incubate Incubate at 37°C Dye_Loading->Incubate Wash_Cells Wash Cells with HBSS Incubate->Wash_Cells Add_Compound Add this compound & Controls Wash_Cells->Add_Compound Measure_Fluorescence Measure Fluorescence (Kinetic Read) Add_Compound->Measure_Fluorescence Analyze_Data Analyze Data (Calcium Flux) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

References

Technical Support Center: Strategies to Reduce Peripheral Edema in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of peripheral edema as a side effect in animal models.

Frequently Asked Questions (FAQs)

Q1: What is peripheral edema and why is it a concern in animal models?

A: Peripheral edema is the accumulation of excess fluid in the interstitial spaces of the limbs (e.g., paws, legs), causing visible swelling.[1] In preclinical animal studies, it can be an intended endpoint (e.g., in inflammation models) or an unintended side effect of a test compound. Unintended edema is a concern because it can:

  • Confound experimental results by masking the therapeutic effects of a drug or introducing a new, unintended biological variable.

  • Indicate toxicity or adverse off-target effects of a new drug candidate.[2][3]

  • Cause unnecessary pain or distress to the animals, raising ethical concerns.

Q2: What are the primary mechanisms that cause drug-induced peripheral edema?

A: Drug-induced peripheral edema typically results from a disruption in the balance of fluid exchange across capillaries.[1][4] There are four principal mechanisms:

  • Vasodilatory Edema: Caused by drugs that dilate precapillary arterioles more than post-capillary venules. This increases the pressure inside the capillaries (hydrostatic pressure), forcing more fluid out into the surrounding tissue.[2][3][5][6] Calcium channel blockers are a classic example of drugs that cause this type of edema.[2][4]

  • Increased Capillary Permeability: Some drugs can damage the capillary endothelium or trigger the release of inflammatory mediators (e.g., bradykinin, histamine) that make the capillaries "leaky," allowing fluid and proteins to escape into the interstitium.[3][4][5][7]

  • Renal Sodium and Water Retention: Certain compounds can affect kidney function, leading to the retention of salt and water, which increases overall fluid volume in the body and can manifest as peripheral edema.[3][4][5]

  • Lymphatic Dysfunction: The lymphatic system is responsible for draining excess fluid from the tissues.[6][8] Drugs that obstruct or impair lymphatic flow can lead to fluid accumulation, a condition known as lymphedema.[3][5][9]

Q3: How can I accurately measure peripheral edema in my rodent models?

A: Several methods are available to quantify paw edema in rats and mice, with the choice depending on the required precision and available equipment. The most common techniques are plethysmometry and caliper measurement.

Technique Principle Advantages Disadvantages Typical Use Case
Plethysmometry Measures volume displacement based on Archimedes' principle. The paw is immersed in a fluid-filled chamber, and the volume of displaced fluid is recorded.[10][11]Highly precise and reproducible for measuring total paw volume (3D).[10][12] Considered a standard method.[12]Requires specialized equipment (plethysmometer). Can be stressful for the animal if not handled properly.[13]Gold standard for acute inflammation studies (e.g., carrageenan-induced edema) where accurate volume changes are critical.
Caliper Measurement Uses a digital caliper to measure the thickness (dorso-plantar) and/or width (medio-lateral) of the paw.[12][14]Inexpensive, widely available, and simple to perform. May be preferable for mice due to their small paw size.[12]Measures in 2D, which may not fully capture the total edema volume. Can have higher inter-operator variability.Rapid screening of anti-inflammatory compounds; suitable for mice where plethysmometry can be difficult.
Paw Weight The animal is euthanized, and the edematous paw is transected at a consistent anatomical landmark (e.g., the malleoli) and weighed.[14]Simple and direct measurement of total tissue mass increase.Terminal procedure. Does not allow for time-course measurements in the same animal.Endpoint analysis to confirm findings from other methods or when tissue is needed for further analysis (e.g., histology, cytokine analysis).
Q4: What are some common animal models used to induce and study peripheral edema?

A: Researchers use various models to induce localized inflammation and edema to test the efficacy of anti-inflammatory drugs.

Model Inducing Agent Primary Mediators & Mechanism
Carrageenan-Induced Paw Edema Carrageenan (a polysaccharide)Biphasic response. Early phase (0-2.5h): Histamine, serotonin, and bradykinin release. Late phase (>2.5h): Prostaglandin synthesis, mediated by cyclooxygenase-2 (COX-2), and neutrophil infiltration.[14][15]
Bradykinin-Induced Paw Edema BradykininDirect stimulation of B2 receptors, leading to vasodilation and increased vascular permeability. The effect is partly mediated by prostaglandins.[16]
Lipopolysaccharide (LPS)-Induced Paw Edema LPS (a component of bacterial cell walls)Induces a localized inflammatory reaction mediated by pro-inflammatory cytokines like TNF-α and IL-1β.[16]
Complete Freund's Adjuvant (CFA)-Induced Arthritis CFA (an immunopotentiator)Induces a chronic inflammatory response with massive leukocyte infiltration, cytokine release (TNF-α, IL-1β), and persistent paw swelling.[16]

Troubleshooting Guides

Problem: My test compound is causing significant peripheral edema, confounding the results of my primary efficacy model.

Possible Causes & Solutions

  • Vasodilation-Mediated Edema: Your compound may be a potent vasodilator.

    • Troubleshooting Step 1: Co-administration with an ACE inhibitor or Angiotensin Receptor Blocker (ARB). In clinical practice, edema caused by calcium channel blockers is sometimes mitigated by co-administration with drugs that dilate venules (like ACE inhibitors), helping to balance the capillary hydrostatic pressure. This strategy could be explored in an animal model, but may introduce new pharmacological variables.

    • Troubleshooting Step 2: Dose Reduction. Since this side effect is often dose-dependent, determine if a lower dose of your compound can maintain primary efficacy while reducing the edematous side effect.[2]

    • Troubleshooting Step 3: Reformulation. Investigate if a different vehicle or a slow-release formulation can alter the pharmacokinetic profile to reduce peak concentrations that may be driving the vasodilation.

  • Inflammation-Mediated Edema: Your compound may be activating an inflammatory pathway.

    • Troubleshooting Step 1: Co-administration with an NSAID. If ethically and scientifically justifiable within your study design, co-administering a known anti-inflammatory agent like indomethacin or celecoxib could counteract the edema. This can help determine if the edema is prostaglandin-mediated.

    • Troubleshooting Step 2: Analyze Inflammatory Markers. Collect tissue from the edematous paw and analyze for key inflammatory mediators (e.g., TNF-α, IL-1β, prostaglandins) to understand the underlying mechanism.

    • Troubleshooting Step 3: Re-evaluate Off-Target Effects. Screen your compound for activity against common pro-inflammatory targets.

  • General Approach:

    • Isolate the Mechanism: Design a small satellite study to specifically investigate the cause of the edema. Use the information in the FAQs above to guide your experimental design.

    • Consider a Different Animal Model: If the edema is specific to a particular strain or species, switching to a different one might be a viable option.

Problem: I am observing high variability in edema measurements between animals in the same group.

Possible Causes & Solutions

  • Inconsistent Injection Technique: The volume, depth, and location of the injection of the edematogen (e.g., carrageenan) must be highly consistent.

    • Solution: Ensure all technicians are trained on a standardized protocol. Use a consistent needle size and mark the syringe to ensure uniform injection volume. The injection should be into the sub-plantar tissue of the paw.

  • Improper Handling/Measurement: Animal stress can influence physiological responses. Inconsistent placement of the paw in a plethysmometer or on a caliper will lead to variable readings.

    • Solution: Acclimatize animals to the handling and measurement procedures for several days before the experiment begins.[13] For plethysmometry, ensure the paw is immersed to the same anatomical landmark (e.g., the lateral malleolus) each time. When using calipers, measure the same location on the paw consistently.

  • Animal Characteristics: Factors like age and weight can influence the inflammatory response.[15]

    • Solution: Use animals from a narrow age and weight range. Randomize animals into groups based on body weight to ensure even distribution.

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in the Rat

This protocol describes a standard method for inducing acute, localized inflammation to screen for the anti-inflammatory activity of a test compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-200g)

  • Lambda-Carrageenan (1% w/v in sterile 0.9% saline)

  • Test compound in an appropriate vehicle

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Vehicle control

  • Plethysmometer or digital caliper

  • Syringes and needles (e.g., 27G)

Methodology:

  • Acclimatization: Acclimatize animals to the facility and handling for at least one week prior to the experiment.

  • Fasting: Fast the animals overnight before the experiment but provide water ad libitum.

  • Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each rat before any treatment. This is the 0-hour reading.

  • Compound Administration: Administer the test compound, positive control, or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection). The timing should be based on the compound's expected peak plasma concentration (Tmax), typically 30-60 minutes before the carrageenan injection.[14]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.

  • Post-Induction Measurements: Measure the paw volume or thickness at regular intervals, typically at 1, 2, 3, and 4 hours after the carrageenan injection.[14]

  • Data Analysis:

    • Calculate the change in paw volume (ΔV) at each time point: ΔV = (Vt - V0), where Vt is the volume at time 't' and V0 is the initial volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100

Visualizations

Signaling Pathways and Workflows

G cluster_0 Mechanism of Vasodilation-Induced Edema drug Vasodilator Drug (e.g., Calcium Channel Blocker) arteriole Precapillary Arteriole Dilation drug->arteriole Preferential Effect venule Postcapillary Venule (Less Dilation) drug->venule Weaker Effect cap_pressure Increased Capillary Hydrostatic Pressure arteriole->cap_pressure filtration Increased Fluid Filtration cap_pressure->filtration edema Peripheral Edema filtration->edema

Caption: Mechanism of vasodilatory peripheral edema.

G cluster_1 Experimental Workflow: Anti-Inflammatory Compound Screening acclimate 1. Animal Acclimatization (1 week) baseline 2. Baseline Paw Measurement (Plethysmometer/Caliper) acclimate->baseline dosing 3. Administer Compounds (Vehicle, Test Drug, Positive Control) baseline->dosing induction 4. Induce Edema (Sub-plantar Carrageenan Injection) dosing->induction 30-60 min post-dose measure 5. Measure Paw Volume (Hourly for 4-6 hours) induction->measure analyze 6. Data Analysis (% Inhibition of Edema) measure->analyze endpoint 7. Optional Endpoint (Tissue collection for histology/biomarkers) analyze->endpoint

Caption: Workflow for screening anti-inflammatory drugs.

G cluster_2 Troubleshooting Unintended Edema start Unintended Edema Observed q1 Is edema dose-dependent? start->q1 a1_yes Likely drug-related. Consider dose reduction. q1->a1_yes Yes q2 Is edema also in vehicle control group? q1->q2 No end Refine Study Design a1_yes->end a2_yes Issue with vehicle or experimental procedure. q2->a2_yes Yes q3 Is edema acute and rapid onset? q2->q3 No a2_yes->end a3_yes Suggests vasodilation or acute inflammation. q3->a3_yes Yes a3_no Suggests renal or lymphatic mechanism. q3->a3_no No a3_yes->end a3_no->end

Caption: Decision tree for troubleshooting edema.

References

Validation & Comparative

A Comparative Analysis of Levamlodipine's Therapeutic Effects Against Other Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic effects of levamlodipine, the pharmacologically active S-enantiomer of amlodipine, against racemic amlodipine and other calcium channel blockers (CCBs). The information presented is supported by experimental data from clinical trials to aid in research and drug development.

Introduction to this compound

This compound is a dihydropyridine calcium channel blocker that exerts its therapeutic effects by selectively inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle.[1][2] This selective action leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[1][2] As the S-enantiomer of amlodipine, this compound is the component responsible for the therapeutic activity of the racemic mixture.[3]

Comparative Efficacy in Hypertension

Clinical studies have demonstrated that this compound is an effective antihypertensive agent, with an efficacy comparable to or, in some cases, superior to racemic amlodipine at half the dosage.

Blood Pressure Reduction: this compound vs. Racemic Amlodipine

A systematic review and meta-analysis of eight studies involving 1456 patients with mild to moderate hypertension showed that this compound was more effective than racemic amlodipine in treating this condition.[4] Another study involving 110 patients with mild to moderate hypertension also concluded that this compound was superior to amlodipine in improving blood pressure indexes.[5]

Study/AnalysisDrug and DosageMean Systolic Blood Pressure Reduction (mmHg)Mean Diastolic Blood Pressure Reduction (mmHg)Reference
Pragmatic Comparative Effectiveness StudyThis compound MaleateNot specifiedNot specified[6]
Amlodipine BesylateNot specifiedNot specified[6]
Systematic ReviewThis compoundStatistically significant greater effective rateStatistically significant greater effective rate[4]
AmlodipineStatistically significant greater effective rateStatistically significant greater effective rate[4]
Clinical ObservationThis compoundSignificantly improved compared to controlSignificantly improved compared to control[5]
AmlodipineControlControl[5]
Comparative Efficacy: Amlodipine vs. Other CCBs
ComparatorKey FindingsReference
Nifedipine GITS Amlodipine and nifedipine-GITS showed similar efficacy in reducing 24-hour blood pressure. However, after a missed dose, amlodipine was more effective.[1][7]
Felodipine ER Amlodipine (5mg) was found to be more effective than felodipine ER (5mg) in reducing nighttime blood pressure. A higher percentage of patients achieved target blood pressure with amlodipine.[8][9]

Comparative Safety and Tolerability

A significant advantage of this compound highlighted in several studies is its improved safety profile, particularly a lower incidence of adverse effects compared to racemic amlodipine.

Incidence of Adverse Events: this compound vs. Racemic Amlodipine

A large pragmatic comparative effectiveness study with 10,031 patients found a lower overall incidence of adverse reactions with this compound maleate compared to amlodipine besylate.[6] Specifically, the incidence of lower extremity edema and headache was significantly lower in the this compound group.[6] A systematic review also concluded that this compound is safer than amlodipine.[4]

Adverse EventThis compound Maleate (n=5018)Amlodipine Besylate (n=5013)P-valueReference
Any Adverse Reaction 6.0%8.4%<0.001[6]
Lower Extremity Edema 1.1%3.0%<0.001[6]
Headache 0.7%1.1%0.045[6]
Comparative Safety: Amlodipine vs. Other CCBs
ComparatorKey Findings on SafetyReference
Nifedipine GITS The incidence of adverse events was similar between amlodipine and nifedipine-GITS groups in one study. Another found a higher incidence of side effects with nifedipine retard compared to amlodipine.[7]
Felodipine ER One study reported that headache and flushing were more frequent in the felodipine ER group compared to the amlodipine group.[9]

Experimental Protocols

Pragmatic Comparative Effectiveness Study of this compound Maleate vs. Amlodipine Besylate (NCT01844570)
  • Objective: To compare the effectiveness of this compound maleate versus amlodipine besylate in outpatients with primary hypertension in a real-world setting.

  • Study Design: A pragmatic, multicenter, comparative effectiveness study with a 24-month follow-up.

  • Patient Population: 10,031 outpatients with primary hypertension from 110 centers in China.[6]

  • Inclusion Criteria: Patients diagnosed with primary hypertension.

  • Exclusion Criteria: Not detailed in the provided search results.

  • Intervention: Patients were treated with either this compound maleate or amlodipine besylate.

  • Primary Outcomes: Composite major cardiovascular and cerebrovascular events (MACCE), adverse reactions, and cost-effectiveness.

  • Blood Pressure Measurement: Details on the specific method of blood pressure measurement were not provided in the search results.

  • Statistical Analysis: The analysis focused on comparing the incidence of MACCE, adverse reactions, and cost-effectiveness between the two groups.

Efficacy and Safety of this compound Besylate vs. Amlodipine Maleate in Mild to Moderate Essential Hypertension (NCT01131546)
  • Objective: To compare the safety and efficacy of this compound besylate versus amlodipine maleate in patients with mild to moderate essential hypertension.[2]

  • Study Design: A randomized, double-blind, parallel-group trial.

  • Patient Population: Patients with mild to moderate essential hypertension.[2]

  • Inclusion Criteria: Patients with mild to moderate essential hypertension.

  • Exclusion Criteria: Patients with secondary or severe hypertension, those taking other drugs influencing blood pressure, individuals with allergies to dihydropyridine calcium antagonists, and patients with congestive heart failure, unstable angina, severe arrhythmia, or renal or hepatic dysfunction.[2]

  • Intervention: this compound besylate (2.5mg or 5mg) or amlodipine maleate (5mg).[2]

  • Primary Outcome: Change in blood pressure.

  • Blood Pressure Measurement: Details on the specific method of blood pressure measurement were not provided in the search results.

  • Statistical Analysis: The study was designed to compare the change in blood pressure and the incidence of adverse effects between the two groups.

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action is the blockade of L-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of extracellular calcium, a critical step in the signaling cascade that leads to muscle contraction. The reduction in intracellular calcium concentration leads to vasodilation and a subsequent decrease in blood pressure.

L-type Calcium Channel Blockade by this compound

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca2+_ext Ca²⁺ L_type_channel L-type Calcium Channel Ca2+_ext->L_type_channel Influx Ca2+_int Ca²⁺ L_type_channel->Ca2+_int Relaxation Vasodilation L_type_channel->Relaxation Promotes (via Ca²⁺ block) This compound This compound This compound->L_type_channel Blocks Calmodulin Calmodulin Ca2+_int->Calmodulin CaM_complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_complex MLCK_inactive Inactive MLCK CaM_complex->MLCK_inactive MLCK_active Active MLCK MLCK_inactive->MLCK_active Activation Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Phosphorylation Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction

Caption: this compound's mechanism of action in vascular smooth muscle cells.

Experimental Workflow for a Comparative Clinical Trial

G cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Data Collection cluster_analysis Data Analysis Patient_Pool Hypertensive Patient Pool Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Patient_Pool->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Eligible Enrolled_Patients Enrolled Patients Informed_Consent->Enrolled_Patients Randomization Randomization Enrolled_Patients->Randomization Group_A Group A (this compound) Randomization->Group_A Group_B Group B (Other CCB) Randomization->Group_B Follow_up_Visits Follow-up Visits (e.g., Weeks 4, 8, 12) Group_A->Follow_up_Visits Group_B->Follow_up_Visits BP_Measurement Blood Pressure Measurement Follow_up_Visits->BP_Measurement Adverse_Events Adverse Event Monitoring Follow_up_Visits->Adverse_Events Data_Analysis Statistical Analysis (Efficacy & Safety) BP_Measurement->Data_Analysis Adverse_Events->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: A typical workflow for a randomized controlled trial comparing CCBs.

Conclusion

The available evidence suggests that this compound is a valuable therapeutic option for the management of hypertension. At half the dose of racemic amlodipine, it demonstrates comparable or superior efficacy in blood pressure reduction. A key advantage of this compound is its improved safety profile, with a significantly lower incidence of common adverse effects such as peripheral edema and headache. This enhanced tolerability may contribute to better patient adherence to treatment. Further head-to-head clinical trials with other CCBs would be beneficial to fully elucidate the comparative therapeutic profile of this compound.

References

A Comparative Analysis of Levamlodipine: Efficacy, Safety, and Clinical Application

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed cross-study analysis of Levamlodipine (S-amlodipine), the pharmacologically active enantiomer of amlodipine, for researchers, scientists, and drug development professionals. We will objectively compare its performance against racemic amlodipine and other alternatives, supported by experimental data, to elucidate its therapeutic standing in the management of hypertension.

Mechanism of Action: The Role of the S-enantiomer

Amlodipine, a dihydropyridine calcium channel blocker, exerts its antihypertensive effect by inhibiting the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle. This leads to vasodilation and a subsequent reduction in blood pressure. Racemic amlodipine is a mixture of two enantiomers: S-amlodipine (this compound) and R-amlodipine. The S-enantiomer is responsible for virtually all of the calcium channel blocking activity, possessing approximately 1000 times greater affinity for L-type calcium channels than the R-enantiomer[1]. The R-enantiomer contributes little to efficacy but is linked to a higher incidence of certain side effects, such as peripheral edema[2].

cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell Ca_Channel L-type Calcium Channel Ca_Influx Calcium Ion (Ca²⁺) Influx Ca_Channel->Ca_Influx Allows Contraction Muscle Contraction Ca_Influx->Contraction Induces Vasodilation Vasodilation Contraction->Vasodilation Inhibition leads to This compound This compound (S-amlodipine) This compound->Ca_Channel Blocks BP_Reduction Blood Pressure Reduction Vasodilation->BP_Reduction Results in cluster_Randomization Randomization cluster_Outcomes Primary Outcome Assessment Start Patient Screening (N=10,031 Primary Hypertension) Group_L This compound Group (n=5018) Start->Group_L Allocated Group_A Amlodipine Group (n=5013) Start->Group_A Allocated FollowUp 24-Month Follow-Up Period Group_L->FollowUp Group_A->FollowUp MACCE MACCE Incidence FollowUp->MACCE ADR Adverse Reactions FollowUp->ADR Cost Cost-Effectiveness FollowUp->Cost

References

In-Vivo Pharmacodynamic Effects of L-Type Calcium Channel Blockers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive in-vivo comparison of the pharmacodynamic effects of three major classes of L-type calcium channel blockers (LCCBs): the dihydropyridines (nifedipine and amlodipine), the phenylalkylamines (verapamil), and the benzothiazepines (diltiazem). The objective is to offer researchers, scientists, and drug development professionals a thorough analysis of their differential effects on various physiological systems, supported by experimental data and detailed methodologies.

Comparative Pharmacodynamic Effects

The in-vivo pharmacodynamic effects of LCCBs are diverse, reflecting their varied chemical structures and mechanisms of action. This section summarizes their comparative effects on blood pressure, cardiac arrhythmias, and the immune system.

Antihypertensive Effects in Spontaneously Hypertensive Rats

Amlodipine and nifedipine are both potent antihypertensive agents. A comparative study in spontaneously hypertensive rats (SHR) reveals differences in their duration of action and impact on heart rate.

DrugDose (mg/kg, p.o.)Maximum Mean Arterial Pressure Reduction (mmHg)Time to Maximum Effect (hours)Duration of Action (hours)Effect on Heart Rate
Amlodipine 0.33-18612Increased[1]
Nifedipine (Controlled Release) 1.32-203>24[1]No significant alteration[1]
Nifedipine (Standard) 0.33Not specifiedNot specifiedShorter than controlled releaseIncreased[1]

Table 1: Comparative antihypertensive effects of amlodipine and nifedipine in spontaneously hypertensive rats.[1]

Antiarrhythmic Effects in a Canine Model of Ouabain-Induced Arrhythmia

Verapamil and diltiazem exhibit significant antiarrhythmic properties, though with differing efficacy in a canine model of ouabain-induced ventricular tachycardia.

DrugDoseReduction in Ventricular Ectopy (%)
Verapamil 25-50 µg/kg + 5-10 µg/kg/min97 ± 3 to 8 ± 19[2]
Diltiazem 50-100 µg/kg + 20-50 µg/kg/min96 ± 4 to 50 ± 8[2]

Table 2: Comparative antiarrhythmic effects of verapamil and diltiazem on ouabain-induced ventricular ectopy in dogs.[2]

Immunomodulatory Effects in a Mouse Model of Contact Hypersensitivity

The immunomodulatory effects of LCCBs were assessed in a mouse model of oxazolone-induced delayed-type hypersensitivity (DTH). The results indicate varied effects on the cellular immune response.

DrugEffect on DTH
Nifedipine Significant suppressive effect[3]
Verapamil Significant enhancing effect[3]
Diltiazem No significant effect[3]

Table 3: Comparative effects of L-type calcium channel blockers on delayed-type hypersensitivity in mice.[3]

Experimental Protocols

This section provides detailed methodologies for the key in-vivo experiments cited in this guide, enabling replication and further investigation.

Antihypertensive Effect Assessment in Spontaneously Hypertensive Rats

This protocol outlines the procedure for evaluating the antihypertensive effects of LCCBs in spontaneously hypertensive rats (SHR).

Experimental Workflow

cluster_acclimatization Acclimatization cluster_baseline Baseline Measurement cluster_treatment Treatment Administration cluster_monitoring Post-treatment Monitoring cluster_analysis Data Analysis acclimatize Acclimatize SHR to housing conditions baseline_bp Measure baseline mean arterial blood pressure (MAP) and heart rate (HR) acclimatize->baseline_bp administer_drug Administer LCCB or vehicle via gastric gavage baseline_bp->administer_drug monitor_bp_hr Measure MAP and HR at specified time points (e.g., 0.5, 1, 3, 6, 12, 24 hours) administer_drug->monitor_bp_hr analyze_data Analyze changes in MAP and HR compared to baseline and vehicle control monitor_bp_hr->analyze_data

Workflow for assessing antihypertensive effects in SHR.

Detailed Steps:

  • Animal Model: Male Spontaneously Hypertensive Rats (SHR) are used as a model for essential hypertension.

  • Housing and Acclimatization: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and have free access to food and water. They are acclimatized to these conditions for at least one week before the experiment.

  • Blood Pressure Measurement: Mean arterial blood pressure and heart rate are measured using an invasive method. A catheter is surgically implanted into the carotid artery for direct and continuous blood pressure monitoring.[4][5]

  • Drug Administration: The LCCBs (amlodipine, nifedipine controlled-release, or nifedipine standard formulation) or vehicle are administered orally via gastric gavage at the specified doses.[1][6]

  • Data Collection: Blood pressure and heart rate are recorded at baseline and at multiple time points post-administration (e.g., 30 minutes, 1, 3, 6, 12, and 24 hours).[1][6]

  • Data Analysis: The changes in mean arterial pressure and heart rate from baseline are calculated for each treatment group and compared with the vehicle control group. Statistical significance is determined using appropriate statistical tests.

Antiarrhythmic Effect Assessment in a Canine Model

This protocol describes the induction of cardiac arrhythmias in dogs and the evaluation of the antiarrhythmic efficacy of LCCBs.

Experimental Workflow

cluster_preparation Animal Preparation cluster_induction Arrhythmia Induction cluster_stabilization Stabilization cluster_treatment Treatment cluster_monitoring Monitoring anesthetize Anesthetize and bilaterally vagotomize dogs induce_vt Induce ventricular tachycardia (VT) with ouabain anesthetize->induce_vt stabilize_vt Allow VT to stabilize for 30 minutes induce_vt->stabilize_vt administer_lccb Administer LCCB or saline for 30 minutes stabilize_vt->administer_lccb monitor_ecg Continuously monitor ECG to assess ventricular ectopy administer_lccb->monitor_ecg cluster_sensitization Sensitization Phase cluster_treatment Treatment Phase cluster_challenge Challenge Phase cluster_measurement Measurement Phase cluster_analysis Data Analysis sensitize Sensitize mice with oxazolone on the shaved abdomen (Day 0) treat Administer LCCBs or control daily (Day 1-9) sensitize->treat challenge Challenge with oxazolone on the right ear (Day 8) treat->challenge measure Measure ear thickness (Day 10) challenge->measure analyze Calculate and compare the change in ear thickness measure->analyze cluster_membrane Plasma Membrane cluster_cytosol Cytosol LCC L-type Ca2+ Channel Ca_influx Ca2+ Influx LCC->Ca_influx Depolarization Depolarization Depolarization->LCC activates Calmodulin Calmodulin Ca_influx->Calmodulin activates RyR Ryanodine Receptor Ca_influx->RyR triggers CaMKII CaMKII Calmodulin->CaMKII activates Gene_expression Gene Expression CaMKII->Gene_expression regulates SR Sarcoplasmic Reticulum Ca_release Ca2+ Release (CICR) RyR->Ca_release Contraction Muscle Contraction Ca_release->Contraction

References

A Comparative Analysis of Levamlodipine for Antihypertensive Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the therapeutic and pharmacokinetic profiles of Levamlodipine versus racemic Amlodipine, supported by clinical and experimental data.

This compound, the S-enantiomer of amlodipine, has emerged as a refined therapeutic alternative to its racemic counterpart for the management of hypertension. As a calcium channel blocker, its primary mechanism of action involves the inhibition of calcium ion influx through L-type calcium channels in vascular smooth muscle and cardiac muscle, leading to vasodilation and a subsequent reduction in blood pressure.[1] This guide provides a comprehensive statistical analysis of comparative data from various studies, offering insights into the efficacy, safety, and pharmacokinetic advantages of this compound.

Efficacy: Equivalent Antihypertensive Effects at a Reduced Dose

Clinical studies have consistently demonstrated that this compound exhibits equivalent antihypertensive efficacy to racemic amlodipine but at half the dosage.[2][3] This is attributed to the fact that the S-enantiomer is the pharmacologically active component, possessing a significantly higher affinity for L-type calcium channels—nearly 1000 times greater than the R-enantiomer.[2]

A meta-analysis of eight studies involving 1,456 patients with mild to moderate hypertension concluded that this compound was more effective than racemic amlodipine in achieving therapeutic outcomes.[4] Pooled data from three comparative studies further substantiated that 2.5 mg of this compound was equivalent in its blood pressure-lowering efficacy to 5 mg of racemic amlodipine.[1]

Efficacy ParameterThis compound (2.5 mg)Racemic Amlodipine (5 mg)Study Reference
Mean Systolic BP Reduction (standing)19 ± 3 mmHg19 ± 4 mmHg[1]
Mean Systolic BP Reduction (supine)20 ± 2 mmHg19 ± 3 mmHg[1]
Mean Systolic BP Reduction (sitting)20 ± 2 mmHg19 ± 3 mmHg[1]
Overall Efficacy (Meta-analysis)Statistically significant higher effective rate-[4]

Safety and Tolerability: A Superior Profile

A significant advantage of this compound lies in its improved safety and tolerability profile, most notably a reduced incidence of peripheral edema.[2][5] Peripheral edema is a common adverse effect associated with amlodipine treatment, often leading to poor patient adherence.[2] The R-enantiomer, which is largely inactive, is believed to contribute to this side effect. By isolating the active S-enantiomer, this compound minimizes this adverse reaction.

Multiple randomized controlled trials have reported a significantly lower incidence of edema with this compound compared to racemic amlodipine.[2] A meta-analysis also found a statistically significant reduction in the incidence of adverse drug reactions with this compound.[4]

Adverse EventThis compoundRacemic AmlodipineRisk Difference (95% CI)Study Reference
Peripheral EdemaLower IncidenceHigher Incidence-0.02 (-0.03 to 0.00)[6]
Any Adverse Reaction6.0%8.4%-[5]
Headache0.7%1.1%-[5]
FlushingNo significant differenceNo significant difference-0.01 (-0.02 to 0.00)[6]

Pharmacokinetic Profile: Enhanced Properties

This compound exhibits more predictable and favorable pharmacokinetic properties compared to racemic amlodipine. It has a longer half-life and less inter-subject variability.[2] The oral bioavailability of this compound is between 64-90%, and its absorption is not significantly affected by food.[7] It is approximately 93% bound to plasma proteins.[1][7]

Pharmacokinetic ParameterThis compound (5 mg)Racemic Amlodipine (10 mg)Study Reference
Fasted State [8]
Cmax (ng/mL)2.70 ± 0.492.83 ± 0.52[8]
AUC0-t (ng·h/mL)141.32 ± 36.24153.62 ± 33.96[8]
AUC0-∞ (ng·h/mL)157.14 ± 45.65173.05 ± 41.78[8]
Fed State [8]
Cmax (ng/mL)2.73 ± 0.552.87 ± 0.81[8]
AUC0-t (ng·h/mL)166.93 ± 49.96-[8]
AUC0-∞ (ng·h/mL)190.99 ± 70.89-[8]
General Parameters
Tmax (hours)6-12-[7]
Half-life (hours)30-5030-50[2][7]
Protein Binding~93%~93%[1][7]

Experimental Protocols

Clinical Efficacy and Safety Assessment

A typical clinical trial comparing this compound and racemic amlodipine is a randomized, double-blind, two-period crossover study.[8]

  • Patient Population: Healthy adult volunteers or patients with mild to moderate essential hypertension (Systolic Blood Pressure ≥140 mmHg and Diastolic Blood Pressure ≥90 mmHg).[9][10]

  • Exclusion Criteria: Secondary hypertension, severe hypertension, congestive heart failure, unstable angina, severe arrhythmia, and renal or hepatic dysfunction.[9]

  • Dosing Regimen: Subjects are randomly assigned to receive either this compound (e.g., 2.5 mg or 5 mg once daily) or racemic amlodipine (e.g., 5 mg or 10 mg once daily) for a specified period (e.g., 8 weeks).[9] This is followed by a washout period of at least 2 weeks before crossing over to the other treatment arm.[8]

  • Blood Pressure Measurement: Blood pressure is measured at regular intervals (e.g., at trough and peak drug concentration times) in standing, supine, and sitting positions. 24-hour ambulatory blood pressure monitoring may also be employed for a more comprehensive assessment.[2]

  • Adverse Event Monitoring: All adverse events are recorded and assessed for their severity and potential relationship to the study medication. Particular attention is given to the incidence of peripheral edema, headache, and flushing.[11]

Pharmacokinetic Analysis

The plasma concentrations of this compound and its enantiomers are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12][13]

  • Sample Collection: Blood samples are collected at predetermined time points before and after drug administration (e.g., 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-dose).[8]

  • Sample Preparation: Plasma is separated by centrifugation. A liquid-liquid extraction or solid-phase extraction method is used to isolate the drug from the plasma matrix.[8][13][14]

  • LC-MS/MS Analysis: The extracted samples are injected into an LC-MS/MS system. Chromatographic separation of the enantiomers is achieved using a chiral column (e.g., Chiralcel OJ RH).[13] The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent drug and its internal standard.

  • Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated from the plasma concentration-time data using non-compartmental methods.[12]

Visualizations

Mechanism of Action of this compound cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca2+ Ca²⁺ L_type L-type Calcium Channel (Voltage-gated) Ca2+->L_type Influx Contraction Vascular Smooth Muscle Contraction L_type->Contraction Stimulates Vasodilation Vasodilation This compound This compound (S-Amlodipine) This compound->L_type Blocks

Caption: Mechanism of action of this compound on L-type calcium channels.

Experimental Workflow for a Comparative Clinical Trial start Patient Screening (Mild to Moderate Hypertension) randomization Randomization start->randomization groupA Group A: This compound (e.g., 2.5 mg) randomization->groupA groupB Group B: Racemic Amlodipine (e.g., 5 mg) randomization->groupB treatment1 Treatment Period 1 (e.g., 8 weeks) groupA->treatment1 groupB->treatment1 washout Washout Period (e.g., 2 weeks) treatment1->washout crossover Crossover washout->crossover groupA2 Group A: Racemic Amlodipine (e.g., 5 mg) crossover->groupA2 groupB2 Group B: This compound (e.g., 2.5 mg) crossover->groupB2 treatment2 Treatment Period 2 (e.g., 8 weeks) groupA2->treatment2 groupB2->treatment2 analysis Data Analysis: Efficacy & Safety Comparison treatment2->analysis

Caption: Experimental workflow for a comparative clinical trial.

Dose-Response Relationship of this compound cluster_legend Logical Relationship Dose This compound Dose Efficacy Antihypertensive Efficacy (Blood Pressure Reduction) Dose->Efficacy Increases AdverseEffects Adverse Effects (e.g., Edema) Dose->AdverseEffects May Increase at Higher Doses TherapeuticWindow Optimal Therapeutic Window Efficacy->TherapeuticWindow Contributes to AdverseEffects->TherapeuticWindow Limits Positive Positive Correlation Negative Potential Negative Correlation

Caption: Logical relationship for dose-response analysis of this compound.

References

A Comparative Guide to Assessing the Enantiomeric Purity of Synthesized Levamlodipine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, ensuring the enantiomeric purity of chiral compounds like Levamlodipine (the S-enantiomer of Amlodipine) is a critical step in quality control and regulatory compliance. The therapeutic activity of Amlodipine resides primarily in the S-enantiomer, while the R-enantiomer is significantly less active. This guide provides an objective comparison of two prevalent analytical techniques for determining the enantiomeric purity of this compound: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).

The selection of an appropriate analytical method is crucial for accurately quantifying the unwanted R-enantiomer in a sample of S-Amlodipine (this compound). Both HPLC and CE offer robust solutions, each with distinct advantages and operational characteristics. This comparison is supported by experimental data from published studies to aid in method selection and implementation.

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography, particularly with Chiral Stationary Phases (CSPs), is a widely adopted technique for enantiomeric separation. It offers high resolution and reproducibility. Capillary Electrophoresis has emerged as a powerful alternative, prized for its high efficiency, rapid method development, and low consumption of solvents and chiral selectors.[1][2]

The choice between these methods often depends on available instrumentation, desired analysis time, and the specific requirements of the sample. Below is a summary of performance data for representative HPLC and CE methods.

ParameterChiral HPLC MethodCapillary Electrophoresis Method
Principle Separation on a Chiral Stationary Phase (CSP)Separation in a capillary based on differential migration in the presence of a chiral selector in the buffer
Chiral Selector Cellulose tris(4-chloro-3-methylphenylcarbamate)[3]Carboxymethyl-β-cyclodextrin (CM-β-CD)[4]
Resolution (Rs) 4.1[3]9.8[4][5]
Analysis Time < 10 minutes[6]~ 5-6 minutes[1][2]
Limit of Detection (LOD) ~0.02% for R-amlodipine[3]0.001 mg/mL[4][5]
Limit of Quantification (LOQ) ~0.05% for R-amlodipine[3][7]0.003 mg/mL[4][5]
Key Advantages High reproducibility, established methodologyHigh resolution, rapid analysis, low solvent usage[1][2]

Experimental Workflow

The general workflow for assessing the enantiomeric purity of a synthesized this compound sample involves sample preparation, instrumental analysis, and data processing. The following diagram illustrates this process.

Enantiomeric Purity Workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Acquisition & Analysis cluster_3 Final Reporting A Synthesized this compound Bulk Drug B Accurate Weighing A->B C Dissolution in Diluent (e.g., Mobile Phase / Buffer) B->C D Choice of Method: Chiral HPLC or Capillary Electrophoresis C->D E Method Optimization (Mobile Phase / Buffer, Temperature, etc.) D->E F Sample Injection E->F G Enantiomeric Separation F->G H Detection (e.g., UV Detector) G->H I Chromatogram / Electropherogram Generation H->I J Peak Integration & Identification (this compound & R-Amlodipine) I->J K Calculation of Enantiomeric Purity / Excess J->K L Report Generation with Purity Results K->L

References

Comparative study of adverse effect profiles of different calcium channel blockers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the differing side effect profiles of various calcium channel blockers, supported by quantitative data from clinical studies and detailed experimental methodologies.

Calcium channel blockers (CCBs) are a cornerstone in the management of cardiovascular diseases, primarily hypertension and angina. Their therapeutic efficacy is well-established, however, their utility can be limited by a range of adverse effects. This guide provides a detailed comparative analysis of the adverse effect profiles of different classes of CCBs, including dihydropyridines (e.g., amlodipine, nifedipine), phenylalkylamines (e.g., verapamil), and benzothiazepines (e.g., diltiazem). The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the nuanced differences in the safety profiles of these agents.

Quantitative Comparison of Adverse Effects

The incidence of adverse effects associated with CCBs varies significantly across different drug classes and individual agents. The following table summarizes quantitative data from meta-analyses and clinical trials, providing a comparative overview of the most frequently reported side effects.

Adverse EffectDihydropyridinesNon-dihydropyridinesPlacebo/ControlCitations
Amlodipine Nifedipine (retard) Felodipine Verapamil
Peripheral Edema 2.3% - 14.7%7% - 29%Reported3.1%
Headache 13.0%23.8%Reported6.6%
Dizziness 12.3%13.7%Reported8.7%
Flushing ReportedMore frequent than amlodipineReportedLess common
Constipation Less commonLess commonLess common6.6% - 7.3%
Fatigue/Tiredness 9.4% - 11.0%-Reported-
Heart Palpitations 8.8%9.5%Reported3.8%
Bradycardia Less commonLess commonLess commonMore common
Gingival Hyperplasia ReportedReportedReportedReported, lower risk than diltiazem

Note: Incidence rates can vary based on dosage, duration of therapy, and patient population.

Experimental Protocols for Assessing Adverse Effects

The evaluation of adverse drug reactions (ADRs) in clinical trials is a systematic process involving multiple methodologies to ensure patient safety and gather comprehensive data on a drug's tolerability.

General Methodologies for ADR Assessment

In clinical trials of CCBs, adverse events are typically identified and assessed through a combination of the following methods[1]:

  • Unstructured Procedures (Open-ended Questionnaires): Patients are asked general questions about their well-being to elicit spontaneous reports of any adverse experiences.

  • Structured Procedures (Checklists): A predefined list of potential adverse effects is used to systematically query patients at each study visit.

  • Physiological and Physical Examinations: Regular monitoring of vital signs (blood pressure, heart rate), weight, and physical examinations are conducted to detect objective signs of adverse effects.

  • Laboratory Tests: Routine blood and urine tests are performed to monitor for any drug-induced changes in organ function (e.g., liver function tests, renal function tests).

Specific Protocols for Key Adverse Effects

Assessment of Peripheral Edema:

Peripheral edema is a common adverse effect of dihydropyridine CCBs. Its assessment in a clinical setting involves[2][3]:

  • Patient History: A thorough history is taken to understand the onset, duration, and any positional changes that affect the swelling. A detailed medication history is crucial[2].

  • Physical Examination:

    • Inspection: The affected area (usually lower limbs) is inspected for skin changes such as pitting, changes in pigmentation, temperature, and texture[4].

    • Palpation and Grading of Pitting Edema: A finger is pressed on the swollen area for 5-15 seconds. The depth of the indentation and the time it takes to disappear are used to grade the edema on a scale of 1 to 4[3].

    • Girth Measurement: The circumference of the affected limb is measured at specific anatomical locations to quantify the extent of the swelling[3].

  • Causality Assessment: The relationship between the drug and the observed edema is systematically evaluated using tools like the Naranjo Adverse Drug Reaction Probability Scale[5].

Assessment of Constipation:

Constipation is a notable side effect of non-dihydropyridine CCBs, particularly verapamil. Standardized and validated questionnaires are used to assess the severity and impact of drug-induced constipation[6][7][8].

  • Validated Questionnaires:

    • Patient Assessment of Constipation Symptoms (PAC-SYM): A 12-item self-report instrument that assesses abdominal, rectal, and stool symptoms[8].

    • Bowel Function Index (BFI): A three-item tool administered by a healthcare professional to score the ease of defecation, feeling of incomplete bowel evacuation, and the patient's personal judgment of constipation over the past seven days[6].

  • Patient Diaries: Patients may be asked to keep a diary to record the frequency and consistency of their bowel movements, as well as any associated symptoms like straining or a feeling of incomplete emptying[6].

  • Clinical Evaluation: A healthcare professional will review the patient's medication history and may perform a physical examination to rule out other causes of constipation[9].

Signaling Pathways and Experimental Workflows

Signaling Pathways of Calcium Channel Blocker Action and Adverse Effects

Calcium channel blockers exert their therapeutic and adverse effects primarily by modulating the influx of calcium through L-type voltage-gated calcium channels. The differential effects of various CCB classes are attributed to their varying selectivity for these channels in different tissues.

cluster_dhp Dihydropyridines (e.g., Amlodipine) cluster_non_dhp Non-Dihydropyridines (e.g., Verapamil, Diltiazem) dhp Dihydropyridine CCB l_type_vsmc L-type Ca2+ Channels (Vascular Smooth Muscle) dhp->l_type_vsmc Block ca_influx_vsmc Decreased Ca2+ Influx l_type_vsmc->ca_influx_vsmc vasodilation Vasodilation ca_influx_vsmc->vasodilation bp_lowering Blood Pressure Lowering (Therapeutic Effect) vasodilation->bp_lowering peripheral_edema Peripheral Edema (Adverse Effect) vasodilation->peripheral_edema Arteriolar > Venular dilation leads to increased capillary hydrostatic pressure flushing Flushing (Adverse Effect) vasodilation->flushing headache Headache (Adverse Effect) vasodilation->headache non_dhp Non-Dihydropyridine CCB l_type_cardiac L-type Ca2+ Channels (Cardiac Myocytes) non_dhp->l_type_cardiac Block l_type_gi L-type Ca2+ Channels (GI Smooth Muscle) non_dhp->l_type_gi Block ca_influx_cardiac Decreased Ca2+ Influx l_type_cardiac->ca_influx_cardiac neg_inotropic Negative Inotropy ca_influx_cardiac->neg_inotropic neg_chronotropic Negative Chronotropy ca_influx_cardiac->neg_chronotropic cardiac_effects Reduced Cardiac Contractility & Heart Rate (Therapeutic Effect) neg_inotropic->cardiac_effects neg_chronotropic->cardiac_effects bradycardia Bradycardia (Adverse Effect) neg_chronotropic->bradycardia ca_influx_gi Decreased Ca2+ Influx l_type_gi->ca_influx_gi gi_motility Decreased GI Motility ca_influx_gi->gi_motility constipation Constipation (Adverse Effect) gi_motility->constipation

Caption: Signaling pathways of CCB therapeutic and adverse effects.
Experimental Workflow for a Phase III Clinical Trial Assessing Adverse Effects

Phase III clinical trials are pivotal for generating comprehensive safety and efficacy data for a new drug prior to regulatory submission. The workflow for such a trial, with a focus on adverse event assessment, is outlined below.

cluster_pre_trial Pre-Trial Phase cluster_trial_conduct Trial Conduct Phase cluster_post_trial Post-Trial Phase protocol_dev Protocol Development & IRB/EC Approval site_selection Investigator & Site Selection protocol_dev->site_selection patient_screening Patient Screening & Informed Consent randomization Randomization patient_screening->randomization treatment Treatment Period (Investigational Drug vs. Comparator/Placebo) randomization->treatment monitoring Adverse Event (AE) Monitoring & Reporting treatment->monitoring data_collection Data Collection (eCRFs, Patient Diaries, Lab Results) monitoring->data_collection db_lock Database Lock analysis Statistical Analysis of Safety & Efficacy Data db_lock->analysis reporting Clinical Study Report & Regulatory Submission analysis->reporting

Caption: Workflow for a Phase III clinical trial assessing adverse effects.

References

Levamlodipine vs. Other Antihypertensives: A Meta-Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy and safety of levamlodipine versus other antihypertensive agents, with a primary focus on its relationship to racemic amlodipine. The information is synthesized from multiple meta-analyses and clinical trials to support evidence-based decision-making in research and drug development.

Executive Summary

This compound, the S-enantiomer of amlodipine, demonstrates comparable or superior efficacy in lowering blood pressure when compared to racemic amlodipine.[1][2][3] Notably, meta-analyses consistently indicate a significantly better safety profile for this compound, with a lower incidence of adverse events, particularly peripheral edema.[4][5] This suggests that this compound may offer a therapeutic advantage in hypertensive patients who are susceptible to the side effects of racemic amlodipine.

Data Presentation

Efficacy of this compound vs. Amlodipine

The following table summarizes the key efficacy endpoints from a meta-analysis of clinical trials comparing this compound and racemic amlodipine in patients with mild to moderate hypertension.

Efficacy OutcomeNumber of StudiesTotal SubjectsOdds Ratio (OR)95% Confidence Interval (CI)P-valueConclusion
Effective Rate 814562.191.61 - 2.97<0.01This compound showed a statistically significant higher effective rate than amlodipine.[1]
24-hour Dynamic Diastolic Blood Pressure Reduction Not SpecifiedNot Specified---This compound favored a better effect in decreasing 24-hour dynamic diastolic blood pressure.[2]
24-hour Dynamic Systolic Blood Pressure Reduction Not SpecifiedNot Specified---This compound favored a better effect in decreasing 24-hour dynamic systolic blood pressure.[2]
Safety of this compound vs. Amlodipine

This table outlines the comparative safety data, highlighting the incidence of common adverse drug reactions.

Safety OutcomeNumber of StudiesTotal SubjectsOdds Ratio (OR) / Risk Difference (RD)95% Confidence Interval (CI)P-valueConclusion
Incidence of Adverse Drug Reactions 81456OR = 0.510.34 - 0.77<0.01This compound had a statistically significant lower incidence of adverse drug reactions.[1]
Overall Adverse Reactions Not Specified10031--<0.001The this compound group had a lower overall incidence of any adverse reactions (6.0% vs. 8.4%).[5]
Lower Extremity Edema Not Specified10031--<0.001The incidence of lower extremity edema was significantly lower in the this compound group (1.1% vs. 3.0%).[5]
Headache Not Specified10031--0.045The incidence of headache was lower in the this compound group (0.7% vs. 1.1%).[5]
Edema (from another meta-analysis) 15 (all trials)Not SpecifiedRD = -0.02-0.03 to 0.00-This compound was associated with significantly less edema.[6]

Experimental Protocols

The methodologies employed in the meta-analyses form the basis of the presented data. A general summary of the protocols is provided below.

Meta-Analysis Methodology
AspectDescription
Literature Search Systematic searches were conducted on databases such as MEDLINE, EMBASE, Cochrane Central Register of Controlled Trials, Chinese Biomedical Database, and China National Knowledge Internet.[6]
Inclusion Criteria Randomized controlled trials (RCTs) comparing this compound (S-amlodipine) with racemic amlodipine in patients with essential hypertension were included.[6][7] Patient populations typically consisted of adults with mild to moderate hypertension.[1][7]
Data Extraction Two researchers independently screened the literature, extracted data, and assessed the quality of the included studies.[1] The quality of trials was often assessed using scales like the modified Jadad Scale.[6]
Statistical Analysis Meta-analysis was performed using software such as RevMan.[1] Heterogeneity between studies was assessed, and fixed-effect or random-effects models were used accordingly. Odds ratios (OR) or risk differences (RD) with 95% confidence intervals (CI) were calculated for dichotomous outcomes.
Clinical Trial Methodology (General)

The individual clinical trials included in the meta-analyses generally followed a randomized, double-blind, parallel-group design.

AspectDescription
Participants Patients were typically adults (e.g., 18-79 years) diagnosed with mild to moderate essential hypertension.[7][8]
Intervention The intervention group received this compound (e.g., 2.5 mg or 5 mg daily), while the control group received racemic amlodipine (e.g., 5 mg or 10 mg daily).[3][7]
Outcome Measures Primary efficacy endpoints were changes in systolic and diastolic blood pressure. Safety endpoints included the incidence and severity of adverse events, with a particular focus on peripheral edema.[5][8]
Exclusion Criteria Common exclusion criteria included secondary hypertension, severe hypertension, congestive heart failure, unstable angina, and significant renal or hepatic dysfunction.[7]

Mandatory Visualization

meta_analysis_workflow cluster_0 Phase 1: Identification cluster_1 Phase 2: Screening cluster_2 Phase 3: Eligibility & Inclusion cluster_3 Phase 4: Data Analysis lit_search Systematic Literature Search (PubMed, EMBASE, Cochrane, etc.) initial_screening Initial Screening of Titles and Abstracts lit_search->initial_screening Identified Records full_text Full-Text Article Retrieval and Assessment for Eligibility initial_screening->full_text Potentially Relevant Records excluded_1 excluded_1 initial_screening->excluded_1 Excluded Records inclusion_criteria Application of Inclusion/Exclusion Criteria full_text->inclusion_criteria excluded_2 excluded_2 full_text->excluded_2 Excluded Full-Text Articles included_studies Final Included Studies for Meta-Analysis inclusion_criteria->included_studies data_extraction Data Extraction and Quality Assessment included_studies->data_extraction meta_analysis Statistical Meta-Analysis (e.g., using RevMan) data_extraction->meta_analysis results Generation of Pooled Estimates (OR, RD, 95% CI) meta_analysis->results

Caption: Workflow of a systematic review and meta-analysis for clinical trial data.

levamlodipine_moa cluster_racemic Racemic Amlodipine cluster_action Mechanism of Action cluster_side_effects Adverse Effects racemic Racemic Amlodipine s_amlodipine S-Amlodipine (this compound) (Active Enantiomer) racemic->s_amlodipine r_amlodipine R-Amlodipine (Less Active Enantiomer) racemic->r_amlodipine ca_channel L-type Calcium Channels (in vascular smooth muscle) s_amlodipine->ca_channel Blocks (High Affinity) edema Peripheral Edema r_amlodipine->edema Associated with ca_influx Calcium Ion Influx ca_channel->ca_influx Inhibits vasoconstriction Vasoconstriction ca_influx->vasoconstriction Leads to vasodilation Vasodilation ca_influx->vasodilation Promotes bp_reduction Blood Pressure Reduction vasodilation->bp_reduction

Caption: Simplified signaling pathway for this compound's mechanism of action.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Levamlodipine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of investigational compounds like levamlodipine is a critical component of laboratory safety and environmental responsibility. Adherence to proper disposal protocols minimizes the risk of environmental contamination and ensures compliance with federal and local regulations. This guide provides essential, step-by-step information for the proper disposal of this compound in a laboratory setting.

Core Disposal Principles

The primary goal of pharmaceutical waste disposal is to prevent the release of active pharmaceutical ingredients (APIs) into the environment, particularly water systems.[1][2] Research laboratories generate various forms of pharmaceutical waste, including expired or unused medications, contaminated materials, and chemicals, all of which require proper handling and disposal to protect human health and the environment.[1]

Step-by-Step Disposal Protocol for this compound

The following procedure is a general guideline based on U.S. Food and Drug Administration (FDA) and Environmental Protection Agency (EPA) recommendations for pharmaceutical waste.[1][3] Laboratories must also adhere to their institution's specific Environmental Health and Safety (EHS) policies.

  • Initial Assessment and Segregation :

    • Identify all this compound waste streams, including pure compound, solutions, contaminated labware (e.g., vials, pipettes, gloves), and experimental animal waste.

    • Consult the Safety Data Sheet (SDS) for this compound, which advises disposal in accordance with prevailing country, federal, state, and local regulations.[4]

    • Segregate this compound waste from other chemical and biological waste streams to ensure proper handling.

  • Non-Hazardous Waste Disposal (Preferred Method) :

    • For unused or expired this compound that is not classified as hazardous waste by the Resource Conservation and Recovery Act (RCRA), the preferred method is to use a professional pharmaceutical waste disposal service.[5][6] These services ensure that the waste is transported and incinerated at a permitted facility.

    • Many research institutions and universities have contracts with such vendors. Contact your institution's EHS department to arrange for a pickup.[3]

  • On-Site Neutralization and Disposal (If Permitted) :

    • If a professional disposal service is not immediately available and institutional policy allows, this compound can be rendered non-retrievable before disposal in the trash. This method should not be used for RCRA hazardous waste.

    • Step 3a: Deactivation. Remove the this compound from its original container. Mix it with an undesirable, inert substance such as used coffee grounds, cat litter, or dirt.[7][8][9][10] This makes the drug unappealing and less likely to be diverted.[7][8] Do not crush tablets or capsules.[10]

    • Step 3b: Containment. Place the mixture in a sealed container, such as a sealable plastic bag or an empty, clean container, to prevent leakage.[7][9][10]

    • Step 3c: Disposal. Dispose of the sealed container in the municipal solid waste (trash).[7]

    • Step 3d: De-identification. Scratch out or remove all personal or identifying information from the original medication containers before recycling or disposing of them.[7][9]

  • Disposal of Contaminated Labware :

    • Sharps, such as needles and syringes, should be placed in a designated sharps container.[5]

    • Other contaminated lab consumables like vials, pipettes, and gloves should be segregated as pharmaceutical waste and disposed of according to institutional guidelines, which may involve incineration.[5]

Important Considerations :

  • Flushing is not recommended : Do not flush this compound down the toilet or drain unless it is specifically on the FDA's flush list.[7][8][11][12] this compound is not on this list. This practice is being increasingly restricted to prevent water contamination.[11]

  • Regulatory Compliance : All disposal methods must comply with federal regulations such as the RCRA, as well as state and local laws.[1][6] Your institution's EHS department is the primary resource for ensuring compliance.[3]

Quantitative Data

ParameterValueSource
Estimated Environmental Introduction Concentration< 1 ppbFDA Environmental Assessment[13]

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not publicly available. The standard industry practice for the disposal of non-hazardous pharmaceutical waste, as recommended by regulatory bodies, is high-temperature incineration.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a research setting.

Levamlodipine_Disposal_Workflow start Identify this compound Waste assess Consult SDS and Institutional EHS Policy start->assess is_hazardous Is it RCRA Hazardous Waste? assess->is_hazardous prof_disposal Arrange for Professional Hazardous Waste Disposal is_hazardous->prof_disposal Yes non_hazardous_path Is a Professional Pharmaceutical Waste Service Available? is_hazardous->non_hazardous_path No end Disposal Complete prof_disposal->end use_service Use Professional Disposal Service (Incineration) non_hazardous_path->use_service Yes on_site_disposal Follow On-Site Disposal Protocol non_hazardous_path->on_site_disposal No use_service->end deactivate Mix with Inert Material (e.g., coffee grounds, cat litter) on_site_disposal->deactivate contain Place in a Sealed Container deactivate->contain trash Dispose of in Municipal Solid Waste contain->trash deidentify De-identify Original Packaging trash->deidentify deidentify->end

This compound Disposal Decision Workflow

References

Personal protective equipment for handling Levamlodipine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of Levamlodipine, an active pharmaceutical ingredient (API). Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin and serious eye irritation.[1] The besylate salt form is also harmful if swallowed.[2] Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

Protection TypeSpecificationRationale
Eye Protection Safety goggles with side-shieldsTo prevent eye contact which can cause serious irritation.[1][2]
Hand Protection Protective gloves (e.g., nitrile)To prevent skin contact which can cause irritation.[1]
Skin and Body Protection Impervious laboratory coat or clothingTo protect skin from exposure.[1][2]
Respiratory Protection Suitable respiratorRecommended, especially when handling powders or if dust generation is likely, to avoid inhalation.[1][2]

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps from preparation to disposal.

Levamlodipine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area 1. Prepare a Designated Handling Area get_ppe 2. Assemble All Necessary PPE prep_area->get_ppe don_ppe 3. Don All PPE (Gloves, Gown, Goggles) get_ppe->don_ppe weigh 4. Weigh/Handle this compound in a Ventilated Enclosure don_ppe->weigh spill_kit 5. Ensure Spill Kit is Readily Available weigh->spill_kit decontaminate 6. Decontaminate Surfaces and Equipment spill_kit->decontaminate doff_ppe 7. Doff PPE in Correct Order (Gloves Last) decontaminate->doff_ppe wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands waste 9. Dispose of Contaminated Waste in Labeled Containers wash_hands->waste

Caption: Workflow for Safe Handling of this compound.

Experimental Protocols: Step-by-Step Guidance

Preparation:

  • Designate and Prepare Area: Cordon off a specific area for handling this compound. Ensure a safety shower and eyewash station are accessible.[1][2]

  • Assemble PPE: Gather all required PPE as specified in the table above.

  • Don PPE: Put on your lab coat, safety goggles, and gloves before handling the compound.

Handling: 4. Weighing and Transfer: Whenever possible, handle this compound in a ventilated enclosure, such as a fume hood, to minimize inhalation risk. Avoid generating dust.[3] 5. Spill Preparedness: Keep a spill kit readily available in the handling area. In case of a spill, evacuate non-essential personnel, wear appropriate PPE, and clean the spill using an absorbent material.[3]

Post-Handling: 6. Decontamination: After handling, decontaminate all surfaces and equipment. A common practice is to wipe down surfaces with a suitable solvent like alcohol, followed by soap and water.[2] 7. Doffing PPE: Remove PPE in an order that minimizes cross-contamination. Typically, the lab coat is removed first, followed by goggles, and finally gloves are peeled off inside-out. 8. Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.

  • Waste Collection: All disposable materials that have come into contact with this compound, including gloves, wipes, and contaminated absorbent material, must be collected in a clearly labeled, sealed container for hazardous waste.[3]

  • Disposal Method: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains or water courses.[1][2] It is recommended to use a licensed professional waste disposal service.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levamlodipine
Reactant of Route 2
Levamlodipine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.